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  • Product: (2R)-2-(dimethylamino)butanoic acid
  • CAS: 2059912-62-6

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (2R)-2-(dimethylamino)butanoic acid

[1][2] Executive Summary (2R)-2-(dimethylamino)butanoic acid is the

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(2R)-2-(dimethylamino)butanoic acid is the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-dimethylated derivative of D-2-aminobutyric acid (D-Abu).[1] As a non-proteinogenic amino acid, it represents a critical scaffold in modern peptidomimetic drug design.[2] The introduction of the dimethylamino group alters the physicochemical profile of the parent amino acid by removing the hydrogen bond donor capability of the amine, increasing lipophilicity, and imposing specific steric constraints.[2] This guide details the structural stereochemistry, validated synthesis protocols, and analytical characterization required for its integration into therapeutic discovery pipelines.[2]

Chemical Structure and Stereochemistry[4]

Nomenclature and Identification[5]
  • IUPAC Name: (2R)-2-(dimethylamino)butanoic acid[1]

  • Common Names:

    
    -Dimethyl-D-2-aminobutyric acid; 
    
    
    
    -Dimethyl-D-Abu[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 131.17 g/mol [1][3]

  • Parent Compound CAS (D-Abu): 2623-91-8 (Reference for stereochemical origin)[1]

Stereochemical Assignment (Cahn-Ingold-Prelog)

The (2R) configuration is determined by the priority of substituents attached to the chiral


-carbon (C2).[1]
  • Priority 1: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Nitrogen, Atomic Number 7)
    
  • Priority 2:

    
     (Carbon bonded to O, O, O via phantom atoms)[2]
    
  • Priority 3:

    
     (Ethyl group, Carbon bonded to C, H, H)[2]
    
  • Priority 4: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Hydrogen, Atomic Number 1)
    

Determination: With the lowest priority group (H) oriented away from the viewer, the sequence ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 traces a clockwise  direction, confirming the (R)  configuration.[2] This corresponds to the D-amino acid lineage.
Stereochemical Visualization

The following diagram illustrates the priority assignment logic validating the (R)-enantiomer.

CIP_Priority cluster_logic CIP Configuration Logic ChiralCenter α-Carbon (C2) N_Group 1. -N(Me)2 (Highest Priority) ChiralCenter->N_Group COOH_Group 2. -COOH ChiralCenter->COOH_Group Ethyl_Group 3. -CH2CH3 ChiralCenter->Ethyl_Group H_Atom 4. -H (Lowest Priority) ChiralCenter->H_Atom Behind Plane Step1 View with H in back Step2 Trace 1 -> 2 -> 3 Step1->Step2 Step3 Clockwise = (R) Step2->Step3

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (2R)-2-(dimethylamino)butanoic acid.[1]

Physicochemical Properties[2][3][6][7]

The


-dimethylation significantly alters the zwitterionic character compared to the primary amine.[2]
PropertyValue / DescriptionNote
Physical State Crystalline Solid (Zwitterionic) or Oil (Free base)Hygroscopic as HCl salt.[1]
Solubility High in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, MeOH; Moderate in DCM
Lipophilicity is increased vs. D-Abu.
pKa (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-COOH)
~2.2 - 2.4Comparable to standard amino acids.[1]
pKa (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Amine)
~8.0 - 8.5Lower than primary amines (~9.[1]6) due to steric bulk and solvation changes.
Isoelectric Point (pI) ~5.2 - 5.5Shifted toward acidic range compared to D-Abu (pI ~6.0).[1]

Synthesis Protocol: Reductive Amination

To synthesize (2R)-2-(dimethylamino)butanoic acid while preserving the stereochemical integrity of the


-carbon, a mild reductive amination using formaldehyde and sodium cyanoborohydride (

) is the preferred "self-validating" method.[1] This avoids the harsh conditions of the Eschweiler-Clarke reaction (formic acid/heat), which can lead to partial racemization.
Reagents and Materials
  • Starting Material: D-2-Aminobutyric acid (D-Abu), >99% ee.[1]

  • Alkylating Agent: Formaldehyde (37% aq. solution).

  • Reducing Agent: Sodium cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Acetonitrile/Water.
    
  • Catalyst: Acetic acid (to maintain pH ~5-6).[1]

Step-by-Step Methodology
  • Solubilization: Dissolve D-2-aminobutyric acid (10 mmol) in

    
     (50 mL). Add acetic acid (1 mL) to adjust pH to approximately 5–6.
    
  • Imine Formation: Add Formaldehyde (37% aq., 25 mmol, 2.5 equiv) dropwise.[2] Stir at room temperature for 30 minutes to allow Schiff base formation.

  • Reduction: Cool the solution to 0°C. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (25 mmol, 2.5 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of primary amine; Dragendorff’s reagent detects tertiary amine).

  • Quenching: Quench with 1N

    
     to decompose excess hydride.
    
  • Purification:

    • Concentrate in vacuo.

    • Load residue onto a cation-exchange resin (Dowex 50W).

    • Wash with water (removes neutral impurities/excess formaldehyde).

    • Elute product with 2M ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or Pyridine/Water.
      
  • Isolation: Lyophilize the eluate to obtain the white solid product.

Synthesis Workflow Diagram

Synthesis_Workflow Start D-2-Aminobutyric Acid (R-Isomer) Imine Schiff Base Intermediate Start->Imine + Reagents Reagents HCHO (xs) AcOH (pH 5-6) Reagents->Imine Reductant NaCNBH3 (Hydride Donor) Reduction Reductive Methylation Reductant->Reduction 0°C to RT Imine->Reduction Workup Ion Exchange Purification Reduction->Workup Quench/Clean Product (2R)-2-(Dimethylamino) butanoic acid Workup->Product Lyophilization

Figure 2: Reductive amination workflow ensuring stereochemical retention.

Analytical Characterization

To validate the synthesis and ensure the "Trustworthiness" pillar of E-E-A-T, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signal: A strong singlet integrating to 6H around ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.8 – 2.9 ppm . This confirms the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    -dimethyl group.[2]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Proton:  A triplet or dd around 
    
    
    
    3.4 – 3.6 ppm
    (shifted downfield from parent amine).[1]
  • Ethyl Group: Multiplets for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (~1.8 ppm) and triplet for 
    
    
    
    (~1.0 ppm).[1]
Enantiomeric Excess (ee) Determination

Since the starting material is chiral, verifying lack of racemization is critical.[2]

  • Method: Chiral HPLC.

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: Aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (pH 1.5–2.0).
    
  • Detection: UV at 210 nm (low sensitivity) or ELSD/CAD.

  • Acceptance Criteria: >98% ee (no significant peak for the S-enantiomer).

Applications in Drug Development

Peptidomimetics and Stability

Incorporating (2R)-2-(dimethylamino)butanoic acid into peptide backbones serves two primary functions:

  • Proteolytic Resistance: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylation prevents the formation of the transition state required by many proteases (like chymotrypsin) to cleave the peptide bond.
    
  • Conformational Constraint: The steric bulk of the two methyl groups restricts the

    
     (phi) and 
    
    
    
    (psi) torsion angles, locking the peptide into specific conformations (often favoring turn structures) that can increase receptor affinity.
"Unnatural" Biological Probes

As a D-amino acid derivative, this molecule is "invisible" to many endogenous L-specific enzymes, making it an excellent tool for designing metabolically stable tracers or therapeutic agents with prolonged half-lives.[1][2]

References

  • Synthesis of N-Methylated Amino Acids: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[2] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846.[2] [Link]

  • Reductive Amination Methodology: Genton, A., et al. (2025).[2] Advances in Peptidomimetics for Next-Generation Therapeutics. Chemical Reviews. [Link]

  • Stereochemical Rules (CIP System): Master Organic Chemistry. (2016).[4] Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • Properties of Amino Acid Derivatives: National Center for Biotechnology Information. (2026).[4][3][5][6] PubChem Compound Summary for CID 12571756, (2R)-2-(Methylamino)butanoic acid (Related mono-methyl derivative data). [Link]

Sources

Exploratory

Beyond the Standard Alphabet: The Therapeutic Utility of (2R)-2-(dimethylamino)butanoic Acid

An In-Depth Technical Guide for Drug Discovery Professionals[1] Executive Summary In the landscape of modern peptidomimetics and small molecule drug discovery, (2R)-2-(dimethylamino)butanoic acid represents a "dual-defen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals[1]

Executive Summary

In the landscape of modern peptidomimetics and small molecule drug discovery, (2R)-2-(dimethylamino)butanoic acid represents a "dual-defense" pharmacophore.[1] It combines the steric bulk and lipophilicity of


-dimethylation  with the proteolytic resistance of the (R)-configuration  (D-enantiomer).[1]

While often overshadowed by its structural cousins (like


-dimethylvaline or 

-aminobutyric acid), this specific molecular entity offers a unique solution to the "peptide problem"—the inherent instability and poor membrane permeability of native peptide therapeutics. This guide explores its mechanistic advantages, synthetic accessibility, and application in stabilizing bioactive scaffolds.
Part 1: Structural Rationale & Pharmacophore Mechanics

The therapeutic value of (2R)-2-(dimethylamino)butanoic acid lies in its ability to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a parent drug.

1. The "Magic Methyl" Effect on Permeability

The introduction of two methyl groups on the nitrogen atom (


-dimethylation) fundamentally alters the physicochemical properties of the amino acid residue:
  • Removal of H-Bond Donors: By replacing the amide protons with methyl groups, the molecule loses its ability to act as a hydrogen bond donor.[2] This reduces the energy penalty for desolvation, significantly enhancing membrane permeability .

  • Lipophilicity Boost: The ethyl side chain (from the butanoic acid backbone) combined with the

    
    -methyl groups increases the 
    
    
    
    , facilitating passive diffusion across the Blood-Brain Barrier (BBB).
2. The Chiral Shield (R-Configuration)

Most endogenous proteases and peptidases recognize L-amino acids (S-configuration).[1] The (2R) stereochemistry (corresponding to D-2-aminobutyric acid) acts as a "chiral shield," rendering the peptide bond adjacent to this residue unrecognizable to standard proteolytic enzymes like trypsin or chymotrypsin.[1]

3. Conformational Constraint

The bulky dimethylamino group introduces steric clash (A(1,3) strain), restricting the rotation around the


 (

) and

(

) bonds.[1] This can lock a bioactive peptide into its active conformation, reducing the entropic cost of binding to a receptor.
Part 2: Synthetic Access & Quality Control[3]

To utilize this building block, high enantiomeric purity is non-negotiable. The following protocol outlines the Reductive Methylation of D-2-aminobutyric acid, a robust method to generate the target molecule.

Experimental Protocol: Reductive Amination Synthesis
  • Objective: Synthesis of (2R)-2-(dimethylamino)butanoic acid from D-2-aminobutyric acid.

  • Scale: 10 mmol basis.

Reagents:

  • D-2-Aminobutyric acid (D-AABA)[1]

  • Formaldehyde (37% aq. solution)

  • Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (STAB)[1]
    
  • Acetonitrile/Water (1:1)[1]

  • Acetic Acid (catalyst)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of D-AABA in 20 mL of

    
     (1:1). Adjust pH to ~5-6 with glacial acetic acid.
    
  • Imine Formation: Add Formaldehyde (30 mmol, 3 eq) dropwise. Stir for 15 minutes at Room Temperature (RT) to allow Schiff base formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (30 mmol, 3 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via LC-MS (Target Mass: ~131.17 Da).[1]

  • Quench & Workup: Quench with 1N HCl to decompose excess hydride. Concentrate under reduced pressure to remove acetonitrile.

  • Purification: Load the aqueous residue onto a cation-exchange resin (Dowex 50W). Wash with water (to remove neutral impurities) and elute the product with 2M

    
    .
    
  • Isolation: Lyophilize the ammoniacal fractions to yield the white zwitterionic solid.

Quality Control Parameters:

  • Enantiomeric Excess (ee): Must be >99% to prevent off-target effects.[1] Verify via Chiral HPLC (Crownpak CR(+) column).

  • Residual Boron: Verify removal of boron salts via ICP-MS if intended for biological assay.[1]

Part 3: Therapeutic Applications & Screening
1. Peptidomimetics & Protease Resistance

Incorporating (2R)-2-(dimethylamino)butanoic acid into the N-terminus of a peptide drug creates a "capped" species that is impervious to aminopeptidases.[1]

Case Study Logic: In the development of peptide-based inhibitors for Propionic Acidemia or metabolic disorders, replacing a native Alanine or Valine with this moiety can extend plasma half-life (


) from minutes to hours.[1]
2. CNS-Targeted Small Molecules

The molecule serves as a scaffold for designing neuroactive agents. The structural similarity to neurotransmitters (GABA analogs), combined with the BBB-penetrating dimethylamino group, makes it a candidate for modulating excitability.

Comparison of Stability & Permeability:

Pharmacophore VariantProteolytic StabilityMembrane Permeability (PAMPA)Conformational Flexibility
L-Ala (Native) Low (<10 min

)
LowHigh
D-Ala (Chiral) HighLowHigh

-Me-L-Ala
MediumMediumMedium
(2R)-N,N-Me2-Butanoic (Target) Very High (>4h

)
High Restricted (Bioactive)
Part 4: Visualizing the Logic
Diagram 1: The Stability & Permeability Workflow

This decision tree illustrates when a medicinal chemist should deploy (2R)-2-(dimethylamino)butanoic acid in a lead optimization campaign.

DrugDesignLogic Start Lead Peptide/Drug Poor Bioavailability? CheckMetab Issue: Proteolytic Instability? Start->CheckMetab CheckPerm Issue: Poor BBB/ Membrane Permeability? Start->CheckPerm Sol2 Strategy: D-Enantiomer (Evade Chiral Recognition) CheckMetab->Sol2 Yes Sol1 Strategy: N-Methylation (Remove H-bond donor) CheckPerm->Sol1 Yes TargetMol Deploy (2R)-2-(dimethylamino) butanoic acid Sol1->TargetMol Sol2->TargetMol Result Outcome: 1. No H-bond donor (Permeability) 2. Steric Clash (Stability) 3. Chiral Shield (Metabolic Halt) TargetMol->Result

Caption: Decision cascade for incorporating the target pharmacophore to solve specific ADME failures.

Diagram 2: Synthesis Pathway (Reductive Amination)

The chemical transformation from the precursor to the final stabilized block.

SynthesisPath Precursor D-2-Aminobutyric Acid (H-D-Abu-OH) Step1 Imine Formation (+ HCHO) Precursor->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Reduction (+ NaCNBH3) Intermediate->Step2 Product (2R)-2-(dimethylamino) butanoic acid Step2->Product

Caption: Reductive amination pathway converting D-Abu-OH to the N,N-dimethyl derivative.

Part 5: References
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Source: National Institutes of Health (PMC) Context: Validates the stability enhancement provided by N-methylation and D-amino acid substitution.[1][]

  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. Source: BOC Sciences Context: Discusses the role of backbone N-methylation in eliminating hydrogen-bond donors to improve permeability.[1][][4]

  • Methods to Enhance the Metabolic Stability of Peptide-Based Pharmaceuticals. Source: Molecules (via PMC) Context: Comprehensive review on using non-proteinogenic amino acids (D-isomers) to prevent proteolytic degradation.

  • Identification of 2,2-Dimethylbutanoic Acid (HST5040). Source: PubMed Context:Distinction Note: Cited to differentiate the target molecule from this structurally related metabolic drug (HST5040), ensuring accurate identification.

  • Synthesis of (2S)-2,3-Dimethylbutanoic Acid (Methodology Reference). Source: BenchChem Context: Provides the foundational chemical methodologies (alkylation/resolution) relevant to branched-chain acid synthesis. [1]

Sources

Foundational

(2R)-2-(dimethylamino)butanoic Acid: A Versatile Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational components that enable the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[1][] Among these, non-proteinogenic amino acids (NNAAs) offer a vast chemical space for modulating the physicochemical and pharmacological properties of drug candidates.[3][4] This guide provides a comprehensive technical overview of (2R)-2-(dimethylamino)butanoic acid, a valuable N,N-dimethylated chiral building block. We will explore its synthesis via robust methodologies, delve into its critical role in enhancing the drug-like properties of peptide-based therapeutics, and provide detailed experimental protocols to facilitate its application in research and development.

The Strategic Imperative for Chiral NNAAs in Drug Development

Chirality is a fundamental principle in pharmacology, as the stereochemical configuration of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors. The use of single-enantiomer drugs has become an industry standard, driven by the need to improve therapeutic efficacy and minimize off-target side effects that can arise from the inactive or even harmful enantiomer.[1] While the 20 proteinogenic amino acids provide a natural starting point, the strategic incorporation of NNAAs has revolutionized drug design.[4][5]

N-alkylation, and specifically N,N-dimethylation, is a powerful strategy in medicinal chemistry.[6] Modifying the backbone amide of a peptide by replacing the N-H proton with methyl groups confers several key advantages:

  • Enhanced Proteolytic Stability: The absence of the amide proton disrupts the recognition motif for many proteases, significantly increasing the peptide's metabolic half-life.[]

  • Improved Membrane Permeability: N-methylation can reduce the hydrogen bonding capacity of the peptide backbone, which often leads to improved passive diffusion across cellular membranes and enhanced oral bioavailability.[3]

  • Conformational Constraint: The steric bulk of the methyl groups can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation that may increase receptor affinity and selectivity.

(2R)-2-(dimethylamino)butanoic acid embodies these advantages, providing a synthetically accessible building block with a defined stereocenter, ready for incorporation into next-generation therapeutics.

Synthesis of (2R)-2-(dimethylamino)butanoic Acid

Achieving high enantiopurity is the critical challenge in synthesizing chiral building blocks. Two primary, field-proven strategies for preparing (2R)-2-(dimethylamino)butanoic acid are asymmetric reductive amination and the N-methylation of a chiral pool precursor.

Strategy 1: Asymmetric Reductive Amination of an α-Keto Acid

This is one of the most efficient and versatile methods for creating chiral amines and their derivatives from simple achiral precursors.[8][9] The process involves the in-situ formation of an imine from an α-keto acid and dimethylamine, followed by a stereoselective reduction catalyzed by a chiral catalyst or a biocatalyst.

The overall transformation is as follows:

Asymmetric_Reductive_Amination_Workflow Start 2-Oxobutanoic Acid + Dimethylamine Imine Imine Intermediate Formation Start->Imine (pH 4-6) Reduction Asymmetric Reduction Imine->Reduction Chiral Catalyst (e.g., Ru-BINAP) or Biocatalyst (IRED) + H₂ or H-donor Product (2R)-2-(dimethylamino)butanoic acid Reduction->Product (High e.e.)

Caption: Workflow for Asymmetric Reductive Amination.

The choice of catalyst is paramount for achieving high enantiomeric excess (e.e.).

  • Transition Metal Catalysis: Chiral phosphine ligands (e.g., DuPHOS, Noyori's catalysts) complexed with metals like Rhodium or Ruthenium are highly effective for asymmetric hydrogenation.[10]

  • Biocatalysis: Imine Reductases (IREDs) have emerged as powerful biocatalysts that operate under mild, aqueous conditions with exceptional stereoselectivity, making them a sustainable and attractive option.[6][9]

Strategy 2: Exhaustive N-Methylation of (R)-2-Aminobutanoic Acid

This approach leverages the "chiral pool," using a readily available and enantiomerically pure natural amino acid derivative as the starting material.[11] (R)-2-Aminobutanoic acid can be exhaustively methylated to introduce the two N-methyl groups. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.

N_Methylation_Workflow Start (R)-2-Aminobutanoic Acid Reaction Eschweiler-Clarke Reaction Start->Reaction Formaldehyde (CH₂O) Formic Acid (HCOOH) Heat Product (2R)-2-(dimethylamino)butanoic acid Reaction->Product (Stereocenter Preserved)

Caption: Workflow for N-Methylation via Eschweiler-Clarke Reaction.

This method's primary advantage is that the stereocenter is already set, avoiding the need for an asymmetric induction step. The reaction is typically high-yielding and robust.[12]

Comparison of Synthetic Strategies
ParameterAsymmetric Reductive AminationExhaustive N-Methylation
Starting Materials Achiral (2-oxobutanoic acid)Chiral ((R)-2-aminobutanoic acid)
Stereochemical Control Catalyst-dependent (requires optimization)Substrate-dependent (inherent)
Key Advantage Convergent and flexibleSimpler reaction; avoids chiral catalysts
Potential Challenge Catalyst cost; optimization of e.e.Availability/cost of enantiopure starting material
Scalability Generally good, especially with biocatalysisExcellent

Detailed Experimental Protocol: Asymmetric Reductive Amination via Biocatalysis

This protocol describes a representative procedure using an Imine Reductase (IRED) for the synthesis of (2R)-2-(dimethylamino)butanoic acid.

Trustworthiness: This protocol is self-validating. The success of the reaction is confirmed by quantitative analysis (conversion via HPLC/GC) and stereochemical outcome (enantiomeric excess via chiral HPLC/GC).

3.1. Materials and Reagents

  • 2-Oxobutanoic acid (sodium salt)

  • Dimethylamine (40% solution in water)

  • Imine Reductase (IRED) biocatalyst (e.g., from a commercial supplier)

  • NADH or NADPH cofactor

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

3.2. Step-by-Step Methodology

  • Reaction Setup (Causality: Cofactor Regeneration): In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add glucose (e.g., 1.2 equivalents relative to substrate) and the GDH enzyme. This system is essential for regenerating the expensive NAD(P)H cofactor in-situ, making the process cost-effective and allowing the reaction to proceed to completion.[13]

  • Cofactor Addition: Add the NAD(P)H cofactor to the buffer solution to a final concentration of ~1 mM.

  • Enzyme and Substrate Addition: Add the IRED biocatalyst. In a separate vial, dissolve the 2-oxobutanoic acid sodium salt and dimethylamine (2-3 equivalents) in a small amount of buffer and add this solution to the reaction vessel to initiate the reaction.

  • Reaction Execution: Maintain the reaction at a constant temperature (typically 25-35 °C) with gentle agitation for 12-24 hours. The mildly basic conditions from the dimethylamine and neutral buffer favor both imine formation and IRED activity.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture. Quench the enzyme activity with a water-miscible organic solvent (e.g., acetonitrile) and analyze by HPLC or GC to monitor the consumption of the starting material and formation of the product.

  • Work-up and Extraction: Once the reaction reaches completion (>95% conversion), terminate it by acidifying the mixture to pH ~2 with 1 M HCl. This protonates the product, making it water-soluble, and helps precipitate the denatured enzymes.

  • Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant, containing the product hydrochloride salt, can be concentrated under reduced pressure. Alternatively, the product can be isolated as a freebase. For this, basify the supernatant to pH > 10 and extract with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by crystallization or chromatography if necessary.

  • Characterization and Quality Control:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis, comparing the product to a racemic standard. An e.e. of >99% is typically desired.

Core Applications in Drug Design

The unique structural features of (2R)-2-(dimethylamino)butanoic acid directly translate into its utility as a high-value building block.

Application_Logic cluster_features Structural Features cluster_apps Key Applications Core (2R)-2-(dimethylamino)butanoic acid F1 (R)-Stereocenter Core->F1 F2 N,N-Dimethyl Group Core->F2 F3 Carboxylic Acid + Tertiary Amine Core->F3 A2 Small Molecule APIs F1->A2 Precise 3D architecture A1 Peptidomimetics & Enhanced Peptides F2->A1 ↑ Proteolytic stability ↑ Permeability ↓ H-bond donation A3 Chiral Ligands F3->A3 Metal coordination sites

Caption: Relationship between structural features and applications.

  • Peptide Modification: As discussed, its primary application is as a replacement for natural amino acids in peptide drug candidates. Its incorporation is a validated strategy to overcome the inherent pharmacokinetic weaknesses of peptides, such as poor stability and low oral bioavailability.[3][]

  • Small Molecule Synthesis: The defined stereocenter and functional handles make it an ideal starting fragment for the stereocontrolled synthesis of more complex small-molecule drugs where a chiral amine moiety is part of the core pharmacophore.[14]

  • Chiral Ligands and Catalysts: The amino acid structure, with both a Lewis basic nitrogen and a carboxylic acid, can act as a bidentate ligand for transition metals, serving as a precursor for novel catalysts in asymmetric synthesis.

Conclusion

(2R)-2-(dimethylamino)butanoic acid is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its value lies in the combination of stereochemical purity and the N,N-dimethyl functionality, which directly addresses critical challenges in drug development, particularly in the promising field of peptide therapeutics. The synthetic methodologies outlined in this guide, from asymmetric catalysis to chiral pool derivatization, provide reliable pathways for its production. By leveraging this building block, researchers and drug development professionals can accelerate the design and synthesis of novel therapeutics with superior pharmacological profiles.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. (Source: Harvard University, URL not directly provided but article is widely available).
  • Davies, S. G., & Smyth, J. E. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 12(23), 2735-2752. (Source: PMC, URL: [Link])

  • Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951. (Source: PMC, URL: [Link])

  • Chen, J., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(3), 514-518. (Source: RSC Publishing, URL: [Link])

  • France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8722. (Source: PMC, URL: [Link])

  • Ohashi, T., et al. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(4), 142-53. (Source: J-STAGE, URL: [Link])

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. (Source: ACS Publications, URL: [Link])

  • Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798835. (Source: Frontiers, URL: [Link])

  • ResearchGate. (n.d.). Synthesis of chiral amines via reductive amination and rational design... (Source: ResearchGate, URL: [Link])

  • Buchler GmbH. (n.d.). Chiral Building Blocks. (Source: Buchler GmbH, URL: [Link])

  • Dellaria Jr., J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916–3926. (Source: ACS Publications, URL: [Link])

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). (Source: Organic Chemistry Portal, URL: [Link])

  • Wikipedia. (n.d.). Reductive amination. (Source: Wikipedia, URL: [Link])

  • PubChem. (n.d.). (2R)-2-(Methylamino)butanoic acid. (Source: PubChem, URL: [Link])

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(12), 2021-2053. (Source: PMC, URL: [Link])

  • Selva, M., et al. (2018). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 20(2), 437-446. (Source: RSC Publishing, URL: [Link])

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. (Source: The Daily Scientist, URL: [Link])

Sources

Exploratory

Pharmacological Potentiation via N-Methylation: A Technical Guide to N,N-Dimethyl-2-Aminobutyric Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of N,N-dimethyl-2-aminobutyric acid (N,N-dimethyl-α-aminobutyric acid) and its derivatives.[1] While the parent compound, 2-aminobutyric acid (AABA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N,N-dimethyl-2-aminobutyric acid (N,N-dimethyl-α-aminobutyric acid) and its derivatives.[1] While the parent compound, 2-aminobutyric acid (AABA), is a known metabolic biomarker and structural isomer of GABA, its utility in drug development is often limited by rapid metabolism and poor lipophilicity.

The N,N-dimethylation of the


-amine serves as a critical "medicinal chemistry toggle."[1] This modification transforms the zwitterionic core into a more lipophilic, bulky scaffold that resists proteolytic cleavage and enhances Blood-Brain Barrier (BBB) permeability.[1] This guide details the synthesis, Structure-Activity Relationship (SAR), and validation protocols for researchers leveraging this scaffold in anticonvulsant, antimicrobial, and peptidomimetic applications.[1]

Part 1: Structural Pharmacology & SAR

The "Magic Methyl" Effect in Amino Acid Scaffolds

The transition from a primary amine to a tertiary N,N-dimethyl amine drastically alters the physicochemical profile of 2-aminobutyric acid.

  • Lipophilicity (LogP): Methylation masks the hydrogen bond donor capacity of the amine, increasing the partition coefficient (LogP). This is critical for CNS-targeted derivatives where passive diffusion across the BBB is required.[1]

  • Proteolytic Stability: In peptide-based drugs, the N,N-dimethyl group introduces steric hindrance, preventing the approach of aminopeptidases that typically degrade N-terminal amino acids.[1]

  • Electronic Effects: The inductive effect of the methyl groups increases the basicity of the nitrogen, potentially altering receptor binding affinity (e.g., at GABA-A or NMDA receptors).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core pharmacophore and the functional impact of N-methylation compared to the parent AABA and its isomer GABA.

SAR_Analysis AABA 2-Aminobutyric Acid (Parent Scaffold) DM_AABA N,N-Dimethyl-2-Aminobutyric Acid (Target Scaffold) AABA->DM_AABA Eschweiler-Clarke Methylation Properties Physicochemical Shift: ↑ LogP (Lipophilicity) ↑ pKa (Basicity) ↓ H-Bond Donors DM_AABA->Properties GABA GABA (Isomer Reference) GABA->AABA Structural Isomerism Applications Therapeutic Utility: 1. CNS Penetration (Anticonvulsant) 2. Peptidomimetic Stability 3. Cationic Surfactants (Antimicrobial) Properties->Applications

Figure 1: Structural transformation and functional consequences of N,N-dimethylation on the 2-aminobutyric acid scaffold.

Part 2: Therapeutic Applications[2][3]

CNS Modulation (Anticonvulsant Activity)

Unlike GABA (4-aminobutyric acid), which cannot cross the BBB, lipophilic derivatives of 2-aminobutyric acid are investigated for their ability to modulate inhibitory neurotransmission.[1]

  • Mechanism: N,N-dimethyl derivatives often act as bioisosteres for valine or leucine in transport systems (e.g., LAT1 transporter), allowing active transport into the CNS.[1] Once inside, they may act as weak antagonists at NMDA receptors or modulators of GABA-transaminase.[1]

  • Data Point: N-methylation of amino acid anticonvulsants (like functional analogs of levetiracetam) has been shown to increase potency by 2-5x in maximal electroshock seizure (MES) models due to improved brain exposure.[1]

Antimicrobial Cationic Surfactants

When the carboxylic acid of N,N-dimethyl-2-aminobutyric acid is esterified with long-chain fatty alcohols (C12-C16), the resulting molecule becomes a cationic amphiphile .[1]

  • Mechanism: The positively charged N,N-dimethylammonium headgroup interacts with the negatively charged bacterial cell membrane, while the lipophilic tail inserts into the bilayer, causing depolarization and lysis.

Part 3: Synthesis & Characterization

Protocol: Eschweiler-Clarke Methylation

This is the industry-standard method for synthesizing N,N-dimethyl-2-aminobutyric acid from 2-aminobutyric acid.[1] It avoids quaternary ammonium salt formation, ensuring high yield of the tertiary amine.

Reagents:

  • 2-Aminobutyric acid (CAS: 1492-24-6)[1]

  • Formaldehyde (37% aq.[1] solution)

  • Formic acid (98%)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-aminobutyric acid in 25 mmol of formic acid (2.5 eq) in a round-bottom flask.

  • Addition: Cool to 0°C. Add 25 mmol of formaldehyde (2.5 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 8-12 hours. CO₂ evolution indicates the reduction is proceeding.[1]

  • Workup: Add 10 mL of 4M HCl and evaporate to dryness to remove excess reagents.

  • Purification: Recrystallize the hydrochloride salt from ethanol/ether.

Synthesis_Flow Start 2-Aminobutyric Acid (Primary Amine) Imine Imine Intermediate (Schiff Base) Start->Imine + Formaldehyde Reduction Hydride Transfer (via Formic Acid) Imine->Reduction + Formic Acid (-CO2) Product N,N-Dimethyl-2-Aminobutyric Acid (Tertiary Amine) Reduction->Product Reflux 12h

Figure 2: Step-wise mechanism of the Eschweiler-Clarke reductive amination.

Part 4: Biological Evaluation Protocols

In Vitro BBB Permeability (PAMPA-BBB)

To validate the CNS potential of the N,N-dimethyl derivative, use the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[1]

Procedure:

  • Preparation: Dissolve compound in PBS (pH 7.4) to 10 mM.[1]

  • Membrane Coating: Add 4 µL of Lipid Solution to the filter membrane of the donor plate.

  • Assembly: Fill donor wells with 200 µL of compound solution. Fill acceptor wells with 200 µL of PBS. Sandwich the plates.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[1]

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.[1]
    

Acceptance Criteria:

  • 
     cm/s indicates high BBB permeability.[1]
    
  • Control: Verapamil (High permeability marker), Theophylline (Low permeability marker).[1]

Comparative Data: Physicochemical Properties

The following table highlights the theoretical shift in properties upon methylation, crucial for predicting biological activity.

Property2-Aminobutyric Acid (Parent)N,N-Dimethyl-2-Aminobutyric AcidImpact on Bioactivity
Molecular Weight 103.12 g/mol 131.17 g/mol Negligible steric impact.[1]
LogP (Calc) -2.5 (Hydrophilic)-0.8 to -0.2 (Amphiphilic)High: Improved membrane crossing.[1]
pKa (Amine) ~9.6~9.8 - 10.1Increased basicity; remains ionized at pH 7.[1]4.
H-Bond Donors 31High: Reduced desolvation penalty entering membranes.

Part 5: References

  • Clarke, H. T., et al. (1933).[1][2] "The Action of Formaldehyde on Amines and Amino Acids."[2] Journal of the American Chemical Society.[2][3] Link

  • PubChem. (2025).[1] "Compound Summary: 2-Aminobutyric acid." National Library of Medicine.[1] Link

  • Wang, L., et al. (2023).[1][4] "Metabolomics reveals the role of aminobutyric acid isomers in aging and physical performance."[4] Journal of Gerontology. (Cited for biomarker context).

  • Sigma-Aldrich. (2025).[1][5] "Safety Data Sheet: 2-Aminobutyric acid." Link

  • Eschweiler, W. (1905).[1][2] "Replacement of Hydrogen Atoms Bound to Nitrogen by Methyl Groups."[1][2] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry reference).

Sources

Foundational

(2R)-2-(Dimethylamino)butanoic Acid: Strategic Integration in Peptidomimetics

This guide serves as an authoritative technical resource on (2R)-2-(dimethylamino)butanoic acid , a specialized non-proteinogenic amino acid derivative used in advanced peptidomimetic design. Executive Summary & Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on (2R)-2-(dimethylamino)butanoic acid , a specialized non-proteinogenic amino acid derivative used in advanced peptidomimetic design.

Executive Summary & Molecular Profile

(2R)-2-(dimethylamino)butanoic acid (also known as


-dimethyl-D-2-aminobutyric acid or 

-dimethyl-D-Abu) represents a high-value "capping" residue in medicinal chemistry. Unlike standard amino acids, this molecule combines the non-natural stereochemistry of the (2R) enantiomer (D-configuration) with a tertiary amine terminus.

This dual-modification creates a "Double-Lock" mechanism against enzymatic degradation:

  • Stereochemical Mismatch: The (2R) configuration is unrecognized by most mammalian L-specific proteases.

  • N-Terminal Blocking: The

    
    -dimethyl group eliminates the free amine required by aminopeptidases for substrate recognition.
    
Physiochemical Core
PropertySpecification
IUPAC Name (2R)-2-(dimethylamino)butanoic acid
Common Name

-Dimethyl-D-2-aminobutyric acid (

-Me

-D-Abu)
Molecular Formula C

H

NO

Molecular Weight 131.17 g/mol
Stereochemistry (2R) / D-configuration
Side Chain Ethyl group (-CH

CH

)
pKa (COOH) ~2.3 (Predicted)
pKa (NMe

)
~9.6 (Predicted)

Chemical Synthesis: The "Soft Alkylation" Protocol

To synthesize (2R)-2-(dimethylamino)butanoic acid with high enantiomeric purity, one must avoid harsh conditions (like high-temperature Eschweiler-Clarke methylation) that could lead to racemization at the


-carbon. The Reductive Amination  pathway using sodium cyanoborohydride is the industry standard for preserving chiral integrity.
Mechanism of Action

The reaction proceeds via the formation of a Schiff base (imine) between the primary amine of D-Abu and formaldehyde, followed by in-situ hydride reduction. This occurs twice to yield the dimethylated product.

Step-by-Step Protocol

Reagents:

  • (2R)-2-aminobutyric acid (D-Abu)

  • Formaldehyde (37% aq. solution)

  • Sodium cyanoborohydride (NaBH

    
    CN)
    
  • Acetonitrile / Water (1:1 v/v)

  • Glacial Acetic Acid

Workflow:

  • Solubilization: Dissolve 10 mmol of (2R)-2-aminobutyric acid in 50 mL of Acetonitrile/Water (1:1).

  • Acidification: Adjust pH to ~5–6 with glacial acetic acid. Critical: This catalyzes imine formation without protonating the reducing agent.

  • Aldehyde Addition: Add 50 mmol (5 eq) of Formaldehyde. Stir for 15 minutes at room temperature.

  • Reduction: Cautiously add 30 mmol (3 eq) of NaBH

    
    CN. Safety Note: Perform in a fume hood; generates HCN gas if pH drops too low.
    
  • Reaction: Stir for 4–12 hours. Monitor via TLC (ninhydrin stain will show loss of primary amine; Dragendorff’s reagent detects tertiary amine).

  • Quench & Purification: Acidify to pH 2 to quench excess hydride. Purify via cation-exchange chromatography (Dowex 50W) eluting with dilute NH

    
    OH.
    
Synthesis Visualization

SynthesisWorkflow Start D-2-Aminobutyric Acid (Primary Amine) Imine1 Schiff Base Intermediate Start->Imine1 + HCHO (pH 5-6) Mono N-Methyl-D-Abu (Secondary Amine) Imine1->Mono + NaBH3CN (Reduction) Imine2 Iminium Ion Intermediate Mono->Imine2 + HCHO Final (2R)-2-(dimethylamino) butanoic acid Imine2->Final + NaBH3CN (2nd Reduction)

Figure 1: Step-wise reductive amination pathway preserving the (2R) stereocenter.

Peptidomimetic Engineering: The "N-Terminal Cap" Strategy

(2R)-2-(dimethylamino)butanoic acid is almost exclusively used as an N-terminal capping residue .

Why it cannot be internal: The tertiary amine lacks the proton required to act as a hydrogen bond donor. More critically, it has no remaining hydrogen on the nitrogen to form a subsequent peptide bond. Therefore, it effectively terminates the peptide chain growth in the N-to-C direction.

Mechanism 1: The "Double-Lock" Stability

Standard peptides are rapidly degraded by aminopeptidases (APs) that recognize the N-terminal free amine and the L-configuration of the first residue.

  • Lock 1 (Steric/Charge): The bulky

    
    -dimethyl group prevents the AP active site from coordinating the nitrogen.
    
  • Lock 2 (Stereo): The (2R) side chain orientation clashes with the S1 binding pocket of L-specific proteases.

Mechanism 2: Lipophilicity & Permeability

The conversion of a primary amine (


) to a tertiary dimethylamine reduces the energy penalty for desolvation.
  • Result: The peptide cap becomes more lipophilic (

    
     increases).
    
  • Benefit: Enhanced passive transport across the blood-brain barrier (BBB) or cell membranes.

Mechanism 3: Conformational Constraint

The two methyl groups on the nitrogen create significant steric hindrance with the side chain (ethyl group) and the carbonyl oxygen. This restricts the


 (phi) and 

(psi) torsion angles, often forcing the N-terminus into a specific conformation that can improve receptor binding affinity.
Biological Interaction Diagram

Mechanism cluster_enzyme Aminopeptidase Active Site cluster_inhibitor (2R)-2-(dimethylamino)butanoic acid Cap Pocket S1 Binding Pocket (L-Specific) Cat Catalytic Zn2+ Me2 N,N-Dimethyl Group (Steric Bulk) Me2->Cat Blocks Coordination R_Config (2R)-Ethyl Side Chain R_Config->Pocket Stereo Clash

Figure 2: The "Double-Lock" mechanism preventing enzymatic hydrolysis.

Experimental Protocol: Solid-Phase Coupling

Incorporating (2R)-2-(dimethylamino)butanoic acid into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires modified protocols due to the steric bulk of the tertiary amine.

Context: This is the final coupling step (N-terminus).

  • Resin Preparation: Ensure the preceding amino acid (on the resin) is fully deprotected (Fmoc removed).

  • Activation:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to higher reactivity.

    • Base: DIPEA (Diisopropylethylamine).[1]

    • Stoichiometry: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIPEA.

  • Coupling:

    • Dissolve reagents in minimal DMF.

    • Add to resin.[2]

    • Time: Double coupling is recommended (2 x 2 hours) or overnight coupling to ensure completion. The steric hindrance of the dimethyl group makes the carboxylic acid less accessible.

  • Washing: Wash thoroughly with DMF and DCM.

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O). The tertiary amine is stable to TFA.

Quality Control (QC):

  • Mass Spec: The mass shift will be +28 Da relative to the non-methylated D-Abu analog (or +131.17 Da added to the peptide mass).

  • HPLC: The product will elute significantly later (higher retention time) than the free-amine peptide due to increased hydrophobicity.

References

  • PubChem. (2R)-2-(Methylamino)butanoic acid | C5H11NO2. National Library of Medicine. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[3] Current Pharmaceutical Design. [Link]

Sources

Exploratory

Metabolic Stability of Peptides Containing (2R)-2-(dimethylamino)butanoic Acid: A Mechanistic and Methodological Guide

Executive Summary The clinical translation of peptide therapeutics is frequently hindered by their rapid proteolytic degradation in vivo. Aminopeptidases, which sequentially cleave residues from the N-terminus, represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently hindered by their rapid proteolytic degradation in vivo. Aminopeptidases, which sequentially cleave residues from the N-terminus, represent one of the primary metabolic bottlenecks. This whitepaper provides an in-depth technical analysis of a highly effective N-terminal capping strategy: the incorporation of (2R)-2-(dimethylamino)butanoic acid (commonly referred to as


-dimethyl-D-aminobutyric acid, or N,N-diMe-D-Abu). By combining stereochemical inversion with tertiary amine formation, this unnatural amino acid provides near-absolute resistance to aminopeptidase degradation while modulating peptide lipophilicity.

Introduction: The Proteolytic Bottleneck

While biologically active peptides offer high target affinity and low toxicity, their native forms generally exhibit plasma half-lives measured in minutes. This rapid clearance is primarily driven by exopeptidases (aminopeptidases and carboxypeptidases) and endopeptidases in the serum and tissues (1[1]).

To circumvent this, medicinal chemists utilize chemical modifications such as N-alkylation and the substitution of natural L-amino acids with D-enantiomers (2[2]). While mono-N-methylation is a standard approach to introduce steric bulk and remove a hydrogen bond donor (3[3]), the use of an


-dimethylated D-amino acid at the N-terminus provides a synergistic, dual-action defense mechanism against enzymatic cleavage.

Structural and Mechanistic Rationale

The exceptional stability conferred by (2R)-2-(dimethylamino)butanoic acid is not coincidental; it is rooted in the precise disruption of protease-substrate transition states.

The Causality of Stereochemical Inversion (2R / D-Configuration)

Natural proteases are highly stereoselective, having evolved to recognize the 2S (L-enantiomer) configuration of proteinogenic amino acids. In the 2R configuration, the ethyl side chain of the butanoic acid derivative projects into the opposite spatial hemisphere. When an aminopeptidase attempts to bind the peptide, this inverted vector creates a severe steric clash within the enzyme's


 subsite, preventing the peptide backbone from achieving the necessary proximity to the catalytic residues.
The Causality of N,N-Dimethylation (Tertiary Amine Formation)

Many metallo-aminopeptidases require the N-terminal primary amine to coordinate with an active-site metal ion (e.g.,


) and act as a hydrogen bond donor during catalysis.
By converting the primary amine to a tertiary amine via N,N-dimethylation:
  • Electronic Shielding: The requisite hydrogen bond donor is completely eliminated, aborting the formation of the enzyme-substrate transition state (4[4]).

  • Steric Exclusion: The nitrogen lone pair is sterically shielded by two methyl groups, blocking nucleophilic attack.

  • Morphological Control: The lack of an N-terminal hydrogen bond donor prevents intermolecular hydrogen bonding, which can beneficially alter peptide aggregation and solubility profiles (5[5]).

Because the nitrogen lacks an available proton, this residue cannot form a standard peptide bond at its N-terminus, dictating that (2R)-2-(dimethylamino)butanoic acid must function exclusively as an absolute N-terminal capping group.

G A Native Peptide (L-Amino Acid N-term) B Aminopeptidase Recognition A->B C Rapid Degradation (Short t1/2) B->C D Modified Peptide ((2R)-2-(dimethylamino)butanoic acid) E Steric Clash & Stereo-Inversion D->E Blocks active site F High Metabolic Stability (Prolonged t1/2) E->F Protease evasion

Logical pathway of aminopeptidase evasion via stereochemical inversion and N,N-dimethylation.

Synthetic Methodologies: Incorporation Strategies

Synthesizing peptides with highly sterically hindered, N-alkylated amino acids presents distinct challenges, including low coupling efficiencies and the risk of acid-catalyzed backbone cleavage during deprotection (6[6]).

While pre-synthesized Fmoc-N,N-dimethyl amino acids can be purchased, a more cost-effective and highly efficient method is on-resin reductive amination (a variant of the Eschweiler-Clarke reaction) (7[7]).

Protocol 1: On-Resin Synthesis of N,N-Dimethyl-D-Abu Peptides

This protocol is a self-validating system: a micro-cleavage step is built in to ensure quantitative conversion before global deprotection.

  • Sequence Elongation: Synthesize the core peptide on Rink Amide resin using standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) protocols (8[8]).

  • Terminal Coupling: Couple Fmoc-D-Abu-OH (3 eq) using DIC/Oxyma (3 eq) in DMF for 1 hour at room temperature.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 5 min) to expose the primary amine of the D-Abu residue.

  • Reductive Amination: Wash the resin thoroughly with 1% Acetic Acid (AcOH) in DMF. Add a solution of 37% aqueous formaldehyde (10 eq) and sodium cyanoborohydride (

    
    , 10 eq) in 1% AcOH/DMF. Agitate for 2 hours at room temperature.
    
  • Validation Checkpoint (Micro-cleavage): Withdraw 5 mg of resin, cleave with TFA/H2O (95:5) for 30 mins, and analyze via LC-MS. Self-Validation: The reaction is complete when the mass shifts exactly +28 Da (addition of two methyl groups) with no residual primary or secondary amine peaks.

  • Global Cleavage: Cleave the bulk peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Workflow N1 Step 1: Fmoc-D-Abu-OH Coupling (Standard SPPS on Resin) N2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Step 3: On-Resin Reductive Amination (Formaldehyde + NaBH3CN) N2->N3 N4 Step 4: Cleavage & Deprotection (TFA/TIS/H2O) N3->N4 N5 Step 5: RP-HPLC Purification & LC-MS Verification N4->N5

Step-by-step SPPS workflow for the on-resin N,N-dimethylation of D-aminobutyric acid.

Experimental Protocols for Stability Profiling

To empirically prove the metabolic stability conferred by the modification, a rigorous in vitro serum stability assay must be executed.

Protocol 2: Human Serum Stability Assay

Self-Validation: This assay requires running an unmodified L-Abu peptide in parallel. The assay validates itself when the unmodified control degrades rapidly (proving the serum proteases are active), while the modified peptide remains intact.

  • Preparation: Dissolve the purified N,N-diMe-D-Abu peptide and the L-Abu control peptide separately in PBS (pH 7.4) to a concentration of 1 mM.

  • Incubation: Mix 500 µL of each peptide solution with 500 µL of 25% human serum (pre-warmed to 37°C). Incubate the mixtures at 37°C under gentle agitation.

  • Sampling: Extract 100 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via RP-HPLC (integration of the intact peptide peak area) and LC-MS to quantify the remaining intact peptide and identify degradation fragments.

Quantitative Data: Metabolic Stability Comparisons

The synergistic effect of the 2R configuration and N,N-dimethylation drastically extends the half-life (


) of therapeutic peptides. The table below summarizes the expected pharmacokinetic improvements based on established structure-activity relationships for N-alkylated and D-amino acid substituted peptides.
N-Terminal ResidueConfigurationN-Alkylation StatusAminopeptidase SusceptibilityEstimated Serum

L-Abu2SPrimary AmineHigh< 1 hour
D-Abu2RPrimary AmineModerate4 - 6 hours
N-Me-D-Abu2RSecondary AmineLow12 - 18 hours
N,N-diMe-D-Abu 2R Tertiary Amine Negligible > 48 hours

Conclusion

The strategic incorporation of (2R)-2-(dimethylamino)butanoic acid at the N-terminus of peptide therapeutics represents a highly effective, dual-action method for overcoming proteolytic degradation. By leveraging both stereochemical inversion to induce active-site steric clash, and the electronic shielding of a tertiary amine to remove critical hydrogen bond donors, researchers can design highly stable peptide drug candidates. Utilizing on-resin reductive amination provides a scalable, self-validating synthetic route to achieve this critical modification.

References

  • LifeTein. "Should My Peptide Be Methylated?" 3

  • Elsevier / Methods in Enzymology. "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability." 8

  • MDPI Pharmaceuticals. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." 1

  • NovoPro Bioscience Inc. "How to Improve Peptide Stability?" 2

  • ACS Publications / JACS. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides." 6

  • MDPI Molecules. "Review of Modern Eschweiler–Clarke Methylation Reaction." 7

  • RSC Publishing / Nanoscale. "Amyloid engineering – how terminal capping modifies morphology and secondary structure of supramolecular peptide aggregates." 5

  • ACS Publications / Biochemistry. "Substrate Specificity of a Methyltransferase Involved in the Biosynthesis of the Lantibiotic Cacaoidin." 4

Sources

Foundational

Engineering Proteolytic Resistance and Conformational Rigidity: A Comparative Analysis of (2R)-2-(dimethylamino)butanoic acid vs. Natural Amino Acids

Executive Summary In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—is paramount. The incorporation of un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—is paramount. The incorporation of unnatural amino acids (UAAs) serves as a primary strategy to bypass these biological limitations. This technical guide provides an in-depth comparative analysis between natural proteinogenic amino acids and the highly specialized UAA, (2R)-2-(dimethylamino)butanoic acid . By dissecting the structural, physicochemical, and mechanistic divergences between these molecules, we establish a rational framework for utilizing this UAA in advanced therapeutic design.

Structural and Physicochemical Divergence

(2R)-2-(dimethylamino)butanoic acid deviates from natural amino acids across three critical vectors: stereochemistry, degree of N-alkylation, and hydrogen-bonding capacity. While standard amino acids possess an L-configuration (2S) and a primary alpha-amine, this UAA features a D-stereocenter (2R) and an N,N-dimethylated tertiary amine.

These fundamental structural differences drastically alter the molecule's behavior in biological systems, as summarized below:

PropertyNatural L-Amino Acids (Standard)(2R)-2-(dimethylamino)butanoic acid
Stereocenter (2S) / L-configuration(2R) / D-configuration
Amine Substitution Primary (-NH₂) (Except Proline)Tertiary (-N(CH₃)₂)
H-Bonding (N-term) Donor & AcceptorAcceptor Only
Chain Position Anywhere in sequenceRestricted to N-terminus (Capping)
Enzymatic Stability Susceptible to peptidasesHighly resistant to degradation
Lipophilicity Baseline (LogP dependent on side chain)Significantly increased

Mechanistic Impact on Pharmacology

Evasion of Proteolytic Cleavage

Natural proteases (e.g., trypsin, chymotrypsin, aminopeptidases) exhibit strict stereoselectivity, having evolved to tightly coordinate the transition states of L-amino acid peptide bonds. The introduction of the (2R) D-configuration induces a severe steric clash within the S1/S1' binding pockets of endogenous peptidases. Furthermore, N-methylation removes the amide proton, obliterating the hydrogen-bond networks required for enzyme-substrate stabilization. As demonstrated in structural studies of N-methylated peptides, even single substitutions can enhance proteolytic half-lives by over 1000-fold ().

Conformational Constraints and Target Affinity

The steric bulk of the N,N-dimethyl group severely restricts rotation around the phi (φ) and psi (ψ) dihedral angles. This restriction limits the accessible Ramachandran space, effectively pre-organizing the peptide backbone. This conformational rigidity reduces the entropic penalty upon receptor binding, which often leads to enhanced target affinity and selectivity compared to highly flexible natural peptides.

Modulation of Lipophilicity and Permeability

By fully alkylating the amine, the polar surface area (PSA) of the residue is significantly reduced. The complete loss of the hydrogen-bond donor capacity directly correlates with increased lipophilicity. This modification facilitates passive diffusion across lipid bilayers—a critical feature for targeting intracellular protein-protein interactions ().

Pathway UAA (2R)-2-(dimethylamino) butanoic acid D_Config D-Stereocenter (2R) UAA->D_Config N_Methyl N,N-Dimethylation UAA->N_Methyl Protease Protease Resistance (Enzyme Evasion) D_Config->Protease Steric Clash in Active Site N_Methyl->Protease Masked Cleavage Site Lipid Increased Lipophilicity (Membrane Permeability) N_Methyl->Lipid Loss of H-Bond Donor Conform Conformational Rigidity (Target Affinity) N_Methyl->Conform Restricted Dihedral Angles (φ, ψ)

Mechanistic pathway illustrating how the structural features of the UAA dictate pharmacological enhancements.

Experimental Workflows and Validation Protocols

Expertise Note: Due to its tertiary amine, (2R)-2-(dimethylamino)butanoic acid lacks a transferable proton and cannot act as a nucleophile in standard amide bond formation. Therefore, it is strictly utilized as an N-terminal capping residue or within specialized depsipeptide linkages (such as those found in natural cyanobacterial products like).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Causality Focus: The bulky (2R) chiral center and the N,N-dimethyl group sterically hinder the carboxylate, rendering standard coupling agents (e.g., HBTU) ineffective. To overcome this, we utilize HATU/HOAt to generate a highly reactive 7-aza-OBt ester intermediate, forcing the coupling to completion.

  • Resin Preparation: Swell the peptide-resin (containing the synthesized sequence with a free N-terminus) in DMF for 30 minutes.

  • Activation: Pre-activate 3.0 equivalents of (2R)-2-(dimethylamino)butanoic acid with 2.9 eq HATU and 3.0 eq HOAt in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to initiate activation.

  • Coupling: Add the activated UAA to the resin. React for 4 hours at room temperature. Note: The extended coupling time compensates for the severe steric hindrance of the tertiary amine.

  • Cleavage: Cleave the capped peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate the product in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Self-Validating Proteolytic Stability Assay

Causality Focus: To ensure absolute trustworthiness, this assay employs a parallel internal control—a peptide capped with natural L-aminobutyric acid. If the control degrades while the UAA-peptide remains intact, the resistance is definitively attributed to the UAA modifications rather than assay failure or inactive enzyme batches.

  • Substrate Preparation: Dissolve the UAA-capped peptide and the L-aminobutyric acid-capped control peptide in PBS (pH 7.4) to a final concentration of 100 µM each.

  • Enzymatic Incubation: Add Pronase (a broad-spectrum protease cocktail) to a final concentration of 1 µg/mL. Incubate the mixture at 37°C.

  • Time-Course Quenching: At specific intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench by adding 50 µL of 1% Trichloroacetic acid (TCA) to irreversibly denature the proteases.

  • Quantification: Centrifuge the quenched samples to pellet the denatured enzymes. Analyze the supernatant via LC-MS/MS. Plot the area under the curve (AUC) of the intact parent masses over time to calculate the half-life (t₁/₂).

Workflow Step1 1. SPPS Coupling (HATU/HOAt Activation) Step2 2. TFA Cleavage & Ether Precipitation Step1->Step2 Overcome Steric Bulk Step3 3. Protease Incubation (Self-Validating Control) Step2->Step3 Purified UAA-Peptide Step4 4. LC-MS/MS Analysis (Half-life Quantification) Step3->Step4 Time-course Aliquots

Step-by-step experimental workflow for the synthesis and proteolytic validation of UAA-peptides.

References

  • Title: N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Symplocin A, a Linear Peptide from the Bahamian Cyanobacterium Symploca sp. Configurational Analysis of N,N-Dimethylamino Acids by Chiral-Phase HPLC of Naphthacyl Esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reprogramming natural proteins using unnatural amino acids Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

  • Title: Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P Source: American Chemical Society (ACS Synthetic Biology) URL: [Link]

Exploratory

Advanced Applications of (2R)-2-(dimethylamino)butanoic Acid in Asymmetric Synthesis

The following technical guide details the applications, mechanistic roles, and experimental protocols for (2R)-2-(dimethylamino)butanoic acid (also known as N,N-dimethyl-D-2-aminobutyric acid or N,N-dimethyl-D-isoleucine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, mechanistic roles, and experimental protocols for (2R)-2-(dimethylamino)butanoic acid (also known as N,N-dimethyl-D-2-aminobutyric acid or N,N-dimethyl-D-isoleucine precursor derivative).

Executive Summary

(2R)-2-(dimethylamino)butanoic acid (CAS: 2059912-62-6) is a specialized chiral building block and ligand scaffold used in high-value asymmetric synthesis. Structurally, it represents the N,N-dimethylated derivative of D-2-aminobutyric acid (D-Aba). Its utility stems from two distinct physicochemical properties:

  • Tunable Steric Bulk: The ethyl side chain provides a steric environment intermediate between alanine (methyl) and valine (isopropyl), allowing for precise "steric tuning" in metal-catalyzed reactions.

  • Bidentate Coordination: The tertiary amine and carboxylic acid moieties form stable 5-membered chelate rings with transition metals (Cu, Pd, Ni), facilitating ligand-accelerated catalysis (LAC).

This guide explores its dual role as a chiral ligand in transition-metal catalysis and a chiral building block in the synthesis of proteolytically stable peptidomimetics.

Physicochemical Profile & Structural Logic

PropertySpecificationSignificance in Synthesis
Formula C₆H₁₃NO₂Low molecular weight ligand (MW: 131.17).
Chirality (2R) / D-configurationInduces specific stereochemical outcomes; matches "unnatural" peptide stereochemistry.
pKa (COOH) ~2.3 (est.)Acidic enough to form carboxylate complexes with metals.
pKa (NMe₂) ~9.6 (est.)Basic tertiary amine; acts as a sigma-donor in catalysis.
Steric Parameter Ethyl side chainKey Differentiator: Less bulky than Valine, more bulky than Alanine.
Structural Homology in Catalysis

In asymmetric catalysis, ligand sterics dictate enantioselectivity. Standard N,N-dimethyl amino acid ligands include:

  • DMG (Glycine): No side chain (Minimal sterics).

  • DMA (Alanine): Methyl group (Low sterics).

  • DMV (Valine): Isopropyl group (High sterics).

  • (2R)-DM-Aba (This Compound): Ethyl group (Intermediate sterics ).

Application Insight: When a reaction using N,N-dimethylvaline fails due to excessive steric hindrance (low yield), or N,N-dimethylalanine yields poor enantioselectivity (low ee), (2R)-2-(dimethylamino)butanoic acid is the logical optimization candidate.

Core Application: Ligand-Accelerated Catalysis

The most potent application of this molecule is as an O,N-bidentate ligand in Copper(I)-catalyzed cross-coupling reactions (Ullmann-type). The (R)-configuration allows for the potential kinetic resolution of substrates or the synthesis of axially chiral biaryls.

Mechanism of Action

The ligand promotes the oxidative addition of aryl halides to the Cu(I) center by stabilizing the active species.

LigandMechanism cluster_sterics Steric Tuning (Ethyl Group) Ligand (2R)-Ligand Complex Active Catalyst (L-Cu-Nu) Ligand->Complex Coordination CuI Cu(I) Salt CuI->Complex TS Oxidative Addition TS Complex->TS Ar-X Activation Product Coupled Product (C-N / C-O Bond) TS->Product Reductive Elimination

Figure 1: Mechanistic pathway of Ligand-Accelerated Catalysis in Cu-mediated coupling.

Protocol: Cu-Catalyzed N-Arylation of Imidazoles

This protocol demonstrates the use of (2R)-2-(dimethylamino)butanoic acid to promote the coupling of an aryl iodide with an imidazole, a reaction sensitive to steric crowding.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Imidazole derivative (1.2 equiv)

  • CuI (10 mol%)

  • (2R)-2-(dimethylamino)butanoic acid (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMSO (0.5 M)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube, charge CuI (19 mg, 0.1 mmol) and (2R)-2-(dimethylamino)butanoic acid (26 mg, 0.2 mmol).

  • Solvation: Add anhydrous DMSO (2.0 mL) and stir at room temperature for 15 minutes under Argon. The solution should turn homogeneous (blue/green tint indicates complexation).

  • Substrate Addition: Add the aryl iodide (1.0 mmol), imidazole (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Reaction: Seal the tube and heat to 90 °C for 12–24 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMSO/Ligand, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

Validation Point: If the reaction stalls, increase the ligand:metal ratio to 3:1. The ethyl group prevents catalyst aggregation better than the methyl group of alanine but allows substrate access better than valine.

Application: Chiral Building Block for Peptidomimetics

In drug discovery, the incorporation of (2R)-2-(dimethylamino)butanoic acid into peptide backbones serves two critical functions:

  • Proteolytic Stability: The N,N-dimethyl group eliminates the H-bond donor capability of the amide bond, preventing protease recognition.

  • Conformational Control: The (R)-configuration (D-amino acid) induces "reverse-turn" structures (e.g.,

    
    -turns) in peptide chains, often required for binding to G-protein coupled receptors (GPCRs).
    
Synthesis Integration Strategy

Coupling N,N-dialkyl amino acids is notoriously difficult due to steric hindrance at the nitrogen. Standard conditions (EDC/HOBt) often fail.

Recommended Coupling System:

  • Activator: HATU or COMU (High reactivity uronium salts).

  • Base: HOAt (Catalytic additive to reduce racemization) + DIPEA.

  • Solvent: DMF (Polar aprotic is essential for HATU).

PeptideCoupling Start (2R)-2-(dimethylamino) butanoic acid Activation Activation (HATU/HOAt/DIPEA) Start->Activation Intermediate Active Ester (O-At species) Activation->Intermediate Coupling Nucleophilic Attack (Slow Kinetics) Intermediate->Coupling Amine Resin-Bound Amine (H2N-Peptide-Resin) Amine->Coupling Product N-Methylated Peptide Coupling->Product  Stereoretention

Figure 2: Solid-phase peptide synthesis workflow for sterically hindered amino acids.

Synthesis of the Reagent

Researchers may need to synthesize the reagent de novo if commercial stock is unavailable or if isotopic labeling is required.

Method: Reductive Amination of D-2-Aminobutyric Acid.

  • Starting Material: (R)-2-Aminobutyric acid (D-Aba).

  • Reagents: Formaldehyde (37% aq., excess), Pd/C (10%), H₂ (1 atm).

  • Procedure:

    • Dissolve D-Aba in water/methanol (1:1).

    • Add Formaldehyde (4.0 equiv).

    • Add Pd/C catalyst (5 wt%).

    • Stir under H₂ balloon for 16 hours.

    • Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Acetone.

  • Yield: Typically >90%.

  • QC Check: 1H NMR must show a sharp singlet at

    
     ~2.3 ppm (NMe₂) and triplet at 
    
    
    
    ~0.9 ppm (terminal methyl).

References

  • Ma, D., et al. "N,N-Dimethyl Amino Acids as Ligands for Copper-Catalyzed Coupling Reactions." Journal of the American Chemical Society, 120(48), 12459–12467. (Foundational work on N,N-dimethyl amino acid ligands).

  • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch in Mechanism." Journal of the American Chemical Society, 132(40), 14137–14151. (Mechanistic insight into amino acid ligands).

  • Sigma-Aldrich. "Product Specification: (2R)-2-(dimethylamino)butanoic acid (CAS 2059912-62-6)." (Verification of commercial availability and CAS).

  • Enamine. "Building Blocks for Peptide Synthesis: N-Methylated Amino Acids." (Source for building block applications).

Protocols & Analytical Methods

Method

Technical Application Note: Enantioselective Synthesis of (2R)-2-(Dimethylamino)butanoic Acid

[1] Abstract & Strategic Rationale This application note details the protocol for the enantioselective synthesis of (2R)-2-(dimethylamino)butanoic acid . This non-proteinogenic amino acid is a critical chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Rationale

This application note details the protocol for the enantioselective synthesis of (2R)-2-(dimethylamino)butanoic acid . This non-proteinogenic amino acid is a critical chiral building block for peptidomimetics and pharmaceutical intermediates.[1]

The Challenge: Chirality & Selectivity

The primary synthetic challenge is introducing two methyl groups onto the


-amine without:
  • Racemization: The acidic

    
    -proton is susceptible to abstraction under harsh basic conditions or high temperatures, leading to loss of optical purity.[1]
    
  • Quaternization: Direct alkylation (e.g., using methyl iodide) is difficult to control and often results in the formation of the quaternary ammonium salt (betaine).[1]

The Solution: Reductive Alkylation

To circumvent these issues, this protocol utilizes Reductive Amination (Reductive Alkylation).[2][3][4] This method proceeds via the formation of an imine/iminium species which is subsequently reduced.[1][2][3][5][6][7] Crucially, the reaction is self-limiting to the tertiary amine stage because a tertiary amine cannot form the imine intermediate required for further alkylation.[1][6]

Two methodologies are provided:

  • Method A (Catalytic Hydrogenation): Ideal for scale-up; "green" chemistry profile; uses aqueous formaldehyde and

    
     over Pd/C.[8][1]
    
  • Method B (Borch Reduction): Ideal for small-scale/discovery; uses Sodium Cyanoborohydride (

    
    ); tolerates other reducible functional groups.[8]
    

Chemical Reaction Pathway

The synthesis begins with commercially available (R)-2-aminobutanoic acid (also known as D-2-aminobutyric acid).[8][1]

ReactionScheme SM (R)-2-Aminobutanoic Acid (D-2-Aminobutyric Acid) Inter Imine/Iminium Intermediate SM->Inter Condensation Prod (2R)-2-(Dimethylamino) butanoic Acid Inter->Prod Reduction (H-) Reagents HCHO (aq) Reducing Agent Reagents->Inter

Figure 1: General reaction scheme for the reductive dimethylation of the


-amino acid.

Materials & Reagents

ReagentCAS NumberPurityRole
(R)-2-Aminobutanoic acid 2623-91-8>99% eeStarting Material (Chiral Scaffold)
Formaldehyde (aq) 50-00-037% w/wAlkylating Agent
Palladium on Carbon (Pd/C) 7440-05-310% loadingCatalyst (Method A)
Sodium Cyanoborohydride 25895-60-795%Reducing Agent (Method B)[8]
Methanol (MeOH) 67-56-1HPLC GradeSolvent
Acetic Acid (AcOH) 64-19-7GlacialCatalyst/pH Modifier

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Scale-up)

This method avoids boron waste streams and is highly efficient for simple amino acids.[8]

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve (R)-2-aminobutanoic acid (10.3 g, 100 mmol) in Water/Methanol (1:1 v/v, 100 mL).

  • Reagent Addition: Add Formaldehyde (37% aq) (20 mL, ~250 mmol, 2.5 equiv).

    • Note: Excess formaldehyde is required to drive the reaction to the dimethyl stage.[1]

  • Catalyst Loading: Carefully add 10% Pd/C (1.0 g, 10 wt% of substrate).

    • Safety: Pd/C is pyrophoric.[1] Wet the catalyst with water before adding to the methanol solution to prevent ignition.[1]

  • Hydrogenation: Seal the reactor. Purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3.[8] Pressurize to 3-5 bar (45-75 psi)
    
    
    .
  • Reaction: Stir vigorously at 25°C for 12–16 hours.

    • Control: Do not heat.[1] Higher temperatures increase the risk of racemization via enolization.[1]

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.[1] Rinse the pad with water.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove methanol and excess formaldehyde.[1]

    • Lyophilize the remaining aqueous solution to obtain the crude solid.[1]

Method B: Borch Reduction (Preferred for Lab Scale)

This method allows precise control over pH and is generally milder, though it generates toxic boron byproducts.[8]

  • Dissolution: In a 250 mL round-bottom flask, suspend (R)-2-aminobutanoic acid (2.06 g, 20 mmol) in Methanol (40 mL).

  • Reagent Addition: Add Formaldehyde (37% aq) (4.8 mL, 60 mmol, 3 equiv).

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    ) (3.7 g, 60 mmol) portion-wise over 15 minutes.
    
    • Mechanistic Insight:

      
       is stable at pH 6-7 (unlike 
      
      
      
      ).[8][1] If the pH rises too high, imine formation slows. Adjust pH to ~6 with Glacial Acetic Acid if necessary.[1]
  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Add concentrated HCl dropwise until pH < 2 (to decompose excess hydride). Stir for 30 mins.

  • Workup:

    • Adjust pH to ~5-6 (isoelectric point) using NaOH.[8][1]

    • Load the solution onto a cation-exchange resin column (e.g., Dowex 50W).[8]

    • Wash with water (to remove borate salts and formaldehyde).[8][1]

    • Elute the product with 2M

      
      .[1]
      
    • Concentrate the ammoniacal fractions to yield the pure zwitterion.[1]

Quality Control & Self-Validation

To ensure the protocol was successful and the chirality was preserved, the following validation logic must be applied.

Data Summary Table
ParameterMethodAcceptance Criteria
Identity 1H NMR (D2O)

0.9 (t, 3H), 1.8 (m, 2H), 2.8 (s, 6H), 3.4 (t, 1H).[8]
Purity HPLC-ELSD/MS> 98.0% area
Chirality Chiral HPLC / Polarimetry> 99% ee (No (S)-enantiomer detected)
State VisualWhite hygroscopic solid
Validation Logic Flow

The following diagram illustrates the decision tree for validating the product.

ValidationFlow Sample Isolated Product NMR 1H NMR Analysis Sample->NMR Check1 Singlet at ~2.8 ppm (6H)? NMR->Check1 Chiral Chiral HPLC / Polarimetry Check2 Compare [α]D to Lit? (Verify Sign) Chiral->Check2 Check1->Chiral Yes Fail1 Fail: Mono-methylation or Quaternization Check1->Fail1 No Pass RELEASE BATCH Check2->Pass Match Fail2 Fail: Racemization Occurred Check2->Fail2 Mismatch

Figure 2: Quality Control Decision Tree.

Mechanistic Note on Optical Rotation

While literature values for specific rotation vary by concentration and solvent, the (R)-isomer of N,N-dimethyl-2-aminobutyric acid typically exhibits a specific rotation opposite to that of the unmethylated precursor, or a significant magnitude shift.[8]

  • Critical Check: If the specific rotation is

    
    , the product has racemized (formed a racemate).[1][9]
    
  • Standard: Compare against a standard of (S)-2-(dimethylamino)butanoic acid if available, or rely on Chiral HPLC (e.g., Chirex 3126 column).

References

  • Quitt, P., Heller, J., & Klobucar, M. (1963).[8] Synthesis of N-methyl-L-amino acids.[8][1] Helvetica Chimica Acta.[1]

    • Context: Establishes the foundational method for reductive methylation of amino acids using formaldehyde and borohydrides.
  • Ghorbani-Vaghei, R., et al. (2012).[8] Catalytic Reductive Amination of Aldehydes and Ketones.[1][5] Tetrahedron Letters.[1][10][11]

    • Context: Modern optimization of the Pd/C hydrogenation method for amines.[1]

  • Borch, R. F., & Hassid, A. I. (1972).[8] A new method for the methylation of amines.[1] Journal of Organic Chemistry.[1][11][12]

    • Context: The definitive reference for the

      
       (Borch) reduction protocol.[1]
      
  • Sato, S., et al. (2004).[8][13] Reductive amination of aldehydes and ketones with amines using α-picoline-borane.[8][1][13] Tetrahedron.[1][11]

    • Context: Discusses "green" alternatives to cyanoborohydride if toxicity is a concern.
  • Sigma-Aldrich. Product Specification: (R)-2-Aminobutyric acid.[8][1]

    • Context: Verification of starting material CAS and properties.[1]

Sources

Application

Reductive amination conditions for (R)-2-aminobutyric acid

Executive Summary (R)-2-Aminobutyric acid (also known as D-Homoalanine or (R)-2-ABA) is a critical non-proteinogenic chiral building block in the synthesis of high-value pharmaceuticals, including next-generation antiepi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Aminobutyric acid (also known as D-Homoalanine or (R)-2-ABA) is a critical non-proteinogenic chiral building block in the synthesis of high-value pharmaceuticals, including next-generation antiepileptics (e.g., Brivaracetam analogs) and antitubercular agents. While historically accessed via the kinetic resolution of racemates, modern drug development demands high atom economy and enantiopurity (>99% ee).

This guide details two distinct "reductive amination" workflows:

  • Synthesis: The asymmetric reductive amination of 2-oxobutyric acid to generate (R)-2-ABA using biocatalysis (Transaminases) and chemocatalysis.

  • Derivatization: The use of (R)-2-ABA as a nucleophile in reductive alkylation to generate secondary amine libraries.

Critical Mechanistic Insight

The central challenge in synthesizing (R)-2-ABA via reductive amination is the prochiral ketone management of 2-oxobutyric acid. Unlike simple aliphatic ketones, the


-keto acid moiety is prone to spontaneous decarboxylation and aldol-like side reactions under harsh conditions.
  • Biocatalytic Route: Relies on (R)-selective

    
    -transaminases (ATA) which utilize Pyridoxal-5'-phosphate (PLP) to form an external aldimine intermediate. The stereochemistry is governed by the enzyme's active site architecture (small vs. large binding pockets), ensuring high ee.
    
  • Chemocatalytic Route: Utilizes chiral Metal-Ligand complexes (Ir or Rh) to facilitate asymmetric hydrogen transfer. This is kinetically faster but often requires higher pressures and strict anhydrous conditions to prevent catalyst deactivation.

Protocol A: Biocatalytic Synthesis (The Gold Standard)

Objective: Synthesis of (R)-2-ABA from 2-oxobutyric acid with >99% ee. Methodology:


-Transaminase (ATA) mediated amine transfer.
Reagents & Equipment[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Oxobutyric acid (Sodium salt), 50 mM.

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., derived from Aspergillus fumigatus or commercially available ATA-117 analogs).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Amine Donor: Isopropylamine (IPA), 1 M (Excess required to drive equilibrium).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5–8.0).

  • Equipment: Orbital shaker (30°C), pH stat titrator.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Degas with nitrogen for 15 minutes to minimize oxidative degradation of PLP.

  • Substrate Loading: Dissolve 2-oxobutyric acid (final conc. 50 mM) and PLP (1 mM) in the buffer.

  • Amine Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M.

    • Critical Step: The addition of IPA will drastically raise pH. Use 6M HCl to re-adjust pH to 7.5 immediately.

  • Reaction Initiation: Add the (R)-selective ATA enzyme (lyophilized powder or cell-free extract, typically 5–10 U/mL).

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

    • Equilibrium Shift: Leave the reaction vessel slightly open (covered with perforated parafilm) to allow acetone (the coproduct of IPA) to evaporate. This pulls the equilibrium toward product formation.

  • Quenching: Acidify to pH 2.0 using 6M HCl to denature the enzyme and precipitate proteins.

  • Work-up: Centrifuge (10,000 x g, 10 min). The supernatant contains (R)-2-ABA.

  • Purification: Apply supernatant to a Cation Exchange Column (Dowex 50W-X8). Wash with water, then elute with 1M

    
    . Evaporate to yield white crystalline solid.
    
Biocatalytic Workflow Diagram

Biocatalysis Substrate 2-Oxobutyric Acid Enzyme (R)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme Amine Transfer Intermediate External Aldimine Complex Enzyme->Intermediate Catalysis Product (R)-2-Aminobutyric Acid Intermediate->Product Release ByProduct Acetone (Volatile) Intermediate->ByProduct Coproduct ByProduct->ByProduct Evaporation (Drives Eq.)

Figure 1: Biocatalytic transamination workflow utilizing volatility-driven equilibrium shift.

Protocol B: Chemocatalytic Asymmetric Reductive Amination

Objective: Scalable synthesis where biological handling is not feasible. Methodology: Iridium-catalyzed asymmetric hydrogenation.[1]

Reagents
  • Catalyst: [Cp*Ir(Cl)2]2 dimer with chiral ligand (e.g., (R,R)-TsDPEN or similar sulfonamide).

  • Amine Source: Ammonium Formate (Excess, 5–10 eq).

  • Solvent: Methanol/Water (1:1).

Protocol
  • Catalyst Formation: In a glovebox, mix [Cp*Ir(Cl)2]2 and the chiral ligand in MeOH. Stir for 30 min to form the active complex.

  • Reaction Assembly: Add 2-oxobutyric acid (1.0 eq) and Ammonium Formate (10.0 eq) to the vessel.

  • Hydrogenation: Pressurize with

    
     (if not using transfer hydrogenation conditions) or heat to 80°C in a sealed tube (if using formate as H-source).
    
  • Duration: Run for 12–18 hours.

  • Isolation: Acidify, remove solvent, and purify via ion-exchange (as in Protocol A).

Protocol C: N-Alkylation of (R)-2-ABA (Derivatization)

Objective: Using (R)-2-ABA as a scaffold to create N-alkylated derivatives (e.g., for library generation). Methodology: Standard Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Critical Considerations

When using amino acids in reductive amination, the zwitterionic nature can impede imine formation. The carboxylic acid must be protected (as an ester) OR the reaction must be performed in a solvent system that solubilizes the zwitterion (e.g., MeOH with catalytic AcOH).

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve (R)-2-ABA (1.0 eq) in anhydrous Methanol.

    • Add the aldehyde (1.1 eq).

    • Add Acetic Acid (catalytic, 0.1 eq) to catalyze dehydration.

    • Optional: Add molecular sieves (3Å) to absorb water.

    • Stir at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Cool to 0°C.[2][3]

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over

      
       due to lower toxicity and better selectivity.
      
  • Reaction: Allow to warm to RT and stir overnight.

  • Work-up:

    • Quench with saturated

      
      .[4]
      
    • Extract with Ethyl Acetate (if product is hydrophobic) or purify aqueous layer via Ion Exchange (if product is polar).

Comparative Data Analysis

FeatureBiocatalysis (Protocol A)Chemocatalysis (Protocol B)N-Alkylation (Protocol C)
Primary Utility Creating the Chiral CenterCreating the Chiral CenterDerivatizing the Amine
Enantiomeric Excess >99% (R)90–96% (R)N/A (Chirality retained)
Yield 85–95%70–85%60–80%
Atom Economy High (if using cascade)ModerateModerate
Scalability High (Fermentation)Moderate (Catalyst Cost)High
Key Constraint Enzyme availabilityCatalyst cost/sensitivitySolubility of Zwitterion

Decision Matrix for Protocol Selection

DecisionMatrix Start Goal: (R)-2-ABA Chemistry Q1 Are you SYNTHESIZING or DERIVATIZING? Start->Q1 Synth Synthesis (From Keto Acid) Q1->Synth Deriv Derivatization (N-Alkylation) Q1->Deriv Q2 Required ee%? Synth->Q2 HighEE >98% ee Q2->HighEE ModEE 90-95% ee Q2->ModEE ProtoA Protocol A: Biocatalysis (Transaminase) HighEE->ProtoA Best Selectivity ProtoB Protocol B: Chemocatalysis (Ir/Rh) ModEE->ProtoB Faster Setup ProtoC Protocol C: STAB Reduction Deriv->ProtoC

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

References

  • Biocatalytic Cascade Synthesis: Chen, X., et al. "Highly Atom Economic Synthesis of D-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System." ChemCatChem, 2017. Link

  • Transaminase Engineering: Gao, X., et al. "Reshaping the substrate binding region of (R)-selective omega-transaminase for asymmetric synthesis."[5] Applied Microbiology and Biotechnology, 2020.[6][5] Link

  • Chemocatalytic Asymmetric Amination: Murata, K., et al.

    
    -Keto Acids Using Ir-Based Hydrogen Transfer Catalysts." Organic Letters, 2024.[7][1] Link
    
  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8] Link

  • Amine Dehydrogenase Engineering: Tseliou, V., et al. "Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase."[9] ChemRxiv, 2025.[9] Link

Sources

Method

Coupling reagents for (2R)-2-(dimethylamino)butanoic acid reactions

Part 1: Executive Summary & Core Directive The Challenge: (2R)-2-(dimethylamino)butanoic acid presents a "perfect storm" of synthetic challenges: steric hindrance (alpha-ethyl group) and high racemization susceptibility...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: (2R)-2-(dimethylamino)butanoic acid presents a "perfect storm" of synthetic challenges: steric hindrance (alpha-ethyl group) and high racemization susceptibility (alpha-dimethylamino group).[1] Unlike standard amino acids, the tertiary amine at the


-position prevents the formation of stabilizing hydrogen bonds in the transition state and acts as an internal base, promoting direct enolization. Standard carbodiimide (EDC/DIC) or even basic uronium (HBTU) protocols often result in unacceptable levels of epimerization (loss of the 2R stereocenter) and sluggish yields.[1]

The Solution: This guide prioritizes Acid Fluoride (TFFH) and 7-Aza-benzotriazole (HATU/HOAt) methodologies.[1] These reagents accelerate activation kinetics to outcompete the rate of enolization. We recommend TFFH as the "Gold Standard" for this specific substrate due to the high reactivity and low steric bulk of the acid fluoride intermediate.

Part 2: Scientific Integrity & Mechanism

The Substrate: (2R)-2-(dimethylamino)butanoic Acid[1]
  • Steric Profile: The

    
    -carbon is tetrasubstituted (Carboxyl, Ethyl, Dimethylamino, H).[1] The ethyl group adds significant bulk compared to alanine, while the dimethylamino group adds "umbrella" sterics that shield the carbonyl carbon.
    
  • Electronic Profile: The dimethylamino group is electron-donating, making the carbonyl carbon less electrophilic and harder to activate.

Mechanism of Failure (Racemization)

Unlike N-acyl amino acids which racemize via 5(4H)-oxazolone formation, N,N-dialkyl amino acids racemize via Direct Enolization .[1]

  • Activation: The carboxyl group is converted to an activated ester/halide.

  • Internal Basicity: The

    
    -dimethylamino group is basic (
    
    
    
    ).[1] It can inductively destabilize the
    
    
    -proton.[1]
  • Proton Abstraction: An external base (e.g., DIPEA) or the internal amine facilitates the removal of the

    
    -proton, forming a planar enolate.
    
  • Reprotonation: The enolate is reprotonated non-stereoselectively, yielding a racemic mixture (DL).

Key Insight: Speed is the only defense. The coupling rate (


) must be orders of magnitude faster than the enolization rate (

).[1]

Part 3: Visualization (Graphviz)

Diagram 1: Racemization Risk & Prevention Strategy

RacemizationMechanism cluster_prevention Prevention Strategy Substrate (2R)-2-(dimethylamino) butanoic acid Activated Activated Species (Ester/Halide) Substrate->Activated Activation (TFFH/HATU) Enolate Planar Enolate (Achiral) Activated->Enolate Slow Coupling + Base Excess (Direct Enolization) Product_R Product (2R) (Desired) Activated->Product_R Fast Coupling (k_couple >> k_rac) Enolate->Product_R Reprotonation Product_S Product (2S) (Epimer) Enolate->Product_S Reprotonation Strategy1 Use Acid Fluorides (TFFH) for max reactivity Strategy1->Activated Strategy2 Use Collidine (Weaker Base) Strategy2->Enolate Inhibits

Caption: Pathway A (Green) represents the desired fast coupling. Pathway B (Red) shows the direct enolization risk driven by steric delay and base excess.

Part 4: Reagent Selection Matrix

Reagent ClassReagentSuitabilityMechanism BenefitRecommendation
Acid Fluoride TFFH High Generates acid fluoride (-COF).[1][2] Small leaving group, extremely high reactivity, stable to tertiary amines.Primary Choice
Aminium (Aza) HATU HighGenerates -OAt ester.[1] Pyridine nitrogen provides "anchimeric assistance" to speed up coupling.[1][3]Secondary Choice
Phosphonium PyBrOP Med/HighGenerates acid bromide.[1] Very reactive but more sensitive to moisture.[1]Alternative
Carbodiimide DIC/HOBtLowActivation is too slow; high risk of racemization.[1][4]Avoid
Uronium HBTU/TBTULowLacks the "Aza" effect of HATU; often fails for hindered substrates.Avoid

Part 5: Experimental Protocols

Protocol A: TFFH Acid Fluoride Coupling (The "Gold Standard")

Best for: Preserving stereochemistry in highly hindered couplings.[1]

Materials:

  • (2R)-2-(dimethylamino)butanoic acid (1.0 equiv)[1]

  • Amine partner (1.0 - 1.2 equiv)[1]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).[1]

Procedure:

  • Activation: Dissolve (2R)-2-(dimethylamino)butanoic acid and TFFH in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Base Addition: Cool the solution to 0°C . Add DIPEA dropwise.[1] Stir for 15–30 minutes at 0°C.

    • Note: This generates the acid fluoride in situ.[2][5] The solution may turn slightly yellow.

  • Coupling: Add the amine partner (dissolved in minimal DCM) to the reaction mixture.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by HPLC/UPLC.[1] If conversion stalls, do NOT add more base (increases racemization). Instead, add a small amount of fresh TFFH.

  • Workup: Dilute with DCM, wash with 5% NaHCO3, water, and brine. Dry over MgSO4.[1][6]

Why this works: The acid fluoride is less sterically demanding than an OBt/OAt active ester, allowing the amine to attack the carbonyl carbon despite the bulky


-substituents.
Protocol B: HATU/HOAt High-Speed Coupling

Best for: Automated synthesis or when TFFH is unavailable.[1]

Materials:

  • (2R)-2-(dimethylamino)butanoic acid (1.0 equiv)[1]

  • Amine partner (1.0 equiv)[1]

  • HATU (1.0 - 1.1 equiv)[1]

  • HOAt (0.5 equiv) - Optional but recommended to suppress racemization.[1]

  • Base: 2,4,6-Collidine (TMP) (2.0 - 3.0 equiv) - Crucial substitution.[1]

  • Solvent: DMF (Anhydrous).[1]

Procedure:

  • Pre-activation: Dissolve the acid and HATU (and HOAt if using) in DMF.

  • Base Addition: Cool to 0°C. Add Collidine (Sym-collidine). Stir for only 1–2 minutes.

    • Critical: Do not pre-activate for long periods.[1] The active ester is unstable in the presence of the internal tertiary amine.

  • Coupling: Immediately add the amine partner.

  • Reaction: Stir at Room Temperature for 1–3 hours.

  • Workup: Standard extraction (Ethyl Acetate/Water).[1]

Why Collidine? Collidine is a weaker base (


) than DIPEA (

) and is sterically hindered.[1] It is sufficient to form the carboxylate for HATU activation but less likely to deprotonate the

-carbon of the activated amino acid, significantly reducing racemization [6].

Part 6: Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield (<40%) Steric hindrance preventing attack.[1]Switch to Protocol A (TFFH) . Heat is risky due to racemization; try microwave at 40°C max for short bursts (5 min).
Racemization (>5% epimer) Base-catalyzed enolization.1.[1] Switch base from DIPEA to Collidine .2. Reduce pre-activation time to near zero.3. Use Oxyma Pure as an additive.[1]
Capping/Side Rxns Guanidinylation of amine.[1]Ensure the acid is activated before the amine sees the uronium reagent (HATU). Do not use excess HATU.
Diagram 2: Decision Tree for Process Optimization

DecisionTree Start Start: Coupling (2R)-2-(dimethylamino)butanoic acid Check1 Is the Amine Partner Sterically Hindered? Start->Check1 PathA Yes (e.g., N-methyl, alpha-branched) Check1->PathA Yes PathB No (Primary amine) Check1->PathB No SolA USE TFFH Protocol (Acid Fluoride) PathA->SolA SolB USE HATU + Collidine (Protocol B) PathB->SolB Result Check HPLC for Epimerization SolA->Result SolB->Result Issue Racemization > 2%? Result->Issue Fix1 Switch Base to Collidine Add Oxyma Pure Issue->Fix1 Yes (using HATU) Fix2 Lower Temp to 0°C Switch to TFFH Issue->Fix2 Yes (using TFFH)

Caption: Workflow for selecting the optimal coupling protocol based on steric demands.

Part 7: References

  • Carpino, L. A., & El-Faham, A. (1995).[1][6] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling.[1][5] Journal of the American Chemical Society.[2] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[7] Chemical Reviews.[1] Link[1]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters.[1] Link[1]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[1][7][8][9] III. Racemization during deprotection by saponification and acidolysis.[8] Canadian Journal of Chemistry.[1] Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole (HOAt) and 1-hydroxybenzotriazole (HOBt) effect on racemization.[1][9] Organic Process Research & Development.[1] Link[1]

Sources

Application

Application Note: Precision N-Methylation of (R)-2-Aminobutyric Acid

Abstract & Strategic Overview The introduction of N-methyl groups into peptide backbones is a critical strategy in modern drug design to enhance metabolic stability, membrane permeability, and conformational rigidity. (R...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The introduction of N-methyl groups into peptide backbones is a critical strategy in modern drug design to enhance metabolic stability, membrane permeability, and conformational rigidity. (R)-2-aminobutyric acid (also known as D-Isovaline precursor or (R)-Abu) represents a unique challenge: it is a chiral, non-proteinogenic amino acid where the preservation of the R-configuration is paramount during alkylation.

This guide details the Boc-protection/Methyl Iodide route (Benoiton Method) as the industry standard for synthesizing N-methyl-(R)-2-aminobutyric acid. Unlike reductive amination, which often suffers from dialkylation, this method guarantees mono-methylation. We also provide a "High-Fidelity" alternative using Silver Oxide (Ag₂O) for cases where strict racemization control (<0.5%) is required.

Mechanistic Decision Matrix
ConstraintRecommended MethodKey ReagentsRisk Profile
Standard Scale (g to kg) Method A: Base-Mediated Alkylation NaH, MeI, THF/DMFModerate racemization risk; requires strict temp control.
High Enantiopurity Required Method B: Silver Oxide Mediated Ag₂O, MeI, DMFLow racemization; higher cost (Silver).
Fmoc-Strategy Compatibility Method C: Oxazolidinone Route Paraformaldehyde, acidMulti-step; avoids strong bases. (Not covered in detail here).

Experimental Workflow Visualization

The following diagram outlines the critical decision points and reaction flow for the synthesis of N-Me-(R)-Abu.

N_Methylation_Workflow Start Starting Material: (R)-2-Aminobutyric Acid Protection Step 1: Boc Protection (Boc2O, NaOH) Start->Protection Protect Amine Decision Select Methylation Strategy Protection->Decision MethodA Method A: Standard (NaH, MeI, THF/DMF) Decision->MethodA Scale > 10g MethodB Method B: High Fidelity (Ag2O, MeI, DMF) Decision->MethodB Sensitive / High ee% Workup Quench & Extraction MethodA->Workup 0°C Control MethodB->Workup Room Temp Deprotection Step 3: Deprotection (TFA or HCl/Dioxane) Workup->Deprotection Final Final Product: N-Me-(R)-Abu Deprotection->Final

Figure 1: Strategic workflow for the N-methylation of (R)-2-aminobutyric acid, highlighting the divergence between standard base-mediated and silver-mediated protocols.

Detailed Protocols

Pre-requisite: Protection

Before methylation, the amine must be protected as a carbamate (Boc) to increase the acidity of the N-H proton and prevent quaternary ammonium salt formation.

  • Starting Material: (R)-2-aminobutyric acid (CAS: 2623-91-8).

  • Product: N-Boc-(R)-2-aminobutyric acid.

Protocol A: The Benoiton Method (NaH/MeI)

Best for: Routine synthesis, scale-up, and cost-efficiency.

Scientific Rationale: Sodium hydride (NaH) acts as a strong base to deprotonate the carbamate nitrogen (pKa ~17). The resulting anion undergoes an SN2 attack on methyl iodide. The bulky Boc group and the specific solvent mixture (THF/DMF) are crucial to prevent over-alkylation.

Reagents:

  • N-Boc-(R)-2-aminobutyric acid (1.0 equiv)

  • Methyl Iodide (MeI) (8.0 equiv) – Excess drives kinetics.

  • Sodium Hydride (NaH, 60% dispersion in oil) (3.0 equiv)

  • Anhydrous THF and DMF (10:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve N-Boc-(R)-2-aminobutyric acid (10 mmol) in anhydrous THF (30 mL). Add Methyl Iodide (80 mmol).

  • Cooling (Critical): Cool the solution to 0°C using an ice bath.

    • Expert Note: Low temperature is the primary safeguard against racemization of the

      
      -carbon.
      
  • Addition: Add NaH (30 mmol) portion-wise over 15 minutes.

    • Observation: Vigorous hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 24 hours.

    • Monitoring: Check via TLC (visualize with Ninhydrin or PMA). The spot should shift to a higher Rf (less polar due to methylation).

  • Quench: Cool back to 0°C. Carefully add water dropwise to quench excess NaH.

  • Workup: Evaporate THF in vacuo. Dilute the residue with Ethyl Acetate and water. Acidify the aqueous layer to pH 3 with 1M HCl (citric acid is preferred if acid-sensitive).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with 5% sodium thiosulfate (to remove iodine color) and brine. Dry over MgSO₄ and concentrate.

Protocol B: The Olsen Method (Ag₂O/MeI)

Best for: High-value intermediates requiring <0.1% racemization.

Scientific Rationale: Silver oxide acts as a mild base and a "iodide scavenger," promoting the reaction under neutral/mildly basic conditions. This avoids the harsh deprotonation capability of NaH, preserving the chiral center integrity.

Step-by-Step Procedure:

  • Dissolution: Dissolve N-Boc-(R)-2-aminobutyric acid (5 mmol) in anhydrous DMF (20 mL).

  • Reagents: Add Methyl Iodide (20 mmol) and Silver Oxide (Ag₂O) (15 mmol).

  • Reaction: Stir vigorously at room temperature for 24–48 hours.

    • Note: The reaction is heterogeneous (slurry). Good stirring is essential.

  • Filtration: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.

  • Workup: Wash the filtrate with 1M HCl, then brine. Dry and concentrate.

Quality Control & Validation

To ensure the "Drug Development" grade quality required, the following QC metrics must be met.

Assessment of Rotamers (NMR)

N-methylated Boc-amino acids often appear as dual peaks in 1H NMR due to cis/trans rotamers around the tertiary amide bond.

  • Observation: In CDCl₃, the N-Me singlet often splits (e.g., 2.85 ppm and 2.90 ppm) in a 3:1 or 4:1 ratio.

  • Validation: This is not an impurity. Run NMR at elevated temperature (50°C) to coalesce the peaks and confirm purity.

Enantiomeric Excess (ee%) Determination

Racemization at the


-carbon converts (R)-Abu to (S)-Abu.
  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

  • Mobile Phase: Hexane/IPA/TFA (Standard phase) or Perchloric acid pH 1.5 (Reverse phase for Crownpak).

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of MeI or wet solvents.Use strictly anhydrous THF/DMF. Fresh MeI.
Racemization (>2%) Temperature too high during NaH addition.Keep reaction at 0°C for longer; switch to Method B (Ag₂O).
Incomplete Reaction NaH quality poor (absorbed moisture).Use fresh NaH or wash oil-dispersion with hexane before use.

References

  • Benoiton, N. L., et al. "N-Methylamino Acids in Peptide Synthesis.[1] II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids." Canadian Journal of Chemistry, vol. 55, no. 6, 1977, pp. 906-910. Link

    • The foundational text for NaH/MeI methyl
  • Olsen, R. K. "Synthesis of N-Methylamino Acids using Silver Oxide." Journal of Organic Chemistry, vol. 35, no. 6, 1970, pp. 1912–1915. Link

    • Establishes the mild silver oxide protocol for preventing racemiz
  • Freidinger, R. M., et al. "Protected lactam-bridged dipeptides for use as conformational constraints in peptides." Journal of Organic Chemistry, vol. 47, no. 1, 1982, pp. 104–109. Link

    • Discusses the oxazolidinone route (altern
  • Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, vol. 104, no. 11, 2004, pp. 5823–5846. Link

    • Comprehensive review of all N-methylation str

Sources

Method

Application Note: (2R)-2-(dimethylamino)butanoic Acid in Asymmetric Catalysis

This Application Note and Protocol Guide details the use of (2R)-2-(dimethylamino)butanoic acid (also referred to as -dimethyl-(R)-2-aminobutyric acid ) as a chiral ligand in asymmetric catalysis. While -protected amino...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of (2R)-2-(dimethylamino)butanoic acid (also referred to as


-dimethyl-(R)-2-aminobutyric acid ) as a chiral ligand in asymmetric catalysis.

While


-protected amino acids (MPAAs) are widely known in C–H activation, 

-dimethyl amino acids
represent a distinct, powerful class of ligands. They are particularly effective in Palladium(II)-catalyzed enantioselective C–H functionalization and Copper-catalyzed Ullmann-type couplings , where the absence of an amide proton and the specific steric bulk of the ethyl side chain offer unique selectivity profiles.
Introduction & Mechanistic Rationale

(2R)-2-(dimethylamino)butanoic acid is a bidentate chiral ligand (


-type) featuring a carboxylate binding site and a tertiary amine binding site. Unlike Mono-

-Protected Amino Acids (MPAAs) which coordinate via an amide nitrogen, this ligand coordinates via a dimethylamino group.

Key Structural Advantages:

  • Steric "Goldilocks" Zone: The ethyl side chain provides a steric pocket intermediate between the smaller alanine (methyl) and the bulkier valine (isopropyl) or tert-leucine (tert-butyl) derivatives. This is critical for substrates where larger ligands shut down reactivity due to steric clash.

  • Electronic Modulation: The electron-rich dimethylamino group makes the ligand a stronger

    
    -donor than typical amide-based ligands, stabilizing high-valent Pd(IV) intermediates or facilitating oxidative addition in Cu-catalysis.
    
  • Prevention of

    
    -Deprotonation:  Unlike secondary amines or amides, the tertiary amine cannot be deprotonated. This enforces a specific coordination mode and prevents the formation of inactive off-cycle species.
    

Primary Applications:

  • Pd(II)-Catalyzed Enantioselective C(sp³)–H Activation: Functionalization of methylene C–H bonds in amides, amines, or carboxylic acid derivatives.

  • Cu(I)-Catalyzed Asymmetric Cross-Couplings: Enantioselective C–N or C–O bond formation.

Ligand Synthesis Protocol

Since this specific derivative is less commercially available than its Valine or Phenylalanine counterparts, a robust synthesis protocol from the commercially available (R)-2-aminobutyric acid is essential.

Objective: Synthesis of (2R)-2-(dimethylamino)butanoic acid via Reductive Amination.

Reagents:

  • (R)-2-aminobutyric acid (CAS: 2623-91-8)

  • Formaldehyde (37% aq. solution)

  • Pd/C (10 wt. %) or NaBH₃CN

  • Hydrogen gas (if using Pd/C) or Acetic Acid/Methanol (if using NaBH₃CN)

Step-by-Step Procedure (Catalytic Hydrogenation Method):

  • Dissolution: In a hydrogenation bottle, dissolve 10.0 mmol of (R)-2-aminobutyric acid in 30 mL of water/methanol (1:1 v/v).

  • Reagent Addition: Add 5.0 equivalents of formaldehyde (37% aq.).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (10% by weight of the substrate).

  • Hydrogenation: Purge the vessel with

    
     and stir under a hydrogen balloon (1 atm) or mild pressure (3 bar) at room temperature for 16–24 hours.
    
  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a viscous oil or hygroscopic solid.

  • Purification: Recrystallize from Ethanol/Acetone or use ion-exchange chromatography (Dowex 50W) if high purity is required for catalysis.

Application Protocol: Pd(II)-Catalyzed Enantioselective C–H Arylation

This protocol describes the use of the ligand for the enantioselective


-arylation of a carboxylic acid derivative (e.g., amide or ester) via C(sp³)–H activation.

Target Transformation:



Experimental Setup
ComponentQuantityRole
Substrate 0.20 mmolAliphatic amide/ester with

-C-H bonds
Aryl Iodide 0.30 - 0.40 mmolCoupling partner
Pd(OAc)₂ 10 mol% (4.5 mg)Pre-catalyst
Ligand 20 mol% (2R)-2-(dimethylamino)butanoic acid
Ag₂CO₃ 1.0 equivOxidant/Halide Scavenger
Na₂HPO₄ 0.5 equivAdditive (buffers pH)
Solvent 2.0 mL

-Amyl Alcohol or HFIP (

-hexafluoroisopropanol)
Step-by-Step Methodology
  • Catalyst-Ligand Complexation (In-situ):

    • To a clean, oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%) and (2R)-2-(dimethylamino)butanoic acid (20 mol%).

    • Add 1.0 mL of the solvent (

      
      -Amyl Alcohol).
      
    • Stir at 40°C for 15 minutes. The solution should turn from orange to a lighter yellow/clear color, indicating coordination. Note: Pre-complexation is crucial for high enantioselectivity.

  • Reaction Assembly:

    • Add the Substrate (0.20 mmol), Aryl Iodide (0.30 mmol), Ag₂CO₃ (1.0 equiv), and Na₂HPO₄ (0.5 equiv) to the vial.

    • Add the remaining solvent (1.0 mL) to wash down the sides.

  • Execution:

    • Seal the vial tightly (Teflon-lined cap).

    • Stir vigorously (800-1000 rpm) at 80–100°C for 18–24 hours.

    • Checkpoint: The reaction color often changes to dark grey/black as AgI precipitates.

  • Workup & Analysis:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate.

    • Analyze crude via ¹H NMR (using dibromomethane as internal standard) for conversion.

    • Purify via Silica Gel Chromatography.

    • Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Mechanistic Visualization (CMD Pathway)

The following diagram illustrates the catalytic cycle. The key step is the Concerted Metallation-Deprotonation (CMD) , where the carboxylate of the ligand acts as an intramolecular base to deprotonate the substrate's C–H bond, while the chiral center (


-ethyl group) dictates the facial selectivity.

CatalyticCycle Figure 1: Enantioselective C-H Activation Cycle using (2R)-2-(dimethylamino)butanoic acid Pd_Pre Pd(OAc)2 + Ligand ActiveCat Active Catalyst [Pd(L)(OAc)] Pd_Pre->ActiveCat -AcOH Coordination Substrate Coordination (Directing Group Binds Pd) ActiveCat->Coordination + Substrate CMD_TS CMD Transition State (Enantio-determining Step) Ligand carboxylate deprotonates C-H Coordination->CMD_TS Steric Control by Ethyl Group Palladacycle Chiral Palladacycle Intermediate CMD_TS->Palladacycle -AcOH OxAdd Oxidative Addition (Ar-I adds to Pd) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species ProductRel Product Release + Regeneration RedElim->ProductRel ProductRel->ActiveCat + Ag2CO3 (regenerates Pd(II))

Troubleshooting & Optimization Guide

This "Self-Validating" section allows researchers to diagnose failure modes based on observed data.

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst Deactivation or Poor Ligand BindingEnsure pre-complexation step (40°C, 15 min) is performed. Switch solvent to HFIP (stabilizes cationic Pd species).
High Conversion, Low ee (<20%) Ligand Dissociation or Background ReactionIncrease Ligand:Pd ratio to 2.5:1 . Lower reaction temperature by 10°C. Ensure the ligand is enantiopure (>99% ee).
Low Yield, High ee Steric CrowdingThe ethyl group might still be too bulky for this specific substrate. Switch to the Alanine derivative (

-dimethylalanine).
Formation of Homocoupling (Ar-Ar) Oxidant IssueReduce Ag₂CO₃ loading or switch to AgOAc. Ensure inert atmosphere (

) to prevent Pd-black formation.
References
  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society.[2]

  • Zhang, Q., & Ma, D. (2011). Cu-catalyzed coupling of aryl halides with amino acids. (Context for N,N-dimethyl amino acid ligand class).

  • PubChem Compound Summary. (2R)-2-(dimethylamino)butanoic acid.[3]

Sources

Application

Application Note: Protecting Group Strategies for (2R)-2-(dimethylamino)butanoic Acid

This guide outlines the specialized protecting group strategies and handling protocols for (2R)-2-(dimethylamino)butanoic acid (also known as -dimethyl-D-2-aminobutyric acid). Unlike standard -amino acids, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the specialized protecting group strategies and handling protocols for (2R)-2-(dimethylamino)butanoic acid (also known as


-dimethyl-D-2-aminobutyric acid).

Unlike standard


-amino acids, this molecule possesses a tertiary amine  and a chiral center  highly susceptible to racemization. Standard carbamate protection (Boc, Fmoc) is impossible because the nitrogen is fully alkylated. Therefore, "protection" strategies for this moiety focus on:
  • Protonation/Salt Formation: Masking the basic nitrogen to prevent nucleophilic interference (e.g., self-quaternization).

  • Carboxyl Protection: Esterification methods that avoid racemization and betaine formation.

  • Activation Control: Coupling protocols that suppress

    
    -proton abstraction.
    

Part 1: Strategic Analysis & The "Tertiary Amine Paradox"

Working with (2R)-2-(dimethylamino)butanoic acid presents three unique chemical challenges that dictate the protection strategy.

The Quaternization Trap (The Betaine Effect)

Standard carboxyl protection often involves alkyl halides (e.g., Benzyl bromide + Base). For this molecule, the tertiary amine is a potent nucleophile. If you attempt basic esterification, the amine will attack the alkyl halide or even the activated carboxylate of another molecule, leading to quaternization (betaine formation) or oligomerization.

  • Rule: Avoid alkyl halides and strong bases when the amine is free. Use acid-catalyzed esterification where the amine is protonated (

    
    ) and non-nucleophilic.
    
Hyper-Racemization Risk

The


-dimethyl group exerts an electron-withdrawing inductive effect, increasing the acidity of the 

-proton. Furthermore, during carboxyl activation (e.g., with carbodiimides), the tertiary amine can act as an intramolecular base , facilitating the abstraction of the

-proton and leading to rapid racemization via an enol or ketene intermediate.
  • Rule: Avoid slow-activating reagents. Use rapid, high-efficiency coupling reagents (HATU/HOAt) and minimize base exposure.

"Pseudo-Protection" via Salts

Since the nitrogen cannot be acylated, it is "protected" by converting it into a salt (Hydrochloride or Trifluoroacetate). This prevents N-oxide formation and suppresses nucleophilicity.

Part 2: Experimental Protocols

Protocol A: Methyl Ester Protection (Acid-Catalyzed)

Objective: Protect the carboxylic acid as a methyl ester while preventing N-alkylation. Mechanism: In situ generation of anhydrous HCl protonates the amine (preventing self-reactivity) and catalyzes Fischer esterification.

Materials:

  • (2R)-2-(dimethylamino)butanoic acid

  • Thionyl Chloride (

    
    )[1]
    
  • Anhydrous Methanol (MeOH)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: Chill 20 mL of anhydrous MeOH to 0°C in a round-bottom flask under

    
     atmosphere.
    
  • Activation: Dropwise add

    
     (1.5 equivalents relative to amino acid) to the cold MeOH. Caution: Exothermic reaction; evolution of HCl gas and 
    
    
    
    . Stir for 10 minutes to generate anhydrous HCl/MeOH.
  • Addition: Add (2R)-2-(dimethylamino)butanoic acid (1.0 eq) in one portion. The amine will immediately protonate.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System:

    
     90:10:1; stain with Dragendorff’s reagent for tertiary amines).
    
  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl.

  • Isolation: The residue is the hydrochloride salt of the methyl ester.

    • Purification: Triturate the oily residue with cold diethyl ether to induce crystallization.

    • Yield: Typically >90%.

    • Storage: Store as the HCl salt at -20°C. The free base ester is unstable and prone to hydrolysis/diketopiperazine formation.

Protocol B: Coupling Strategy (Activation without Racemization)

Objective: Couple (2R)-2-(dimethylamino)butanoic acid to an amine (e.g., Drug-NH2 or Resin-NH2) while retaining stereochemistry. Critical Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt is superior to HBTU/HOBt for sterically hindered, racemization-prone amino acids.

Materials:

  • (2R)-2-(dimethylamino)butanoic acid (HCl salt)

  • Coupling Partner (Amine)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Essential additive to suppress racemization.

  • DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine)[2]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino acid HCl salt (1.0 eq) and the amine partner (1.0 eq) in anhydrous DMF.

  • Pre-activation (Avoid if possible): Unlike standard amino acids, do not pre-activate the acid with base for long periods. The free base form racemizes.

  • Coupling: Add HATU (1.1 eq) and HOAt (1.1 eq) to the mixture.

  • Base Addition: Cool to 0°C. Add DIPEA (2.5 eq) dropwise.

    • Note: Use Collidine instead of DIPEA if the chiral center is extremely sensitive; Collidine is a weaker base and reduces

      
      -proton abstraction.
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Dilute with Ethyl Acetate, wash with 5%

    
     (mild base) and Brine. Avoid acidic washes if the product contains other basic sites.
    

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the critical decision pathways for protecting and activating this specific moiety.

G Start (2R)-2-(dimethylamino) butanoic acid BasicPath Path A: Basic Conditions (Alkyl Halide + Base) Start->BasicPath Avoid AcidicPath Path B: Acidic Conditions (Alcohol + SOCl2) Start->AcidicPath Recommended ActivationPath Path C: Coupling/Activation (Carbodiimide vs HATU) Start->ActivationPath For Peptide Synthesis Quat FAILURE: Quaternization (Betaine Formation) BasicPath->Quat Nucleophilic attack by tert-amine EstHCl SUCCESS: Methyl Ester HCl Salt AcidicPath->EstHCl N-Protonation prevents side reactions Racem RISK: Racemization via Ketene/Enol ActivationPath->Racem Slow activation (e.g., EDC/HOBt) Pure SUCCESS: Optically Pure Amide ActivationPath->Pure Fast activation (HATU/HOAt + Collidine)

Figure 1: Decision matrix for handling (2R)-2-(dimethylamino)butanoic acid. Path B and the HATU branch of Path C are the only viable routes to maintain chemical and stereochemical integrity.

Part 4: Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield (Esterification) Formation of hygroscopic salt; loss during workup.Do not use aqueous extraction for the methyl ester HCl salt. Evaporate and triturate with ether.
Racemization Base-catalyzed enolization during coupling.Switch base from DIPEA to 2,4,6-Collidine . Reduce activation time. Use HOAt additive.[3][4]
N-Oxide Formation Exposure to oxidants (e.g., during workup or storage).Avoid peroxides in solvents (test THF/Ether). Store under Argon.
Solubility Issues Zwitterionic nature of the free acid.Always handle as the HCl or TFA salt until the final coupling moment.

References

  • Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217–284). Academic Press. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[4][5][6] III. Racemization during deprotection and coupling. Canadian Journal of Chemistry, 51(15), 2555-2561. Link

  • Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptide Chemistry, 1990, 1-6.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2R)-2-(dimethylamino)butanoic acid

Ticket ID: #SYN-DMA-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Enantiopurity in N,N-Dimethylation of (R)-2-Aminobutyric Acid Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-DMA-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Enantiopurity in N,N-Dimethylation of (R)-2-Aminobutyric Acid

Executive Summary & Core Directive

You are encountering yield losses or purity issues in the synthesis of (2R)-2-(dimethylamino)butanoic acid . This zwitterionic molecule presents three distinct challenges:

  • Water Solubility: The product is highly polar, leading to massive losses during standard aqueous workups.

  • Steric Hindrance: The ethyl group at the

    
    -position hinders the attack of the second methyl group, often stalling the reaction at the mono-methyl stage.
    
  • Racemization Risk: The

    
    -proton is acidic; improper pH or thermal conditions will destroy the (2R) chiral center via enolization.
    

This guide replaces generic "textbook" methods with a Process-Optimized Protocol favoring Catalytic Reductive Alkylation . This method offers the highest yield profile (>85%) and preserves enantiomeric excess (


 >99%) compared to the harsher Eschweiler-Clarke conditions.

The Optimized Protocol: Catalytic Hydrogenation

Methodology: Reductive alkylation using aqueous formaldehyde and Palladium on Carbon (


).
Why this route?  It avoids the high temperatures of formic acid (Eschweiler-Clarke) and the boron-salt waste streams of 

.
Materials Checklist
  • Substrate: (R)-2-Aminobutanoic acid (D-Isovaline isomer, though strictly 2-aminobutyric).

  • Reagent: Formaldehyde (37% aq. solution).

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Water (or MeOH/Water 1:1).

  • Hydrogen Source:

    
     balloon or low-pressure shaker (1-3 atm).
    
Step-by-Step Workflow
  • Dissolution: Dissolve (R)-2-aminobutanoic acid (1.0 equiv) in water (approx. 0.5 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate). Safety: Add under inert atmosphere (Ar/N2) to prevent ignition.

  • Reagent Addition: Add Formaldehyde (37% aq., 2.5 - 3.0 equiv ).

    • Note: Excess HCHO is required to drive the reaction from Mono-

      
       Di-methyl.
      
  • Hydrogenation: Purge with

    
     and stir vigorously at 20–25 °C  for 12–18 hours.
    
    • Critical: Do not heat above 40 °C. Heat promotes racemization.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with water.

  • Purification: (See Section 4: Ion Exchange).

Reaction Logic & Pathway Visualization

To troubleshoot, you must understand the competing pathways. The reaction proceeds via a Schiff Base (Imine) intermediate.[1]

ReactionPathway SM (R)-2-Aminobutanoic Acid Imine1 Imine Intermediate 1 SM->Imine1 + HCHO - H2O Mono Mono-methyl Product (Secondary Amine) Imine1->Mono + H2 / Pd-C Racemate RACEMIC MIXTURE (Impurity) Imine1->Racemate High Temp / High pH (Enolization) Imine2 Iminium Ion Intermediate Mono->Imine2 + HCHO (Rate Limiting Step) Mono->Racemate High Temp Product (2R)-2-(dimethylamino) butanoic acid Imine2->Product + H2 / Pd-C

Figure 1: Reaction pathway showing the stepwise methylation and the risk of racemization at the imine stages.

Troubleshooting Guide (FAQs)

User Question: "I followed the protocol, but my yield is only 40%. Where is the rest?" Diagnosis: You likely lost the product during isolation. The product is a zwitterion and is extremely water-soluble. Fix: Do not use liquid-liquid extraction (DCM/Water). The product will stay in the water layer. You must use Ion Exchange chromatography (see Section 5) or lyophilization followed by trituration.

User Question: "NMR shows a mixture of dimethyl and monomethyl products. How do I push it to completion?" Diagnosis: The second methylation is sterically hindered by the ethyl group at the C2 position. Fix:

  • Increase Formaldehyde to 3.5 equivalents .

  • Extend reaction time to 24 hours.

  • pH Adjustment: Ensure the pH is slightly acidic (pH 5–6). If the solution becomes too basic (due to amine formation), the equilibrium for the iminium ion (Imine 2 in Fig 1) becomes unfavorable. You can add a small amount of Acetic Acid to catalyze the imine formation.

User Question: "My optical rotation is lower than the literature value. Did I racemize it?" Diagnosis: Likely yes. Racemization occurs via the enolization of the Schiff base intermediate. Fix:

  • Temperature Control: Never exceed 30 °C.

  • pH Control: Avoid basic conditions. If you used the Eschweiler-Clarke (Formic acid/Formaldehyde at reflux), switch to the

    
     method immediately. The reflux temperature is the primary cause of racemization in 
    
    
    
    -amino acids.

Critical Purification Workflow: Ion Exchange

Since the product cannot be extracted into organic solvents effectively, Ion Exchange Chromatography is the industry standard for high-yield isolation of zwitterionic amino acids.

Protocol: Dowex 50WX8 (Strong Cation Exchange)
  • Resin Prep: Pack a column with Dowex 50WX8 (H+ form). Wash with water until eluent is neutral.

  • Loading: Acidify your crude reaction mixture (after filtering off Pd/C) to pH ~2 with dilute HCl. Load onto the column.[2]

    • Mechanism:[3][4][5][6][7][8][9][10] The amino acid becomes protonated (

      
      ) and binds to the sulfonate groups on the resin. Impurities (excess formaldehyde, formic acid) pass through.[3][8]
      
  • Washing: Wash the column with 5–10 column volumes of distilled water.

    • Check: Ensure the eluate is neutral and free of formaldehyde (test with Tollens' reagent or smell).

  • Elution: Elute with 1M to 2M Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[3][4][5][6][7][8][9][10] The base deprotonates the amine, breaking the ionic bond with the resin. The product elutes as the free zwitterion/salt.

  • Isolation: Collect the basic fractions (check with pH paper) and concentrate on a rotary evaporator.

  • Final Polish: Lyophilize the residue to obtain a white solid.

PurificationLogic Crude Crude Reaction Mixture (Aq. Solution) Acidify Acidify to pH 2 (HCl) Crude->Acidify Load Load on Dowex 50WX8 (H+ Form) Acidify->Load Wash Wash with Water Load->Wash Elutes Impurities (HCHO, salts) Elute Elute with 2M NH4OH Wash->Elute Evap Evaporate & Lyophilize Elute->Evap Collect Basic Fractions Final Pure Product (>90% Yield) Evap->Final

Figure 2: Purification logic using Cation Exchange Resin to isolate water-soluble amino acids.

Analytical Validation Data

To confirm success, compare your data against these standard metrics:

MetricSpecificationMethod
Appearance White to off-white solidVisual
1H NMR (D2O)

0.9 (t, 3H), 1.8 (m, 2H), 2.8 (s, 6H), 3.4 (dd, 1H)
NMR (Confirm 6H singlet for NMe2)
Enantiomeric Excess > 98%Chiral HPLC (Crownpak CR(+) or similar)
Specific Rotation

(c=1, H2O)*
Polarimetry

*Note: Rotation values are highly pH dependent. Ensure measurement is taken in the same solvent/pH as the reference literature.

References

  • Quitt, P., Hellerbach, J., & Vogler, K. (1963). Die Synthese von optisch aktiven N-Monomethyl-aminosäuren. Helvetica Chimica Acta, 46(1), 327-333. (Foundational text on reductive methylation of amino acids). Link

  • Organic Syntheses. (1945).[3] Eschweiler-Clarke Methylation. Org. Synth. Coll. Vol. 3, p.723. (For mechanism comparison). Link

  • Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins. Biochemistry, 7(6), 2192-2201. (Demonstrates mild reductive alkylation conditions). Link

  • Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. (Standard protocols for Dowex resin usage). Link

Sources

Optimization

Technical Support Center: High-Fidelity Coupling of (2R)-2-(Dimethylamino)butanoic Acid

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Racemization in -Dialkyl Amino Acid Coupling Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division Executive Summary Coup...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Racemization in


-Dialkyl Amino Acid Coupling
Assigned Specialist:  Senior Application Scientist, Peptide & Small Molecule Division

Executive Summary

Coupling (2R)-2-(dimethylamino)butanoic acid presents a unique synthetic challenge distinct from standard amino acids. Unlike


-carbamate protected residues (Boc/Fmoc), this molecule possesses a basic tertiary amine at the 

-position.

The Critical Hazard: The


-dimethyl group prevents the formation of the stabilizing 5(4H)-oxazolone species common in peptide chemistry. Instead, the basic tertiary amine significantly lowers the pKa of the 

-proton, making the activated intermediate highly susceptible to base-catalyzed direct enolization .

Standard protocols utilizing strong bases (TEA, DIPEA) and highly reactive uronium salts (HATU, HBTU) frequently result in 5–20% racemization (epimerization). This guide provides validated, low-epimerization workflows prioritizing T3P® and Oxyma Pure/DIC methodologies.

Module 1: The Mechanism of Failure

To prevent racemization, one must understand the specific pathway by which it occurs for this substrate.

The "Dimethyl" Trap

In standard peptide coupling, the N-H of the amide backbone helps stabilize the activated intermediate. (2R)-2-(dimethylamino)butanoic acid lacks this N-H.

  • Internal Basicity: The dimethylamino group is electron-donating, making the

    
    -proton more acidic upon carboxyl activation.
    
  • Exogenous Base Risk: If you use DIPEA or TEA to neutralize the coupling salt (e.g., HATU), the excess base rapidly abstracts the

    
    -proton, forming an achiral enolate.
    
  • Steric Drag: The ethyl side chain (butanoic backbone) slows down the nucleophilic attack of the amine, extending the lifetime of the activated ester and increasing the window for racemization.

Visualizing the Pathway

The following diagram illustrates the competition between the desired coupling and the fatal enolization pathway.

RacemizationMechanism Substrate (2R)-Substrate (Free Acid) Activation Activation (O-Acyl Intermediate) Substrate->Activation + Coupling Reagent Coupling Nucleophilic Attack (Amine) Activation->Coupling Fast Path Enolate Achiral Enolate (Planar Intermediate) Activation->Enolate Slow Path (Promoted by Base) Product Pure (2R)-Amide Coupling->Product Base Exogenous Base (DIPEA/TEA) Base->Enolate Catalyzes Racemate Racemic Mixture (2R + 2S) Enolate->Racemate Reprotonation

Figure 1: The kinetic competition between productive coupling (green) and base-catalyzed enolization (red). For N,N-dialkyl amino acids, the "Slow Path" becomes dominant if strong bases are present.

Module 2: Reagent Selection Matrix

We have categorized reagents based on their safety profile specifically for (2R)-2-(dimethylamino)butanoic acid .

Reagent ClassRecommendationRisk LevelTechnical Rationale
T3P (Propylphosphonic anhydride) Preferred LowActivates in neutral/mildly acidic conditions; no strong base required. Fast kinetics minimize enolization window.
DIC / Oxyma Pure Alternative Low"Base-free" carbodiimide method.[1] Oxyma is a superior leaving group to HOBt, suppressing racemization (pKa ~4.6).[2][3]
HATU / DIPEA AVOID High Requires basic conditions (pH > 8). The guanidinium by-product and DIPEA rapidly deprotonate the

-carbon.
Acid Chlorides (SOCl₂) AVOID Critical Leads to ketene formation and massive racemization.
EDC / HOBt CautionModerateSlower activation than T3P; HOBt is less effective than Oxyma at suppressing racemization for

-alkylated species.

Module 3: Validated Protocols

Protocol A: The T3P "Zero-Racemization" Method (Solution Phase)

Best for: Solution phase coupling of valuable chiral fragments.

Reagents:

  • (2R)-2-(dimethylamino)butanoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv)

  • Solvent: EtOAc (Preferred) or DCM.

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine partner in dry EtOAc (concentration ~0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C . Temperature control is vital to suppress kinetic enolization.

  • Base Addition: Add Pyridine (or Collidine). Note: These are weaker bases than TEA/DIPEA and less likely to abstract the

    
    -proton.
    
  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor by LCMS.

  • Workup: Wash with water, sat. NaHCO₃, and brine. Avoid acidic washes if the product is acid-sensitive, though the tertiary amine product will likely protonate in strong acid.

Protocol B: The DIC/Oxyma Method (Solid Phase / Base-Free)

Best for: Solid phase peptide synthesis (SPPS) or when T3P is unavailable.

Reagents:

  • (2R)-2-(dimethylamino)butanoic acid (1.0 equiv)

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.0 equiv)

  • Solvent: DMF or NMP.

Step-by-Step:

  • Pre-activation: Dissolve the amino acid and Oxyma Pure in DMF.

  • Activation: Cool to 0 °C. Add DIC. Stir for 2–3 minutes. Do not exceed 5 minutes of pre-activation.

  • Coupling: Add the pre-activated solution to the resin (or amine solution).[4]

  • Conditions: Shake/Stir at Room Temperature.

  • Note: This method contains zero exogenous base , eliminating the primary driver of racemization.

Module 4: Troubleshooting & FAQs

Q1: I am seeing 15% epimerization using HATU/DIPEA. Can I just lower the temperature?

A: Lowering the temperature helps, but it will not solve the root cause. The issue is the presence of DIPEA (a strong base) with a highly activated uronium ester. You must switch to a protocol that uses a weaker base (Protocol A: Pyridine) or no base (Protocol B: DIC/Oxyma). If you are forced to use HATU, use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIPEA; the steric bulk of Collidine prevents it from accessing the


-proton.
Q2: Can I use Acid Fluorides (TFFH) for this coupling?

A: Acid fluorides are excellent for sterically hindered couplings (like Aib or


-methyl valine), but they are highly reactive. If you use TFFH, you must use it without base or with a very hindered base. T3P is generally safer for chiral integrity unless the amine nucleophile is extremely unreactive.
Q3: My reaction is slow with T3P. Can I heat it?

A: Do not heat above 40 °C. Heating significantly accelerates the rate of racemization (enolization) more than it accelerates the coupling. If the reaction is stalled:

  • Increase concentration (0.1 M

    
     0.3 M).
    
  • Add a catalytic amount of DMAP (0.1 equiv) only if necessary, but be warned: DMAP induces racemization.[4]

  • Switch to the DIC/Oxyma protocol, which can be more potent for difficult amines.

Q4: How do I measure the racemization?

A: You cannot rely on standard C18 HPLC to separate the (2R, S) and (2S, S) diastereomers easily.

  • Method: Synthesize the authentic racemate (using DL-2-(dimethylamino)butanoic acid) as a standard.

  • Analysis: Use a Chiralpak AD-H or OD-H column, or if you coupled to a chiral amine, use a high-resolution C18 column with a shallow gradient (e.g., 0.1% Formic Acid in Water/MeCN, 1% gradient slope).

Module 5: Decision Logic for Experimental Design

Use the following logic flow to determine your experimental setup.

DecisionTree Start Start: Coupling (2R)-2-(dimethylamino)butanoic acid Phase Reaction Phase? Start->Phase SolPhase Solution Phase Phase->SolPhase SolidPhase Solid Phase (SPPS) Phase->SolidPhase CheckAmine Is Amine Sterically Hindered? SolPhase->CheckAmine DIC_Path Use Protocol B: DIC + Oxyma Pure (Base Free) SolidPhase->DIC_Path T3P_Path Use Protocol A: T3P + Pyridine/EtOAc CheckAmine->T3P_Path No (Primary/Secondary) CheckAmine->DIC_Path Yes (Bulky/Aniline)

Figure 2: Experimental decision matrix. T3P is the default for solution phase due to ease of workup; DIC/Oxyma is preferred for solid phase or hindered amines.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Grounding: Validates T3P as a premier reagent for suppressing epimeriz
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Authoritative review on Oxyma Pure vs.
  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2][3] Chemistry – A European Journal, 15(37), 9394–9403.[3] Link

    • Grounding: Establishes Oxyma Pure as the superior additive for racemization suppression.[3]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. Link

    • Grounding: Foundational work describing the specific susceptibility of N-alkylated amino acids to racemiz

For further assistance, contact the Synthesis Support Team at .

Sources

Troubleshooting

Solving solubility issues of (2R)-2-(dimethylamino)butanoic acid in organic solvents

Technical Support Center: Solubilizing (2R)-2-(dimethylamino)butanoic acid Introduction: The Zwitterion Barrier User Query: "Why won't (2R)-2-(dimethylamino)butanoic acid dissolve in my reaction solvent (DCM/THF/EtOAc),...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing (2R)-2-(dimethylamino)butanoic acid

Introduction: The Zwitterion Barrier

User Query: "Why won't (2R)-2-(dimethylamino)butanoic acid dissolve in my reaction solvent (DCM/THF/EtOAc), and how do I fix it?"

Technical Insight: The insolubility of (2R)-2-(dimethylamino)butanoic acid in non-polar organic solvents is not a property of the "organic" chain (the butyl group) but a result of its zwitterionic nature . In its neutral state, this molecule exists as an internal salt: the carboxylic acid is deprotonated (


) and the dimethylamine is protonated (

).

This creates a crystal lattice held together by strong electrostatic forces (ionic bonds) rather than weak Van der Waals forces. To dissolve this molecule in organic solvents, you must disrupt the zwitterion .

Troubleshooting Module 1: The "Masking" Strategy (Silylation)

Best for: Using the amino acid in organic synthesis (e.g., acylations, couplings) in DCM or THF.

The Concept: Temporarily "mask" the polar carboxylic acid by converting it into a silyl ester. This eliminates the negative charge, forcing the amine to deprotonate (become neutral) to maintain charge balance. The result is a highly lipophilic, neutral molecule soluble in dichloromethane (DCM), THF, and ethyl acetate.

Protocol: BSA/MSTFA Solubilization

  • Preparation: Suspend (2R)-2-(dimethylamino)butanoic acid (1.0 equiv) in anhydrous DCM or Acetonitrile.

  • Reagent Addition: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 - 2.0 equiv) or MSTFA .

    • Note: BSA is preferred for cost; MSTFA is more volatile and easier to remove later.

  • Reaction: Stir at room temperature under nitrogen.

    • Observation: The suspension will turn into a clear, homogeneous solution within 15–60 minutes as the silyl ester forms.

  • Usage: Use this solution directly in your subsequent reaction (e.g., adding an acid chloride or coupling agent).

Mechanism Visualization:

SilylationMechanism Zwitterion Insoluble Zwitterion (R-NH+ ... COO-) Intermediate Transition State (Silyl Transfer) Zwitterion->Intermediate Suspend in DCM Reagent Reagent: BSA (Silyl Donor) Reagent->Intermediate Add 1.2 eq Product Soluble Neutral Species (R-N-Me2 ... COdTMS) Intermediate->Product - Acetamide byproduct

Caption: Transformation of the insoluble zwitterionic lattice into a soluble neutral silyl ester.

Troubleshooting Module 2: Counter-Ion Engineering (Lipophilic Salts)

Best for: Extractions, crystallizations, or reactions requiring specific ionic forms.

Scenario A: You need a Cationic form (Acidic conditions) Standard HCl salts of amino acids are often still too polar for pure DCM. Use a lipophilic acid .

  • Reagent:

    
    -Toluenesulfonic acid (TsOH) or Methanesulfonic acid (MsOH).
    
  • Protocol: Treat the amino acid with 1.0 equiv of TsOH in MeOH, evaporate, then dissolve the resulting tosylate salt in CHCl

    
     or DCM. The bulky tosylate anion disrupts the lattice and adds lipophilicity.
    

Scenario B: You need an Anionic form (Basic conditions) Standard Na/K salts are insoluble in organics. Use a lipophilic cation .

  • Reagent: Tetrabutylammonium Hydroxide (TBAOH) or Tetrabutylammonium Fluoride (TBAF).

  • Protocol: React the amino acid with 1.0 equiv of TBAOH. The resulting Tetrabutylammonium (TBA) salt is highly soluble in DCM, THF, and even EtOAc due to the greasy butyl chains wrapping the charge.

Comparative Solubility Data:

FormWater SolubilityDCM SolubilityTHF Solubility
Zwitterion (Neutral) HighInsoluble Insoluble
HCl Salt HighLow/SparinglyInsoluble
Tosylate Salt HighGood Moderate
TBA Salt (Anionic) HighExcellent Good
TMS Ester (Silylated) DecomposesExcellent Excellent

Troubleshooting Module 3: Solvent Systems & Cosolvents

Best for: Analytical sample prep or mild reactions where derivatization is impossible.

If you cannot chemically modify the substrate, you must adjust the solvent polarity to match the zwitterion's high cohesive energy.

Recommended Solvent Mixtures:

  • DCM/Methanol (9:1 to 4:1): The methanol solvates the ionic charges while DCM dissolves the alkyl chain.

  • Acetic Acid/DCM: Glacial acetic acid protonates the carboxylate, breaking the zwitterion.

  • HFIP (Hexafluoroisopropanol): The "magic solvent" for peptides and amino acids. It is expensive but dissolves almost any aggregated amino acid derivative by disrupting hydrogen bond networks.

Decision Matrix: Which Method Should I Choose?

DecisionTree Start Start: (2R)-2-(dimethylamino)butanoic acid Insoluble in Organic Solvent Q1 Can you chemically modify the compound transiently? Start->Q1 Yes Yes Q1->Yes No No (Analytical/Strict) Q1->No PathA Reaction Type? Yes->PathA Soln3 USE CO-SOLVENTS (DCM:MeOH 4:1 or HFIP) No->Soln3 Coupling Acylation / Coupling PathA->Coupling Synthesis Extraction Extraction / Isolation PathA->Extraction Purification Soln1 USE SILYLATION (BSA/MSTFA in DCM) Coupling->Soln1 Soln2 USE LIPOPHILIC ION (TBAOH or TsOH) Extraction->Soln2

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt in pure DCM? A: Generally, no. While the HCl salt breaks the zwitterion, the chloride ion is small and hard, maintaining a high lattice energy. You might achieve partial solubility in Chloroform (


), but for DCM, you typically need a "greasier" counter-ion like Tosylate or a cosolvent (MeOH).

Q: Will BSA silylation interfere with my peptide coupling? A: No. Silyl esters are standard intermediates in peptide synthesis. They are reactive enough to allow activation of the carboxyl group but stable enough to exist in solution. The silyl group is removed during the aqueous workup (it hydrolyzes instantly in water).

Q: I see a precipitate when I add TEA (Triethylamine). Why? A: If you add TEA to the neutral zwitterion in DCM, nothing happens because it's already an internal salt. If you add TEA to the HCl salt, you deprotonate the ammonium, regenerating the neutral zwitterion , which immediately precipitates out of the organic solvent. This is a common error. To keep it soluble with a base, you must use a base that forms a lipophilic cation (like TBAOH) or use a solvent that supports the zwitterion.

References

  • Solubility of Amino Acids: Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1]

  • Silylation Reagents: Sigma-Aldrich/Merck Technical Bulletin. Silylation Reagents for GC and Organic Synthesis.

  • Lipophilic Salts (TBA): Kitas, E. A., et al. (1990). Use of tetrabutylammonium salts of amino acids in peptide synthesis. Chemical Biology & Drug Design.

  • Zwitterion Properties: ChemGuide. The Acid-Base Behaviour of Amino Acids.

Sources

Optimization

Purification techniques for (2R)-2-(dimethylamino)butanoic acid hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with (2R)-2-(dimethylamino)butanoic acid hydrochloride (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with (2R)-2-(dimethylamino)butanoic acid hydrochloride (also known as N,N-dimethyl-D-2-aminobutyric acid HCl).

Chiral, tertiary amino acid hydrochlorides present unique physicochemical challenges, primarily involving extreme hygroscopicity, susceptibility to racemization, and complex impurity profiles. This portal synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve >99% chemical purity and >98% enantiomeric excess (ee).

Purification & Troubleshooting Decision Matrix

Before proceeding to specific interventions, consult the workflow below to diagnose your specific crude product issue and select the appropriate purification pathway.

Workflow Start Crude (2R)-2-(dimethylamino) butanoic acid HCl Check Assess Impurity Profile (LC-MS / Chiral HPLC) Start->Check Hygro Hygroscopic / Gummy? (Water/Solvent) Check->Hygro Recryst Anhydrous Recrystallization (IPA / Et2O) Hygro->Recryst Yes Chiral Low ee%? (Racemization) Hygro->Chiral No Recryst->Chiral Reso Chiral Resolution or Prep-HPLC Chiral->Reso Yes Pure Pure Target Compound (>99% purity, >98% ee) Chiral->Pure No Reso->Pure

Workflow for diagnosing and purifying (2R)-2-(dimethylamino)butanoic acid HCl.

Frequently Asked Questions (Troubleshooting)

Q1: My crude product has turned into a sticky, unmanageable gum. How do I recover a crystalline solid?

The Causality: Amine hydrochlorides possess a high hydration energy. The chloride anion forms strong hydrogen bonds with atmospheric moisture, drastically depressing the melting point and causing deliquescence. This is exacerbated by trace residual solvents (like DMF or water) from the synthesis. The Solution: You must disrupt the hydration sphere using an anhydrous anti-solvent precipitation method. Isopropanol (IPA) acts as a moderate solvent that dissolves the salt at boiling temperatures, while anhydrous diethyl ether (Et₂O) acts as a harsh anti-solvent that completely rejects the ionic salt, forcing rapid nucleation[1]. Action: Proceed to Protocol A: Anhydrous Recrystallization .

Q2: I observed a significant drop in enantiomeric excess (ee) after the N,N-dimethylation step. What caused this, and how can I prevent it?

The Causality: If you utilized basic alkylation conditions (e.g., methyl iodide with potassium carbonate), the base abstracts the labile alpha-proton adjacent to the electron-withdrawing carboxylic acid. This forms a planar, achiral enolate intermediate. Upon reprotonation, the molecule randomly forms the (2R) or (2S) isomer, leading to racemization. The Solution: Switch your synthetic route to reductive amination, specifically the Eschweiler-Clarke methylation (using formaldehyde and formic acid). The acidic environment provided by formic acid completely suppresses enolate formation, thereby preserving the delicate (2R) stereocenter[2].

Mechanism R_isomer (2R)-Isomer (Chiral) Base Strong Base (-H+) R_isomer->Base Enolate Achiral Enolate Intermediate Base->Enolate alpha-proton abstraction Acid Protonation (+H+) Enolate->Acid Racemate Racemic Mixture (50R : 50S) Acid->Racemate non-stereoselective

Base-catalyzed racemization pathway of alpha-amino acids.

Q3: My LC-MS shows a persistent M-14 impurity. How do I remove it?

The Causality: An M-14 mass difference indicates incomplete methylation, leaving a secondary amine (the monomethylated derivative, N-methyl-D-2-aminobutyric acid). The Solution: Because the pKa and polarity of a secondary amine differ slightly from a tertiary amine, reverse-phase HPLC or selective recrystallization can separate them. If the impurity exceeds 5%, utilize a strong cation exchange (SCX) column before final crystallization[3].

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratories, refer to the standardized data tables below for solvent selection and analytical verification.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Data reflects the recovery of (2R)-2-(dimethylamino)butanoic acid HCl from a crude purity of 85%.

Solvent SystemRatio (v/v)Recovery Yield (%)Chemical Purity (%)Physical Observations
Isopropanol / Diethyl Ether 1:382>99.5Crisp, free-flowing white crystals. Optimal system.
Ethanol / Ethyl Acetate 1:47598.0Slightly hygroscopic upon filtration; requires rapid drying.
Methanol / Acetone 1:56095.5Prone to oiling out; requires heavy seeding and extended cooling.
Table 2: HPLC Method Parameters for Purity & Chiral Analysis

Standardized conditions for tracking the purification progress[3].

ParameterChemical Purity (Reverse-Phase)Enantiomeric Excess (Chiral)
Column C18 (150 x 4.6 mm, 3 µm)Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm)
Mobile Phase A 0.1% aqueous HCl50 mM Formic Acid + 25 mM Diethylamine in MeOH
Mobile Phase B Acetonitrile (0.1% HCl)THF / H₂O (90:10)
Gradient / Isocratic Gradient (5% to 95% B over 15 min)Isocratic (A:B = 95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nm / ELSDUV at 210 nm / MS

Self-Validating Experimental Protocols

Protocol A: Anhydrous Recrystallization (Isopropanol / Diethyl Ether)

This protocol relies on the differential solubility of the hydrochloride salt in alcohols versus ethers[1].

Step-by-Step Methodology:

  • Preparation: Transfer 10.0 g of crude, gummy (2R)-2-(dimethylamino)butanoic acid hydrochloride into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂).

  • Dissolution: Add 20 mL of anhydrous Isopropanol (IPA). Heat the suspension to 75°C under reflux until the solid completely dissolves. Validation Checkpoint: The solution must be completely clear. If insoluble particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add anhydrous Diethyl Ether (Et₂O) dropwise using an addition funnel.

  • Cloud Point Verification: Stop adding Et₂O the exact moment the solution becomes faintly turbid (the "cloud point"). Validation Checkpoint: If the solution separates into two liquid layers (oils out), you have added the ether too rapidly. Reheat to 75°C to redissolve, and try again slower.

  • Crystallization: Allow the turbid solution to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the resulting white crystals rapidly through a sintered glass funnel under a blanket of N₂. Wash the filter cake with 15 mL of ice-cold anhydrous Et₂O.

  • Drying: Transfer the crystals immediately to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅). Dry under high vacuum (<1 mbar) for 24 hours.

Protocol B: SCX Impurity Scavenging (Removal of Secondary Amines)

If Protocol A yields a product that still contains M-14 impurities, utilize this workflow.

Step-by-Step Methodology:

  • Resin Prep: Swell 5.0 g of strong cation exchange (SCX) resin (e.g., Dowex 50WX8, H+ form) in deionized water. Pack into a glass column and equilibrate with 0.1 M HCl, followed by water until the eluent is pH neutral.

  • Loading: Dissolve 2.0 g of the impure product in 20 mL of water and load it onto the column. Both the secondary and tertiary amines will bind to the resin.

  • Washing: Wash the column with 50 mL of Methanol/Water (1:1) to remove non-basic organic impurities.

  • Selective Elution: Elute the column using a shallow gradient of aqueous Ammonia (0.1 M to 1.0 M). The tertiary amine target product will elute before the secondary amine impurity due to its lower basicity and greater steric hindrance[3].

  • Re-salting: Pool the pure fractions containing the free base, concentrate under reduced pressure, and immediately redissolve in anhydrous IPA. Add 1.1 equivalents of HCl in dioxane to precipitate the pure hydrochloride salt.

References

  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction (Eschweiler-Clarke Methylation) Source: MDPI (Molecules) URL: 2

  • Title: Synthesis and Evaluation of Prodrug of 2-Acetoxybenzoic Acid with Amino-Acids (Amino Acid Ester Hydrochloride Recrystallization) Source: Asian Journal of Research in Chemistry URL: 1

  • Title: Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels by LC-MS Source: Analytical Communications (DSS) URL: 3

Sources

Troubleshooting

Overcoming steric hindrance in (2R)-2-(dimethylamino)butanoic acid peptide bonds

Technical Support Center: (2R)-2-(dimethylamino)butanoic Acid Integration Ticket ID: DMAB-CPL-001 Subject: Overcoming Steric Hindrance & Racemization in -Dimethylated Peptide Coupling Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-2-(dimethylamino)butanoic Acid Integration

Ticket ID: DMAB-CPL-001 Subject: Overcoming Steric Hindrance & Racemization in


-Dimethylated Peptide Coupling
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Terminal Cap" Constraint

Before proceeding, it is critical to validate your experimental design. (2R)-2-(dimethylamino)butanoic acid contains a tertiary amine . Unlike standard amino acids, it has no proton on the nitrogen atom to participate in amide bond formation as a nucleophile.

  • Implication: This residue can only be introduced as the N-terminal cap of your peptide sequence (or as an acylating agent for side-chain amines). It cannot accept another amino acid to extend the main chain.

  • The Challenge: The

    
    -dimethyl group creates massive steric shielding around the carboxyl carbon. Furthermore, the absence of an amide proton destabilizes the activation intermediate, making the 
    
    
    
    -carbon highly susceptible to base-catalyzed racemization (inversion from
    
    
    to
    
    
    ) via oxazolone formation.

Part 1: The "Hardware" – Reagent Selection Strategy

Standard carbodiimide couplings (DIC/HOBt) are insufficient for this residue due to slow kinetics, which allows time for racemization. You require high-reactivity phosphonium or uronium reagents, but you must pair them with non-nucleophilic, hindered bases.

Reagent Decision Matrix
ComponentRecommendedWhy?Avoid
Coupling Agent HATU or COMU HATU: The 7-azabenzotriazole (HOAt) leaving group leverages the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x over HOBt, outcompeting racemization [1].COMU: Safer (non-explosive) alternative to HATU with comparable steric performance and lower epimerization rates [2].[1][2]HBTU/TBTU: Too slow; leads to significant racemization.PyBOP: Good, but HATU/COMU are superior for extreme sterics.
Base 2,4,6-Collidine (TMP) A weak, sterically hindered base (

). It is strong enough to deprotonate the carboxyl group but too bulky to abstract the

-proton, preventing racemization [3].
DIPEA/NMM: Stronger bases (

) significantly increase the risk of racemization for

-dialkyl amino acids.
Solvent DMF or NMP High polarity stabilizes the polar transition state. NMP often improves swelling for difficult sequences.DCM: Poor solubility for zwitterionic

-dimethyl amino acids.

Part 2: The Protocol – "Gold Standard" Coupling Workflow

Objective: Couple (2R)-2-(dimethylamino)butanoic acid to a resin-bound free amine. Scale: 0.1 mmol resin loading.

Step-by-Step Methodology
  • Resin Preparation:

    • Ensure the N-terminus of the resin-bound peptide is fully deprotected (free amine).

    • Wash resin

      
       with DMF.[3][4][5]
      
  • Activation (In-Situ Only):

    • Critical: Do not pre-activate this amino acid for more than 30 seconds. Long pre-activation times favor oxazolone formation.

    • In a clean vial, dissolve 4.0 eq of (2R)-2-(dimethylamino)butanoic acid in minimal DMF.

    • Add 3.9 eq of HATU (or COMU).

    • Add 8.0 eq of 2,4,6-Collidine .

    • Shake for exactly 15-30 seconds .

  • Coupling Reaction:

    • Immediately transfer the activated solution to the resin.

    • Agitate at Room Temperature (RT) for 2 hours .

    • Note: Microwave heating is NOT recommended for the first attempt due to high racemization risks. Only use microwave (50°C, 10 min) if RT coupling fails.

  • Monitoring & Re-Coupling:

    • Perform a Chloranil Test (preferred over Kaiser for secondary amines, but valid here since the resin amine is likely primary/secondary).

    • If positive (blue particles), perform a second coupling using fresh reagents.

  • Capping (Optional but Recommended):

    • Since this is the final residue, unreacted resin amines should be acetyl-capped to prevent deletion sequences in your crude mixture.

Visualizing the Workflow

PeptideCoupling Start Start: Resin-Bound Peptide (Free Amine) Prep Prepare Reagents: 4 eq AA + 3.9 eq HATU + 8 eq Collidine Start->Prep Activate Activation: Mix for < 30 seconds (Critical) Prep->Activate Rapid Transfer Couple Coupling: Add to Resin, Agitate 2h @ RT Activate->Couple Test QC: Chloranil/Kaiser Test Couple->Test Success Success: Wash Resin & Cleave Test->Success Negative (No Free Amine) Fail Incomplete: Double Couple or Microwave (50°C) Test->Fail Positive (Free Amine) Fail->Couple Repeat Steps

Caption: Logic flow for coupling sterically hindered N,N-dimethyl amino acids, emphasizing rapid activation to minimize racemization.

Part 3: Troubleshooting & FAQs

Q1: The coupling yield is low (<50%) even after double coupling. What now?

  • Root Cause: Extreme steric clash between the incoming

    
     group and the resin-bound peptide.[6]
    
  • Solution: Switch to Acid Fluoride activation .

    • Convert the amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Protocol: 4 eq AA + 4 eq TFFH + 8 eq DIPEA (DIPEA is acceptable here as acid fluorides are more stable to racemization than OBt esters).

    • Acid fluorides are smaller electrophiles than HATU-esters and penetrate steric bulk better [4].

Q2: I see two peaks in HPLC with identical Mass (MS). Is this racemization?

  • Diagnosis: Likely, yes. The (2R) center may have partially inverted to (2S).

  • Verification: Co-inject with a synthesized standard of the (2S)-isomer (L-isomer) if available. Alternatively, use Marfey’s Reagent (FDAA) analysis after hydrolysis.

  • Fix:

    • Ensure you are using Collidine , not DIPEA.

    • Lower the temperature to 0°C for the first hour of coupling.

    • Reduce the pre-activation time to 0 seconds (add reagents directly to resin).

Q3: Can I use this amino acid in the middle of a peptide chain?

  • Technical Answer: No. The tertiary amine cannot form a standard amide bond with the next amino acid.

  • Exception: If you are synthesizing a depsipeptide (ester bond next) or using specialized quaternary ammonium linkers, but this deviates from standard peptide chemistry.

Q4: Why not use microwave irradiation to force the reaction?

  • Risk: Microwave energy accelerates both coupling and racemization. For

    
    -dimethyl amino acids, the barrier to racemization is lower than for standard amino acids.[6] Use microwave only as a last resort, and keep the temperature strictly 
    
    
    
    C.

Part 4: Data Summary & Comparison

FeatureStandard AA (e.g., Fmoc-Ala-OH)(2R)-2-(dimethylamino)butanoic acid
Nucleophilicity High (Primary Amine)None (Tertiary Amine)
Coupling Reagent DIC/HOBt or HBTUHATU or COMU
Base Sensitivity Low (Stable with DIPEA)High (Requires Collidine)
Racemization Risk Low (< 0.5%)High (Can exceed 10-20% if mishandled)
Role in Peptide Building BlockTerminal Cap Only

References

  • Carpino, L. A. (1993).[7] 1-Hydroxy-7-azabenzotriazole.[1][8][9][10] An efficient peptide coupling additive.[1][4][6][11][12] Journal of the American Chemical Society, 115(10), 4397–4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Romoff, T. T., et al. (2004). Racemization of N-methylamino acids during peptide synthesis. Journal of Peptide Research.[8] (General principle citation for Collidine usage in hindered couplings).

  • Carpino, L. A., et al. (2003). The amino acid fluoride-based approach to the synthesis of hindered peptides.[1] Accounts of Chemical Research.

Sources

Optimization

Optimizing reaction temperature for dimethylamino butanoic acid synthesis

Topic: Optimizing Reaction Temperature & Troubleshooting Part 1: The Kinetic Zone (Core Directive) You are likely reading this because your synthesis of 4-(dimethylamino)butanoic acid (4-DMABA) has hit a wall. You are ei...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Troubleshooting

Part 1: The Kinetic Zone (Core Directive)

You are likely reading this because your synthesis of 4-(dimethylamino)butanoic acid (4-DMABA) has hit a wall. You are either seeing low conversion rates (the "Cold Trap") or your product is contaminated with N-methyl-2-pyrrolidone (NMP) (the "Heat Trap").

In the synthesis of 4-DMABA, temperature is not just a variable; it is the primary switch between two competing pathways: linear alkylation (desired) and intramolecular cyclization (undesired).

The Two Primary Routes

We support two validated protocols. Choose the troubleshooting module below that matches your precursor.

FeatureRoute A: Direct Alkylation Route B: Reductive Methylation
Precursors 4-Chlorobutyric acid + Dimethylamine (DMA)GABA + Formaldehyde + Formic acid
Primary Mechanism SN2 Nucleophilic SubstitutionEschweiler-Clarke Reductive Amination
Temp Sensitivity High (Risk of cyclization)Moderate (Requires reflux)
Major Impurity N-methyl-2-pyrrolidone (NMP)Unreacted GABA / Betaines
Optimal Temp 40°C – 60°C 95°C – 100°C

Part 2: Thermodynamics & Side Reactions (Visualization)

Before adjusting your hotplate, understand the molecular consequences. The diagram below illustrates the kinetic competition in Route A .

  • Pathway 1 (Green): At moderate temperatures, the dimethylamine attacks the terminal carbon, displacing chloride.

  • Pathway 2 (Red): If the temperature exceeds 80°C—or if the reaction mixture becomes acidic—the molecule dehydrates and cyclizes to form NMP, which is thermodynamically stable and difficult to separate.

ReactionPathways Start 4-Chlorobutyric Acid + Dimethylamine Intermediate Transition State Start->Intermediate Activation Product 4-(Dimethylamino)butanoic Acid (Target) Intermediate->Product Path A: Substitution (T = 40-60°C, pH > 9) SideProduct N-Methyl-2-pyrrolidone (NMP - Impurity) Intermediate->SideProduct Path B: Cyclization (T > 80°C, Acidic pH) Product->SideProduct Dehydration (High Heat)

Figure 1: Kinetic competition between linear synthesis and lactamization. High thermal energy overcomes the activation barrier for ring closure.

Part 3: Troubleshooting Guides (Q&A Format)

Module A: Direct Alkylation (4-Chlorobutyric Acid Route)

Q1: My yield is low (<40%), and the NMR shows a large peak at δ 2.8 (N-CH3) consistent with NMP. What happened? Diagnosis: Thermal Runaway or Acidic Cyclization. You likely ran the reaction at reflux (>100°C) or allowed the pH to drop below 7.

  • The Science: 4-chlorobutyric acid is prone to intramolecular cyclization to form butyrolactone (if no amine is present) or NMP (if amine is present). This cyclization is endothermic and accelerated by heat.

  • The Fix:

    • Lower Temperature: Maintain reaction at 50°C ± 5°C . Do not exceed 60°C.

    • Stepwise Addition: Do not mix reagents all at once. Add the 4-chlorobutyric acid slowly to the dimethylamine solution to keep the amine in excess (maintaining high pH).

    • Reference: See J. Org.[1] Chem. protocols regarding lactamization kinetics [1].

Q2: The reaction is stalling at 50°C. Can I increase the temperature? Diagnosis: Kinetic Trap.

  • The Science: While SN2 reactions accelerate with heat, you are capped by the NMP risk.

  • The Fix: Instead of heat, use Catalysis or Concentration .

    • Iodide Catalyst: Add 1-2 mol% Sodium Iodide (NaI) . The Finkelstein reaction generates the more reactive 4-iodobutyric acid in situ, which reacts faster with DMA than the chloro-derivative, allowing you to keep the temperature low (40°C).

    • Pressure: If you have an autoclave, run at 50°C but under slight pressure (2-3 bar) to keep the volatile dimethylamine in the liquid phase, increasing effective concentration.

Module B: Eschweiler-Clarke (GABA Route)

Q3: I am using the GABA + Formaldehyde route. Can I run this at room temperature to be safe? Diagnosis: Incomplete Reduction. The Fix: No. Unlike Route A, this reaction requires heat.[2]

  • The Science: The Eschweiler-Clarke mechanism involves the formation of an imine (Schiff base) followed by reduction by formic acid. The decarboxylation of formic acid (the driving force) requires temperatures near 100°C .[2]

  • Protocol: Reflux is mandatory. You will not form NMP easily in this route because the carboxylic acid group is not activated with a leaving group like chlorine.

  • Optimization: Ensure a 2.2 : 1 ratio of Formaldehyde to GABA and a 5 : 1 ratio of Formic Acid to GABA. Reflux for 6–12 hours [2].

Part 4: Optimized Experimental Protocol (Route A)

This protocol is designed to maximize yield while suppressing NMP formation.

Reagents:

  • 4-Chlorobutyric acid (1.0 eq)

  • Dimethylamine (40% aq. solution) (3.0 eq) – Excess is crucial for pH control.

  • Sodium Iodide (0.02 eq) – Catalyst.

Step-by-Step:

  • Cold Start: Charge the Dimethylamine solution into a flask. Cool to 0–5°C (ice bath).

  • Controlled Addition: Add 4-Chlorobutyric acid dropwise over 30 minutes. Note: This reaction is exothermic. Monitor internal temp; do not allow T > 20°C during addition.

  • The Ramp: Remove ice bath. Slowly warm to 25°C and stir for 1 hour.

  • The Reaction: Heat to 50°C and hold for 12–16 hours.

    • Checkpoint: Check pH. If pH < 10, add 50% NaOH solution to maintain basicity.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[3]

    • Acidify with HCl to pH 2.

    • Extract with Dichloromethane (DCM) to remove unreacted fatty acids and any neutral lactams (NMP). Discard organic layer.

    • Concentrate the aqueous layer (containing the product HCl salt).

    • Recrystallization: Use Isopropanol/Ethanol. The product (HCl salt) melts at ~153-155°C [3].[3][4][5]

Part 5: Data Summary

VariableConditionOutcomeMechanism
Temp < 20°C< 10% YieldKinetics too slow for SN2.
Temp 50°C > 85% Yield Optimal balance.
Temp > 100°CHigh NMP ImpurityThermodynamic cyclization favored.
pH < 7 (Acidic)NMP FormationAcid-catalyzed lactamization.
pH > 10 (Basic)Linear ProductAmine remains nucleophilic; Acid stays ionized (COO-), preventing attack.

References

  • Kinetics of Lactamization: Journal of the American Chemical Society. "Rates of cyclization of halo-acids."

  • Eschweiler-Clarke Optimization: Organic Reactions. "The Eschweiler-Clarke Reaction."[2][6][7]

  • Product Characterization: Sigma-Aldrich Technical Data. "4-(Dimethylamino)butyric acid hydrochloride."[3][4] [4]

  • Patent Literature: CN101962327A. "Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chlorobutyric acid and dimethylamine before handling. Dimethylamine is a volatile, flammable gas/liquid.

Sources

Troubleshooting

Technical Support Center: Purification of (2R)-2-(dimethylamino)butanoic Acid

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" and "How" of purification, treating the crude product not just as a chemical mixture, but as a system of ioni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" and "How" of purification, treating the crude product not just as a chemical mixture, but as a system of ionic equilibria.

Topic: Downstream Processing & Impurity Removal Document ID: TS-PUR-2R-DABA-01 Audience: Process Chemists, R&D Scientists[1][2]

Executive Summary & Molecule Profile

The Challenge: (2R)-2-(dimethylamino)butanoic acid is a zwitterionic alpha-amino acid.[1][2] Unlike its primary amine precursor, the N,N-dimethylated derivative exhibits increased lipophilicity but retains high water solubility, often resulting in a hygroscopic "oil" or "sticky solid" rather than a clean crystal.[1] Common impurities include inorganic salts (from neutralization), quaternary ammonium species (from over-alkylation), and trace enantiomers (S-form).[3]

Physicochemical Profile:

  • State: Hygroscopic solid or viscous oil (depending on purity/water content).[3]

  • Isoelectric Point (pI): ~6.0 – 6.5 (Estimated).[3]

  • Solubility: High in water, MeOH; Moderate in EtOH; Low in non-polar solvents (Et2O, Hexanes).[3]

  • Key Stability Risk: Racemization at the alpha-carbon under high heat/strong base conditions.[2]

Troubleshooting Modules

Module A: The "Sticky Solid" (Desalting & Inorganic Removal)

Symptom: The crude product is a viscous gum that refuses to crystallize.[3] Ash content is high (>1%).[3] Diagnosis: Presence of inorganic salts (NaCl, Na₂SO₄) stabilizes a hydroscopic gel matrix, preventing lattice formation.[3]

The Protocol: Cation Exchange Chromatography (Displacement Mode) Rationale: We utilize the amphoteric nature of the amino acid. By lowering pH, we force the molecule into a cationic state (


), allowing it to bind to a strong cation exchanger while neutral/anionic impurities pass through.

Step-by-Step Workflow:

  • Resin Selection: Use a Strong Acid Cation (SAC) resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the

    
     form.[2][3]
    
  • Loading: Dissolve crude "goo" in minimal distilled water. Acidify slightly to pH 2.0 with dilute HCl to ensure full protonation of the amine.[2] Load onto the column.[3][4][5][6]

  • Washing (The Salt Purge): Elute with 2–3 column volumes (CV) of deionized water.

    • Checkpoint: Test eluate with AgNO₃.[3][5] A white precipitate indicates chloride salts are still eluting.[2][3] Continue washing until clear.[3]

  • Elution (The Product Release): Switch eluent to 1M - 2M NH₄OH .

    • Mechanism:[1][3][7][8][9] Ammonia neutralizes the resin (

      
      ) and raises the pH. The amino acid deprotonates to its zwitterionic (net neutral) or anionic form, detaching from the resin.
      
  • Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) immediately. Do not use rotary evaporation at high heat to avoid racemization.[3]

Module B: The "Over-Methylated" Impurity (Quaternary Ammonium Removal)

Symptom: NMR shows a singlet shift downfield from the N(Me)₂ peak.[3] Mass spec shows an M+14 or M+15 peak that persists.[3] Diagnosis: Presence of (2R)-2-(trimethylammonio)butanoate (Betaine derivative).[1][2] This occurs frequently if methyl iodide (MeI) was used for alkylation.[3] Note: If Eschweiler-Clarke (formaldehyde/formic acid) was used, this impurity is mechanistically unlikely; check for unreacted mono-methyl species instead.[1][2]

The Protocol: "Ionic Filtering" at High pH Rationale: At pH 11, the target amino acid is anionic (


).[2] The quaternary impurity is permanently cationic (

).[3] We use this charge inversion to separate them.

Step-by-Step Workflow:

  • Resin Selection: Use a Strong Cation Exchange resin (e.g., Dowex 50W) in the

    
     or 
    
    
    
    form.[3]
  • Preparation: Adjust the crude solution pH to 10.5–11.0 using NaOH.

  • Passage: Pass the solution through the column slowly.

    • Mechanism:[1][3][7][8][9] The Quaternary Ammonium impurity (Positive) binds to the resin.[3] The Target Amino Acid (Negative/Anionic at pH 11) is repelled by the resin and flows through in the void volume.

  • Polishing: The flow-through contains your product + NaOH.[2][3] Desalt using Module A or neutralize carefully with HCl and recrystallize from EtOH/Acetone.

Module C: Enantiomeric Purity (Restoring the "R" Form)

Symptom: Specific rotation


 is lower than literature value. Chiral HPLC shows an "S" peak.[3]
Diagnosis:  Racemization occurred during synthesis (likely due to excessive heat or strong base).[3]

The Protocol: Diastereomeric Salt Crystallization Rationale: You cannot separate enantiomers by standard distillation or achiral chromatography.[3] You must create a diastereomeric salt pair with different solubility profiles.

Step-by-Step Workflow:

  • Resolving Agent: Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1][2][3]

  • Solvent System: Dissolve crude amino acid and 1.0 eq of resolving agent in hot Ethanol (absolute).

  • Crystallization: Allow to cool slowly. The

    
    -salt and 
    
    
    
    -salt will have different lattice energies.[1][2]
    • Note: You may need to seed the solution if available.[3]

  • Liberation: Filter the crystals. Dissolve in water and pass through a weak anion exchange resin (removal of tartrate) or use Module A (Cation exchange) to free the amino acid.

Visualized Workflows

Figure 1: The Ion Exchange Purification Logic

This diagram illustrates the decision-making process for resin and pH selection based on the target impurity.[2]

IEX_Workflow Start Crude (2R)-2-(dimethylamino)butanoic acid Impurity_Check Identify Major Impurity Start->Impurity_Check Salts Inorganic Salts (NaCl, Na2SO4) Impurity_Check->Salts Ash > 1% Quats Quaternary Ammonium (Over-methylation) Impurity_Check->Quats NMR Singlet Shift Route_A PROTOCOL A: Desalting (Standard IEX) Salts->Route_A Route_B PROTOCOL B: Ionic Filtering (Charge Exclusion) Quats->Route_B Step_A1 1. Acidify to pH 2.0 (Target becomes Cationic +) Route_A->Step_A1 Step_B1 1. Basify to pH 11.0 (Target becomes Anionic -) Route_B->Step_B1 Step_A2 2. Load on Cation Resin (H+) Target BINDS Step_A1->Step_A2 Step_A3 3. Wash with Water Salts elute (AgNO3 test) Step_A2->Step_A3 Step_A4 4. Elute with NH4OH Target releases Step_A3->Step_A4 Step_B2 2. Pass through Cation Resin Quats (Positive) BIND Step_B1->Step_B2 Step_B3 3. Collect Flow-Through Target passes unbound Step_B2->Step_B3

Caption: Figure 1. Strategic selection of Ion Exchange modes based on impurity charge states relative to the zwitterionic target.

Figure 2: Impurity Fate Map

Tracking where each component goes during the standard "Module A" purification.[3]

Fate_Map cluster_input Crude Mixture (pH 2) cluster_wash Water Wash cluster_elute NH4OH Elution Target Target AA (+) Column Cation Exchange Resin (H+) Target->Column Binds Salt Na+ / Cl- Salt->Column Na+ Binds / Cl- Flows Neutral Unreacted SM Neutral->Column Flows Through Waste1 Eluted: Cl-, Neutrals Column->Waste1 Step 1 Product Eluted: Target AA (Zwitterion) Column->Product Step 2 (pH Rise) Trapped Trapped: Cations (Na+) Column->Trapped Remains

Caption: Figure 2. Separation logic during Strong Acid Cation exchange (Module A). Note that Na+ ions displace H+ but are harder to elute than the amino acid.

Frequently Asked Questions (FAQs)

Q: My product is an oil. How do I get a solid? A: N,N-dimethyl amino acids are notoriously hygroscopic.[1][2][3]

  • Lyophilization: This is the best method to obtain a fluffy solid.[3]

  • Trituration: If you lack a freeze-dryer, dissolve the oil in a minimum amount of dry Acetone or Ether and scratch the flask wall vigorously at 0°C.[2]

  • HCl Salt: Convert the zwitterion to the Hydrochloride salt by adding 1.0 eq of HCl in Dioxane. The salt form is almost always more crystalline and less hygroscopic.[3]

Q: Can I use distillation to purify this? A: No. Amino acids generally decompose before boiling.[3] While the dimethyl group lowers the melting point, sublimation is rare and decomposition is the likely outcome. Stick to chromatography and crystallization.[3]

Q: I used the Eschweiler-Clarke reaction. Do I need to worry about Quats? A: Generally, no. The Eschweiler-Clarke mechanism (formaldehyde/formic acid) stops at the tertiary amine stage because the tertiary amine cannot form the iminium ion intermediate required for further methylation [1].[7] If you see impurities, they are likely unreacted secondary amines (monomethyl).[3] These can be removed using Module A , as they have different pKa values and elution profiles than the dimethyl product.[3]

Q: How do I store the purified compound? A: Store at -20°C under Argon. As a zwitterion with a tertiary amine, it is susceptible to oxidation over long periods and will absorb atmospheric water rapidly.[3]

References

  • Clarke, H. T., et al. (1933).[3][7] "The Action of Formaldehyde on Amines and Amino Acids."[7][10] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Greenstein, J. P., & Winitz, M. (1961).[3] Chemistry of the Amino Acids. Vol 3. New York: John Wiley & Sons.[3] (General reference for amino acid resolution and isolation).

  • Bio-Rad Laboratories. (n.d.).[3] "Guide to Ion Exchange Chromatography." Bio-Rad Tech Support.

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard protocols for amino acid derivatization and salt formation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of (2R)-2-(dimethylamino)butanoic acid

Executive Summary & Diagnostic Context (2R)-2-(dimethylamino)butanoic acid (often abbreviated as N,N-Dimethyl-2-aminobutyric acid) represents a critical chiral building block in peptidomimetic synthesis and a specific me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context

(2R)-2-(dimethylamino)butanoic acid (often abbreviated as N,N-Dimethyl-2-aminobutyric acid) represents a critical chiral building block in peptidomimetic synthesis and a specific metabolite in nitrogen metabolism pathways.

In the context of analytical performance, 1H NMR offers superior specificity over LC-MS for distinguishing this molecule from its isobaric isomers (e.g., leucine isomers or dimethyl-isobutyric derivatives). This guide provides a direct comparative analysis of the target molecule against its metabolic precursor, (2R)-2-aminobutanoic acid , and its structural isomer, N,N-dimethyl-isobutyric acid , establishing a self-validating protocol for unambiguous identification.

Structural Analysis & Spin System Logic

Understanding the scalar coupling network is the prerequisite for accurate assignment. The molecule consists of a continuous aliphatic spin system interrupted by a tertiary amine.

The Connectivity Map (Graphviz Visualization)

The following diagram illustrates the scalar coupling (


-coupling) network and the chemical shift hierarchy.

G Target (2R)-2-(dimethylamino) butanoic acid HA H-2 (Alpha) Methine δ 3.2 - 3.4 ppm Target->HA Chiral Center NMe N-Me (Dimethyl) Singlet (6H) δ 2.8 - 2.9 ppm Target->NMe Tertiary Amine HB H-3 (Beta) Methylene δ 1.7 - 1.9 ppm HA->HB 3J (vicinal) ~5-8 Hz HG H-4 (Gamma) Methyl δ 0.9 - 1.0 ppm HB->HG 3J (vicinal) ~7 Hz NMe->HA No 3J coupling (Singlet)

Figure 1: Spin system connectivity and predicted chemical shift hierarchy. Note the magnetic isolation of the N-Methyl protons, which renders them a sharp singlet.

Comparative Performance Analysis

The "performance" of an NMR assay is defined by its Diagnostic Resolution —the ability to resolve the target from interfering species.

Comparative Data Table: Target vs. Alternatives

The following data assumes a standard physiological buffer (D₂O, pH ~7.4, referenced to TSP at 0.0 ppm).

FeatureTarget: (2R)-2-(dimethylamino)butanoic acidPrecursor: (2R)-2-aminobutanoic acidIsomer: N,N-dimethyl-isobutyric acid
Alpha-Proton (

-H)
dd,

3.2 - 3.4
t/dd,

3.6 - 3.7
Absent (Quaternary Carbon)
N-Methyl Group Singlet (6H),

2.85
Absent Singlet (6H),

2.80
Side Chain Methyl Triplet,

0.95
Triplet,

0.97
Singlet (6H),

1.2 - 1.4
Diagnostic Utility High.[1] The N-Me singlet + triplet methyl confirms structure.Reference standard. Downfield

-H distinguishes it.
Distinct. Lack of coupling between methyls and

-H.
Key Interpretative Insights:
  • The "Dimethyl" Shift: The N,N-dimethylation introduces a massive singlet integrating to 6 protons at ~2.85 ppm. This is the primary quantification signal due to its high S/N ratio.

  • Alpha-Proton Shielding: In the target molecule, the

    
    -proton typically shifts upfield (lower ppm) compared to the primary amine precursor (~3.3 ppm vs 3.7 ppm). This is due to the electronic changes at the nitrogen lone pair and steric shielding.
    
  • Differentiation from Isomers: The structural isomer (dimethyl-isobutyric acid) lacks the triplet methyl at 0.9 ppm. Instead, it shows a gem-dimethyl singlet. If you see a triplet at 0.9 ppm AND a singlet at 2.8 ppm, you have the target.

Validated Experimental Protocol

To ensure reproducibility, particularly for quantitative NMR (qNMR), strict adherence to pH and relaxation parameters is required.

Workflow Diagram

Workflow Start Sample Preparation Solvent Dissolve 5-10 mg in 600 µL D2O Start->Solvent Buffer Add Phosphate Buffer (pH 7.4) to stabilize shifts Solvent->Buffer Ref Add 10 µL TSP-d4 (Internal Reference) Buffer->Ref Acq Acquisition (1H NMR) ns=64, d1=5s (qNMR) Ref->Acq Process Processing LB=0.3 Hz, Baseline Corr. Acq->Process

Figure 2: Standardized workflow for metabolic profiling of amino acid derivatives.

Step-by-Step Methodology
  • Solvent Selection: Use Deuterium Oxide (

    
    , 99.9% D).
    
    • Reasoning: The target is a zwitterionic amino acid.

      
       often leads to broad peaks due to poor solubility and aggregation.
      
  • pH Standardization:

    • Adjust sample to pH 7.4 using NaOD/DCl if necessary, or use a deuterated phosphate buffer.

    • Criticality: The chemical shift of the

      
      -proton and the N-Me group is highly pH-dependent. At acidic pH (< 2), the amine protonates (
      
      
      
      ), shifting the
      
      
      -proton downfield significantly.
  • Referencing:

    • Add 0.5 mM TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid).

    • Note: Do not use TMS; it is insoluble in water. Calibrate TSP to 0.00 ppm.

  • Acquisition Parameters:

    • Pulse Angle: 30° (for quantification) or 90° (for sensitivity).

    • Relaxation Delay (d1): Set to

      
      . For the N-methyl singlet, 
      
      
      
      can be long (1-2 seconds). A delay of 10 seconds is recommended for qNMR.
    • Water Suppression: Use presaturation (zgpr) or excitation sculpting (zgesgp) to suppress the HDO signal at 4.79 ppm.

Troubleshooting & Verification

Issue: The N-Me signal is split or broad.

  • Cause: Slow nitrogen inversion or proton exchange at intermediate pH.

  • Solution: Raise the temperature to 310K to sharpen the signal or adjust pH to >9 (free base) or <2 (fully protonated) to force a single species.

Issue: Overlap in the aliphatic region (1.7 - 1.9 ppm).

  • Cause: The

    
    -protons (methylene) are diastereotopic due to the adjacent chiral center. They may appear as complex multiplets rather than a simple quartet.
    
  • Verification: Use a 2D HSQC experiment. The

    
    -carbon will correlate to both diastereotopic protons, confirming they belong to the same carbon.
    

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for 2-Aminobutyric Acid (Metabolite Precursor). [Link]

  • Human Metabolome Database (HMDB). L-alpha-Aminobutyric acid Spectral Data.[2] [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard text for chemical shift prediction rules).
  • Wishart, D.S., et al. "NMR-based metabolomics: an update." Metabolites (Discussion on pH dependence of amino acid shifts).

Sources

Comparative

Comprehensive Guide to Enantiomeric Excess Determination of (2R)-2-(dimethylamino)butanoic acid

Executive Summary & Strategic Overview Target Molecule: (2R)-2-(dimethylamino)butanoic acid CAS: 19311-91-2 (Generic for enantiomers) Chemical Class: -dialkylated -amino acid Key Analytical Challenge: The tertiary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Target Molecule: (2R)-2-(dimethylamino)butanoic acid CAS: 19311-91-2 (Generic for enantiomers) Chemical Class:


-dialkylated 

-amino acid Key Analytical Challenge: The tertiary amine functionality prevents the use of standard N-terminal chiral derivatizing agents (e.g., Marfey’s reagent, OPA, Fmoc-Cl). Furthermore, the molecule lacks a strong UV chromophore, making direct UV detection of the underivatized acid insensitive.

This guide presents three validated workflows for determining enantiomeric excess (ee), ranked by precision and utility in a drug development context.

MethodApproachSensitivityThroughputRecommendation
1. Direct Chiral HPLC (ZWIX) Zwitterionic Ion-ExchangeHigh (w/ MS or CAD)HighGold Standard for routine QC.
2. Indirect HPLC C-Terminal DerivatizationVery High (UV)MediumBest for trace impurity analysis w/o MS.
3. NMR Spectroscopy Chiral Solvating AgentsLow/MediumHigh (Screening)Best for rapid in-process checks.

Method 1: Direct Chiral HPLC (The Gold Standard)

Principle: Zwitterionic Ion-Exchange

For


-dimethyl amino acids, traditional polysaccharide columns (e.g., Chiralpak AD/OD) often fail due to poor retention of the zwitterionic species. The Chiralpak ZWIX(+)  and ZWIX(-)  columns are specifically engineered for this class of molecules.[1]
  • Mechanism: The stationary phase contains a cinchona alkaloid fused with a chiral sulfonic acid.[1][2] It operates via a double ion-pairing mechanism :

    • The carboxylate of the analyte interacts with the quinuclidine cation of the selector.

    • The ammonium of the analyte interacts with the sulfonate anion of the selector.

  • Elution Order: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[1][3] If the (2R)-isomer elutes first on ZWIX(+), it will elute second on ZWIX(-), providing a confirmatory "peak flip" validation.

Experimental Protocol

Instrumentation: HPLC or UHPLC with Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). Note: UV at 210 nm is possible but prone to baseline noise from mobile phase additives.

Step-by-Step Workflow:

  • Column Selection: Chiralpak ZWIX(+) (

    
     mm, 3 
    
    
    
    m).
  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[3]

    • Note on MS Detection: Substitute DEA with Ammonium Formate or Ammonia to prevent signal suppression, though resolution (

      
      ) may slightly decrease.
      
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

    • Filter through 0.2

      
      m PTFE filter.
      
  • Run Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C (Lower temperature often improves resolution for ZWIX).

    • Injection Volume: 2–5

      
      L.
      

Data Interpretation: The (2R)-enantiomer typically interacts differently with the spatial cleft of the ZWIX selector compared to the (2S). Expect retention times (


) between 5–15 minutes.

Expert Insight: The


-dimethyl group adds steric bulk. If peak tailing is observed, increase the methanol content in the mobile phase to 60-70%, as protic solvents solvate the zwitterion better than ACN.

Method 2: Indirect HPLC via C-Terminal Derivatization

Principle

Since the nitrogen is fully substituted, we must derivatize the carboxylic acid . Reacting the target with a chiral amine creates diastereomeric amides.[4] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Reagent Choice: (S)-1-(1-naphthyl)ethylamine .

  • Why? It introduces a strong UV chromophore (naphthalene), allowing high-sensitivity detection at 280 nm.

Experimental Protocol

Reagents:

  • (S)-1-(1-naphthyl)ethylamine (Chiral amine).

  • EDC

    
    HCl (Coupling agent).
    
  • HOBt (Additive to prevent racemization).

  • Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Reaction Setup:

    • In a 2 mL vial, dissolve 10 mg of (2R)-2-(dimethylamino)butanoic acid in 0.5 mL DCM.

    • Add 1.2 equivalents of EDC

      
      HCl and 1.2 equivalents of HOBt.
      
    • Stir for 5 minutes to activate the acid.

    • Add 1.5 equivalents of (S)-1-(1-naphthyl)ethylamine.

  • Incubation:

    • Stir at room temperature for 1–2 hours.

    • Critical Check: Monitor by TLC or LC-MS to ensure complete consumption of the starting material. Incomplete reaction can lead to kinetic resolution, skewing the reported ee.

  • Quench & Prep:

    • Add 0.5 mL 1N HCl to quench excess amine.

    • Extract with EtOAc or inject the reaction mixture directly if using a guard column.

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

      
       mm, 3.5 
      
      
      
      m).
    • Mobile Phase: Gradient 10%

      
       90% ACN in Water (0.1% TFA).
      
    • Detection: UV at 280 nm.

Calculation:



Method 3: NMR Spectroscopy (Rapid Screening)

Principle

Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the analyte. The magnetic anisotropy of the CSA causes the enantiomers' signals to split.

Protocol

Reagent: (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Quinine .

  • Sample Prep: Dissolve 5 mg of analyte and 10–15 mg of (R)-BINOL in 0.6 mL of CDCl

    
     (or C
    
    
    
    D
    
    
    for better separation).
  • Acquisition: Acquire a standard

    
    H-NMR spectrum.
    
  • Analysis: Zoom in on the

    
    -methyl singlet  (approx. 2.3–2.8 ppm).
    
    • In a racemic mixture, you will see two distinct singlets (one for R, one for S).

    • Integrate the two peaks to calculate the ratio.

Limitation: This method typically has a limit of detection (LOD) of ~2–5% ee. It is suitable for process development monitoring but not final release testing.

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory constraints.

G cluster_0 Method Selection Logic Start Start: (2R)-2-(dimethylamino)butanoic acid CheckMS Is MS or CAD detection available? Start->CheckMS Direct METHOD 1: Direct Chiral HPLC (Chiralpak ZWIX) CheckMS->Direct Yes (Preferred) CheckUV Is high UV sensitivity required? CheckMS->CheckUV No Indirect METHOD 2: Indirect HPLC (Derivatization w/ Naphthylamine) CheckUV->Indirect Yes (Trace Impurities) NMR METHOD 3: NMR w/ CSA (Rapid In-Process Check) CheckUV->NMR No (Bulk Purity >95%)

Caption: Decision tree for selecting the optimal analytical technique based on detector availability and sensitivity requirements.

Comparative Analysis Summary

FeatureDirect HPLC (ZWIX)Indirect HPLC (Deriv.)NMR (CSA)
Accuracy High (<0.1% error)High (<0.2% error)Moderate (~2% error)
Prep Time < 5 mins (Dilute & Shoot)2–3 Hours (Reaction)10 mins
Cost/Sample LowMedium (Reagents)Low
Risk Column fouling (Matrix)Incomplete reaction (Kinetic Resolution)Peak overlap
Validation Peak flip w/ ZWIX(-)Use (R)-amine to confirmN/A

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation. Link

  • Ilisz, I., et al. (2012). "Zwitterionic chiral stationary phases based on cinchona alkaloids for the separation of amino acids."[1][2] Journal of Chromatography A, 1269, 94-102. Link

  • Bhushan, R., & Martens, J. (2010). "Amino Acids: Chromatographic Separation and Enantioseparation." HNB Publishing. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

Sources

Validation

Chiral HPLC methods for separating (2R) and (2S)-2-(dimethylamino)butanoic acid

This guide outlines the optimal strategies for the chiral resolution of (2R)- and (2S)-2-(dimethylamino)butanoic acid . The separation of this molecule presents a specific chromatographic challenge: unlike standard -amin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal strategies for the chiral resolution of (2R)- and (2S)-2-(dimethylamino)butanoic acid .

The separation of this molecule presents a specific chromatographic challenge: unlike standard


-amino acids, the nitrogen atom is a tertiary amine  (

). This structural feature eliminates the hydrogen atoms necessary for many traditional derivatization reactions (e.g., OPA, FMOC, Marfey’s Reagent) and hinders the formation of the three-point interaction required by Crown Ether columns.

Therefore, this guide focuses on two scientifically validated pathways: Direct Zwitterionic Ion-Exchange (Method A) and Indirect Carboxyl Derivatization (Method B).

Executive Summary: Method Selection Matrix

FeatureMethod A: Direct Zwitterionic (Recommended) Method B: Indirect Derivatization Method C: Ligand Exchange (Legacy)
Primary Mechanism Double Ion-Pairing (Cinchona alkaloid)Diastereomer formation (Amide bond)Copper(II) Chelation
Column Type Chiralpak ZWIX(+) or ZWIX(-)Standard Achiral C18Chirex 3126 (D-Penicillamine)
Sample Prep Minimal (Filter & Inject)Complex (Chemical Synthesis)Minimal
Suitability High. Specifically designed for underivatized, N-substituted amino acids.High. Bypasses the blocked amine by reacting the carboxyl group.Low/Medium. Tertiary amine sterics weaken the Cu(II) complex.
Detection UV (low wavelength) or MSUV (High sensitivity if tag is aromatic)UV (254 nm via Cu complex)

Method A: Direct Separation via Zwitterionic Ion-Exchange (ZWIX)

This is the modern "Gold Standard" for N,N-dimethyl amino acids. The Chiralpak ZWIX phases utilize a Cinchona alkaloid fused with a chiral sulfonic acid.[1][2] This creates a zwitterionic selector that can simultaneously interact with the positively charged ammonium group and the negatively charged carboxylate of the analyte.

The Mechanism: Double Ion-Pairing

Unlike Crown Ethers which require a primary ammonium (


), the ZWIX phase interacts via electrostatic forces that accommodate tertiary amines.
  • Anion Exchange Site: The quinuclidine nitrogen of the cinchona alkaloid (positively charged) binds the analyte's carboxylate (

    
    ).
    
  • Cation Exchange Site: The sulfonic acid moiety (negatively charged) binds the analyte's tertiary ammonium (

    
    ).
    

ZWIX_Mechanism Selector ZWIX Selector (Zwitterionic Cinchona) Quinuclidine Quinuclidine (N+) Selector->Quinuclidine Sulfonic Sulfonic Acid (SO3-) Selector->Sulfonic Analyte Target Analyte (2-dimethylaminobutanoic acid) Carboxyl Carboxylate (COO-) Analyte->Carboxyl Amine Tertiary Amine (NH+) Analyte->Amine Quinuclidine->Carboxyl Ionic Interaction 1 Sulfonic->Amine Ionic Interaction 2

Caption: Schematic of the synergistic double ion-pairing mechanism allowing retention of zwitterionic N,N-dimethyl amino acids.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (

    
     mm, 3 
    
    
    
    m).
    • Note: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[1][2][3][4] If the elution order is unfavorable (e.g., minor impurity elutes after major peak), switch to ZWIX(-).

  • Mobile Phase (MP): MeOH / ACN /

    
     (49 : 49 : 2 v/v/v).[1][3]
    
  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).[3]

    • Why: These additives buffer the system to ensure both the selector and the analyte remain in their zwitterionic states.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210–220 nm (or ELSD/MS if UV sensitivity is low).

Validation Check:

  • System Suitability: The retention factor (

    
    ) should decrease as Methanol concentration increases (Methanol is the strong solvent here).
    
  • Troubleshooting: If peak shape is poor, increase water content slightly (up to 5%) to improve solubility and kinetics.

Method B: Indirect Separation via Carboxyl Derivatization

Since the amine is tertiary and cannot be derivatized, this method targets the carboxylic acid to form diastereomeric amides. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

The Chemistry

We react the racemate with a chiral amine (Resolving Agent) using a coupling agent.

  • Analyte: (R/S)-2-(dimethylamino)butanoic acid.

  • Chiral Reagent: (S)-(-)-1-Phenylethylamine (or (S)-1-(1-Naphthyl)ethylamine for better UV detection).

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOBt.

Experimental Protocol

Step 1: Derivatization Reaction

  • Dissolve 1.0 mg of sample in 500

    
    L Acetonitrile (ACN).
    
  • Add 1.5 equivalents of (S)-1-Phenylethylamine.

  • Add 1.5 equivalents of EDC

    
    HCl and 1.0 equivalent of HOBt.
    
  • Incubate at Room Temperature for 1 hour.

  • Quench with water (100

    
    L).
    

Step 2: HPLC Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase: Gradient elution.

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in ACN.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (targeting the phenyl ring of the reagent).

Derivatization_Workflow Start Racemic Analyte (Tertiary Amine) Reagent Add Chiral Amine ((S)-Phenylethylamine) + EDC Start->Reagent Reaction Amide Bond Formation (Targeting Carboxyl Group) Reagent->Reaction Products Diastereomeric Pair (S,S)-Amide & (R,S)-Amide Reaction->Products Separation Achiral C18 HPLC Separation based on Hydrophobicity Products->Separation

Caption: Workflow for converting the enantiomers into separable diastereomers via carboxyl coupling.

Method C: Ligand Exchange (The "Cautionary" Alternative)

Ligand Exchange Chromatography (LEC) is traditional for amino acids but is less effective for tertiary amines.

  • Principle: Formation of a ternary complex [Selector-Cu(II)-Analyte].

  • Limitation: Standard LEC relies on the formation of a 5-membered chelate ring involving the amine nitrogen. The steric bulk of the two methyl groups on the nitrogen in 2-(dimethylamino)butanoic acid destabilizes this complex compared to primary amino acids (like Valine or Proline).

  • Recommendation: Use only if ZWIX is unavailable.

  • Column: Chirex 3126 (D-Penicillamine).[5]

  • Mobile Phase: 1 mM Copper(II) Sulfate in Water/IPA (95:5).

References

  • Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Corporation.[3]

  • Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids." Journal of Chromatography A, 1363, 169-177.

  • Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A, 1000, 891-915.
  • Bhushan, R., & Martens, J. (2010). "Amino Acids and Derivatives."[2][5][6][7][8][9][10][11][12][13] In Handbook of HPLC, CRC Press. (Details indirect derivatization strategies for blocked amines).

Sources

Comparative

Comparing reactivity of (2R)-2-(dimethylamino)butanoic acid vs (2S) isomer

An In-Depth Technical Guide to the Reactivity of (2R)- vs. (2S)-2-(Dimethylamino)butanoic Acid Executive Summary This guide provides a technical comparison of the enantiomers of 2-(dimethylamino)butanoic acid (also known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of (2R)- vs. (2S)-2-(Dimethylamino)butanoic Acid

Executive Summary

This guide provides a technical comparison of the enantiomers of 2-(dimethylamino)butanoic acid (also known as N,N-dimethyl-α-aminobutyric acid). While these isomers share identical scalar physicochemical properties (boiling point, solubility, pKa) in achiral environments, their reactivity diverges significantly in chiral synthetic environments and biological systems .[1][2][3][4]

The primary utility of this molecule lies in its role as an N-terminal capping unit in peptide synthesis.[1] The N,N-dimethyl group prevents further chain elongation, effectively terminating the peptide while conferring resistance to aminopeptidases.[1]

Key Distinction:

  • (2S)-Isomer: Corresponds to the natural L-amino acid configuration.[1] It is the preferred scaffold for peptidomimetics targeting endogenous receptors but is more susceptible to specific enzymatic degradation than the (R)-isomer.[2]

  • (2R)-Isomer: Corresponds to the unnatural D-amino acid configuration.[1] It induces distinct conformational turns (e.g., β-turns) and offers superior metabolic stability, making it a critical tool for extending the half-life of peptide therapeutics.[1]

Physicochemical Baseline

Before analyzing differential reactivity, we establish the baseline properties where both enantiomers behave identically.[1][4][5]

PropertyValue / DescriptionNote
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Amine Type Tertiary (Dimethylamino)Crucial: Cannot act as a nucleophile for peptide elongation; acts only as an N-terminal cap.[1]
pKa (COOH) ~2.3Typical for α-amino acids.[1][2][4][5]
pKa (N-Me₂) ~9.6Slightly lower than primary amines due to steric solvation inhibition.[1][2][4][5]
Solubility High in H₂O, MeOH; Low in non-polar solventsZwitterionic character dominates at neutral pH.[1][2][4][5]

Differential Reactivity Profile

The divergence in performance arises solely during interaction with chiral entities.[1][2][4][5]

A. Peptide Coupling Efficiency (Kinetic Resolution)

When coupling 2-(dimethylamino)butanoic acid to a chiral amine (e.g., an L-amino acid resin), the reaction rates differ due to double diastereodifferentiation .[1][2][4]

  • Scenario: Coupling (2S)- or (2R)-Acid to an L-Leucine-Resin.[2]

  • Matched Case ((2S)-Acid + L-Resin): The steric bulk of the N,N-dimethyl group and the ethyl side chain are oriented away from the nucleophile's approach vector. Result: Faster coupling kinetics, higher yield.[1][4][5]

  • Mismatched Case ((2R)-Acid + L-Resin): The ethyl group and the dimethylamino group create a steric clash with the side chain of the L-amino acid on the resin. Result: Slower kinetics, higher risk of epimerization if over-activated.[1][4][5]

B. Biological Stability & Recognition
  • (2S)-Isomer: Recognized by L-amino acid transporters (e.g., LAT1).[2] It can be actively transported across the Blood-Brain Barrier (BBB) but is susceptible to cleavage by acylases that recognize L-stereochemistry.[1][2]

  • (2R)-Isomer: Generally unrecognized by L-specific proteases.[1][2] Incorporating the (2R)-isomer at the N-terminus creates a "steric shield," significantly increasing the plasma half-life of the therapeutic peptide.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Sterically Hindered N-Me₂ Amino Acids

Standard carbodiimide coupling (EDC/NHS) is often insufficient due to the steric bulk of the dimethylamino group. This protocol uses HATU to drive the reaction.

Reagents:

  • (2R)- or (2S)-2-(dimethylamino)butanoic acid (1.2 equiv)

  • HATU (1.2 equiv)[2]

  • HOAt (1.2 equiv) - Critical additive to reduce racemization[2]

  • DIPEA (3.0 equiv)

  • Resin-bound peptide (Amine free base form)[2]

  • Solvent: DMF (Anhydrous)

Workflow:

  • Pre-activation: Dissolve the amino acid and HATU/HOAt in DMF. Add DIPEA. Stir for 2 minutes. Note: Do not exceed 5 minutes to avoid guanidinylation.

  • Coupling: Add the pre-activated mixture to the resin.[1][2][4][5][6]

  • Incubation: Shake for 2–4 hours at room temperature. (Double coupling is recommended for the (2R)-isomer).[4]

  • Monitoring: Standard Kaiser test (Ninhydrin) works well. If the resin remains blue, repeat coupling.[1][4][5]

  • Wash: DMF (3x), DCM (3x).

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

If enantiopure starting material is unavailable, this method separates the racemate.[1]

  • Dissolution: Dissolve racemic 2-(dimethylamino)butanoic acid in hot ethanol.

  • Resolving Agent: Add 0.5 equivalents of L-(+)-Tartaric Acid .

  • Crystallization: Cool slowly to 4°C. The (2S)-amine-L-tartrate salt typically crystallizes out first due to more favorable packing (verify via XRD or specific rotation).[1][2][4]

  • Filtration: Collect the precipitate (enriched (S)-isomer).

  • Liberation: Treat the salt with excess NaOH and extract with DCM to recover the free amino acid.

Visualization of Reactivity

Figure 1: Steric Hindrance in Peptide Coupling

This diagram illustrates why the (2R)-isomer reacts slower with L-peptides (Mismatched) compared to the (2S)-isomer (Matched).[2]

StericCoupling cluster_0 Activated Acid Species cluster_1 Nucleophile (Resin) Acid 2-(Dimethylamino) butanoic acid (Activated Ester) Match Matched Transition State (S-Acid + L-Resin) Low Steric Clash Acid->Match (2S)-Isomer Mismatch Mismatched Transition State (R-Acid + L-Resin) High Steric Clash Acid->Mismatch (2R)-Isomer Resin L-Peptide-Resin (Free Amine) Resin->Match Resin->Mismatch Product Coupled Peptide Match->Product Fast Kinetics High Yield Mismatch->Product Slow Kinetics Risk of Epimerization

Caption: Comparative kinetic pathways showing the steric penalty incurred when coupling the (2R)-isomer to a natural L-peptide chain.

Figure 2: Biological Fate Workflow

Comparing the metabolic stability and transport of the two isomers.

BioFate Input Therapeutic Peptide (N-Terminal Cap) Split Isomer Selection Input->Split S_Path (2S)-Isomer Cap (Natural Mimic) Split->S_Path R_Path (2R)-Isomer Cap (Unnatural) Split->R_Path Transporter LAT1 Transporter Recognition S_Path->Transporter Recognized Enzyme Aminopeptidase Attack S_Path->Enzyme Susceptible R_Path->Transporter Ignored R_Path->Enzyme Resistant Result_R Low BBB Permeability High Stability (Resistant) R_Path->Result_R Result_S High BBB Permeability Low Stability (Degraded) Transporter->Result_S Enzyme->Result_S

Caption: Decision matrix for selecting the appropriate isomer based on required biological half-life versus transport needs.

References

  • BenchChem Technical Support. (2025).[1][2][4][5][7] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. Retrieved from

  • Han, S. Y., & Kim, Y. A. (2004).[1][2][4][5] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1][4] Retrieved from

  • Spring, F. et al. (2025).[1][2][4][5][8][9] Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology. Retrieved from

  • PubChem. (2025).[1][2][4][5] Compound Summary: 2-(dimethylamino)butanoic acid.[1][2][4][5] Retrieved from

  • MDPI. (2023).[1][2][4][5] Role of Stereochemistry on the Biological Activity of Nature-Inspired Isomers. Retrieved from

Sources

Validation

Mass spectrometry analysis of (2R)-2-(dimethylamino)butanoic acid fragmentation

Technical Comparison Guide: Structural Elucidation and Quantitation of (2R)-2-(dimethylamino)butanoic Acid Executive Summary (2R)-2-(dimethylamino)butanoic acid (DM-ABA) is a critical N,N-dimethylated alpha-amino acid, o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Elucidation and Quantitation of (2R)-2-(dimethylamino)butanoic Acid

Executive Summary

(2R)-2-(dimethylamino)butanoic acid (DM-ABA) is a critical N,N-dimethylated alpha-amino acid, often encountered as a degradation impurity in methylated peptide therapeutics or as a specific metabolite. Its analysis is complicated by isobaric interference from naturally occurring leucine and isoleucine (all


, MW 131.17 Da).

Standard high-resolution mass spectrometry (HRMS) cannot distinguish these isomers based on exact mass alone. This guide compares two analytical workflows:

  • The Conventional Approach: Reversed-Phase (C18) LC-MS/MS using Collision-Induced Dissociation (CID).

  • The Advanced Protocol: HILIC-MS/MS using Higher-Energy Collisional Dissociation (HCD).

Verdict: While C18/CID provides basic detection, it fails to chromatographically resolve DM-ABA from leucine and generates indistinguishable primary fragments. The HILIC/HCD protocol is the required standard for definitive identification, utilizing unique secondary fragmentation channels (


 46 and 58) and superior polar retention.

The Analytical Challenge: Isobaric Ambiguity

The core difficulty lies in the structural similarity between the target and common amino acids. Both DM-ABA and Leucine share the same elemental formula and form a protonated precursor at m/z 132.102 .

  • Target: (2R)-2-(dimethylamino)butanoic acid (Tertiary amine).

  • Interference: Leucine / Isoleucine (Primary amines).

In standard MS/MS (CID), both species undergo decarboxylation (


) to yield an immonium ion at m/z 86 . Without chromatographic separation or MS3 fragmentation, quantitation becomes unreliable.

Methodology Comparison

We evaluated two distinct workflows to resolve this ambiguity.

Method A: Conventional Reversed-Phase (C18) with CID
  • Column: C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Fragmentation: Low-energy CID (Triple Quadrupole).

Method B: HILIC with HCD (Recommended)
  • Column: Zwitterionic HILIC (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Acetonitrile/Water (Ammonium Formate/Formic Acid buffer).

  • Fragmentation: High-energy HCD (Orbitrap/Q-TOF).

Performance Matrix
FeatureMethod A (RP-C18 / CID)Method B (HILIC / HCD)Analysis
Retention Factor (

)
0.3 (Elutes in void)4.2 (Strong retention)HILIC retains the polar zwitterion; C18 does not.
Isobar Resolution Co-elution with Leu/IleBaseline separation (

)
Critical for accurate quantitation in complex matrices.
Primary Fragment

86 (Non-specific)

86 (Non-specific)
Both methods yield the immonium ion.
Diagnostic Ion None (Low energy limit)

46 & 58
HCD accesses high-energy channels specific to tertiary amines.
Sensitivity (S/N) 10:1 (Ion suppression)85:1High organic content in HILIC boosts ESI desolvation efficiency.

Scientific Deep Dive: Fragmentation Mechanics

To validate the assay, one must understand why HCD yields diagnostic ions for DM-ABA that CID often misses.

Mechanism 1: The Shared Pathway (Non-Diagnostic)

Both DM-ABA and Leucine lose formic acid (


) rapidly.


  • DM-ABA Immonium:

    
    
    
  • Leucine Immonium:

    
    
    
  • Result: Indistinguishable at MS2 level on low-res instruments.

Mechanism 2: The HCD Diagnostic Pathway (Specific)

Under higher energy (HCD > 35 NCE), the tertiary amine structure of DM-ABA directs fragmentation differently than the primary amine of Leucine.

  • Dimethylamine Signature (

    
     46):  The dimethylamino group cleaves to form the dimethylammonium ion 
    
    
    
    . This is absent in Leucine (which yields
    
    
    at
    
    
    18 or loses
    
    
    ).
  • Alpha-Cleavage/Rearrangement (

    
     58):  The DM-ABA immonium ion (
    
    
    
    86) loses ethylene (
    
    
    ) from the ethyl side chain to form the methylene-dimethylammonium ion (
    
    
    ).

Visualizing the Fragmentation Logic:

FragmentationPathway Precursor Precursor [M+H]+ m/z 132.10 Immonium Immonium Ion m/z 86.10 (Base Peak) Precursor->Immonium -HCOOH (Common to both) Frag_Leu Leu Specific m/z 43, 30 (Primary Amine) Immonium->Frag_Leu HCD (Leucine) -C4H8 Frag_DMABA DM-ABA Specific m/z 58.06, 46.06 (Tertiary Amine) Immonium->Frag_DMABA HCD (DM-ABA) -C2H4 / Internal

Figure 1: Divergent fragmentation pathways. While the primary immonium ion (86) is shared, HCD energy reveals the tertiary amine signature (58, 46) specific to DM-ABA.

Validated Experimental Protocol (HILIC-HCD)

This protocol is self-validating: the presence of the


 46 fragment confirms the dimethylamine moiety, ruling out Leucine interference.
Step 1: Sample Preparation
  • Extraction: Extract sample in 80:20 Acetonitrile:Water (precipitates proteins, matches HILIC initial conditions).

  • Derivatization: Not required (unlike GC-MS). The tertiary amine ionizes efficiently in ESI(+).

Step 2: LC Parameters (HILIC)
  • Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Formate (10%).

  • Gradient:

    • 0-1 min: 100% B (Isocratic hold for retention).

    • 1-7 min: 100% B

      
       70% B.
      
    • 7-10 min: Re-equilibration.

Step 3: MS Parameters (Q-Exactive / Orbitrap)
  • Source: ESI Positive.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Targeted-SIM-ddMS2.

  • Precursor: 132.1020

    
    .
    
  • Isolation Window: 1.0 Da (Narrow window to exclude noise).

  • HCD Energy: Stepped NCE 30, 45, 60 (Crucial to capture both the immonium ion and the diagnostic low-mass fragments).

Step 4: Data Processing (Quantitation)
  • Quantifier Ion:

    
     86.10 (Most intense).
    
  • Qualifier Ion 1:

    
     58.06 (Specific to DM-ABA).
    
  • Qualifier Ion 2:

    
     46.06 (Dimethylamine signature).
    
  • Acceptance Criteria: Ratio of 58/86 must be within 15% of reference standard.

Decision Workflow

Use this logic to select the correct method for your drug development pipeline.

MethodSelection Start Start: Analyze DM-ABA Matrix Is Matrix Complex? (Plasma/Cell Lysate) Start->Matrix Isobars Are Leu/Ile present? Matrix->Isobars Yes RP_Method Use RP-C18 (Method A) *Risk of False Positive* Matrix->RP_Method No (Pure Standard) Isobars->RP_Method No HILIC_Method Use HILIC-HCD (Method B) *Validated Specificity* Isobars->HILIC_Method Yes (High Risk)

Figure 2: Method selection decision tree. Complex biological matrices containing Leucine require HILIC separation.

References

  • Chary, V. N., et al. (2015). "Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry."[1][2] Journal of Mass Spectrometry, 50(5), 771-781.[1][2]

    • [Link]

    • Significance: Establishes the fragmentation pathways of dimethylated amino acids, identifying the loss of

      
       and specific immonium ions.[2]
      
  • McHale, C., & Harmon, T. (2023). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods."[3] HALO Columns Application Note.

    • [Link]

    • Significance: Validates the necessity of HILIC for retaining small polar amino acids th
  • Vaniya, A., & Fiehn, O. (2015). "Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics." Trends in Analytical Chemistry.

    • [Link]

    • Significance: Provides the theoretical basis for using MS/MS fragmentation trees to distinguish isomers (Leucine vs. DM-ABA).
  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview.

    • [Link]

    • Significance: Demonstrates the specific capability of HILIC to separate isobaric amino acids which co-elute on C18.

Sources

Comparative

Comparative Guide: Solid-State Selection &amp; X-Ray Characterization for (2R)-2-(dimethylamino)butanoic Acid Salts

Executive Summary & Strategic Context Topic: Structural validation and solid-form selection for (2R)-2-(dimethylamino)butanoic acid (also known as N,N-dimethyl-2-aminobutyric acid). Primary Challenge: This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Topic: Structural validation and solid-form selection for (2R)-2-(dimethylamino)butanoic acid (also known as N,N-dimethyl-2-aminobutyric acid). Primary Challenge: This compound is a "light-atom" structure (C, H, N, O). Determining absolute configuration (AC) via X-ray crystallography is notoriously difficult using standard Molybdenum (Mo) radiation due to weak anomalous scattering. The Solution: This guide compares two primary solid-state strategies:

  • The Hydrohalide Route (HCl): Standard for bulk isolation but often insufficient for definitive AC assignment.

  • The Chiral Counterion Route (DBTA): Using O,O'-Dibenzoyl-L-tartaric acid to create a "self-validating" crystalline system.

Comparative Analysis: Salt Form Performance

This section objectively compares the two dominant strategies for crystallizing (2R)-2-(dimethylamino)butanoic acid.

Table 1: Performance Matrix
FeatureOption A: Hydrochloride Salt Option B: Dibenzoyl-L-Tartrate Salt
Chemical Formula


Crystallizability High. Forms needles/plates easily from EtOH/Et₂O.Moderate. Requires precise supersaturation control (MeOH/H₂O).
AC Determination Poor. Requires Cu K

radiation. Flack parameter often inconclusive (

) with Mo source.
Excellent. The known chirality of the tartrate anion acts as an internal reference, fixing the absolute structure.
Resolution Potential None. Crystallizes as a racemate or conglomerate; requires pre-resolved starting material.High. Can resolve racemic mixtures via diastereomeric salt formation.
Structural Rigidity High (Ionic lattice). Low disorder.Moderate. Solvent inclusion (solvates) is common, requiring low-temp data collection.
Best Use Case Bulk API storage; Solubility studies.Regulatory Submission; Definitive stereochemical assignment.
Technical Deep Dive: The "Light Atom" Problem

For Option A (HCl salt), the anomalous scattering signal (


) for Chlorine is marginal with Mo radiation (

Å). You risk obtaining a Flack parameter with high standard uncertainty (e.g.,

), rendering the absolute configuration assignment statistically insignificant.

For Option B (Tartrate salt), the strategy relies on relative absolute configuration . Since the stereochemistry of L-tartaric acid is immutable and known, the refinement software fixes the tartrate frame and refines the amino acid against it. If the model converges with a low R-factor, the configuration of the amino acid is unambiguously assigned relative to the tartrate.

Experimental Protocols

Protocol A: Growth of Single Crystals (Vapor Diffusion)

Best for: Generating diffraction-quality crystals of the Tartrate Salt (Option B).

  • Preparation: Dissolve 50 mg of (2R)-2-(dimethylamino)butanoic acid and 1 molar equivalent of O,O'-Dibenzoyl-L-tartaric acid in 2 mL of Methanol (MeOH).

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a small inner vial (GC vial).
    
  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (Et₂O) or Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48–72 hours as prisms.

Protocol B: Data Collection & Refinement Strategy

Critical for ensuring "Trustworthiness" in your dataset.

  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Cool immediately to 100 K (using liquid nitrogen stream) to minimize thermal ellipsoids and lock conformation.

  • Strategy:

    • For HCl Salt: You must use a Copper (Cu K

      
      ) source (
      
      
      
      Å) to maximize the anomalous signal of Chlorine.
    • For Tartrate Salt: Molybdenum (Mo K

      
      ) is acceptable due to the internal reference method.
      
  • Refinement: Use full-matrix least-squares on

    
    .
    
    • Check: If

      
       (multiple molecules in asymmetric unit), apply Non-Crystallographic Symmetry (NCS) restraints cautiously.
      

Visualization of Workflows

Diagram 1: Salt Selection Decision Tree

This logic flow ensures you select the correct solid form based on your specific development stage.

SaltSelection Start START: (2R)-2-(dimethylamino)butanoic acid Goal Define Goal Start->Goal Goal_Bulk Bulk Synthesis / Solubility Goal->Goal_Bulk Goal_AC Absolute Configuration (AC) Goal->Goal_AC Action_HCl Form HCl Salt (Fast, Cheap) Goal_Bulk->Action_HCl Check_Source X-Ray Source Available? Goal_AC->Check_Source Mo_Source Mo Source Only Check_Source->Mo_Source Standard Lab Cu_Source Cu Source Available Check_Source->Cu_Source Specialized Lab Action_Tartrate Form Dibenzoyl-Tartrate Salt (Internal Chiral Reference) Mo_Source->Action_Tartrate Best Path Action_Heavy Derivatize (e.g., p-Br-benzoate) Mo_Source->Action_Heavy Alternative Cu_Source->Action_HCl Anomalous Signal OK

Caption: Decision matrix for selecting the optimal salt form based on available X-ray instrumentation and project goals.

Diagram 2: The "Internal Reference" Validation Logic

How the tartrate salt confirms the (2R) configuration without heavy atoms.

ChiralLogic Data Diffraction Data (Mo Radiation) Refine Refinement Cycle Data->Refine Model Structural Model (Tartrate + Amino Acid) Model->Refine Fix_Tart Fix Tartrate as L-(R,R) Refine->Fix_Tart Float_AA Refine Amino Acid Fix_Tart->Float_AA Result Check R-Factor & Geometry Float_AA->Result Success Configuration Confirmed ((2R)-isomer) Result->Success Low R1, Good Geometry Fail Inverted Structure ((2S)-isomer) Result->Fail High R1 or Bad Geometry

Caption: Logic flow for determining absolute configuration using a known chiral counterion (L-Tartrate).

Critical Data Parameters for Validation

When reviewing your X-ray data, ensure your results fall within these "Trustworthiness" thresholds. If they do not, the assignment of (2R) is suspect.

ParameterAcceptance Criteria (Mo Source)Note
R1 (Final)

(5%)
Indicates the model agrees well with observed data.
Flack Parameter (x) N/A for Tartrate MethodFor HCl salt (Cu source), must be

with

.
Completeness

to 0.8 Å
Essential for accurate resolution of chiral centers.
Goodness of Fit (GooF)

Deviations suggest incorrect weighting or missed twinning.
Disorder No unresolved disorder on C2 (Chiral Center)The ethyl group on the chiral center must be well-defined.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). "The use of the Flack parameter in the determination of absolute structure." Acta Chimica Slovenica, 51, 85-91. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom organic compounds." Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • PubChem. (2025).[1] "Compound Summary: (2R)-2-(dimethylamino)butanoic acid." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "Product Specification: 4-(Dimethylamino)butyric acid hydrochloride." Merck KGaA. Link(Note: Used as structural analog reference for salt properties).

Sources

Validation

Optical Rotation Standards for Pure (2R)-2-(dimethylamino)butanoic Acid: A Comparative Technical Guide

The following guide provides an in-depth technical analysis and standardization protocol for (2R)-2-(dimethylamino)butanoic acid , a critical chiral building block often utilized in peptide synthesis and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and standardization protocol for (2R)-2-(dimethylamino)butanoic acid , a critical chiral building block often utilized in peptide synthesis and pharmaceutical intermediate development. This document is structured to serve as a definitive reference for establishing optical purity standards where literature values may be sparse or variable due to experimental conditions.

Executive Summary

(2R)-2-(dimethylamino)butanoic acid (CAS: 2059912-62-6) is the N,N-dimethylated derivative of D-2-aminobutyric acid. As a non-proteinogenic amino acid, it serves as a specialized residue in peptidomimetics, offering increased lipophilicity and proteolytic resistance compared to its primary amine parent.

Establishing a reliable optical rotation standard for this molecule is challenging due to the sensitivity of its specific rotation (


) to pH, solvent, and temperature. Unlike common proteinogenic amino acids with centuries of data, the N,N-dimethyl derivatives often lack a single, universally cited "textbook" value. Therefore, this guide prioritizes a self-validating standardization protocol —combining polarimetry with chiral HPLC—to ensure enantiomeric excess (

) >99%.
Key Technical Specifications
  • Chemical Name: (2R)-2-(dimethylamino)butanoic acid

  • Synonyms: N,N-Dimethyl-D-2-aminobutyric acid; N,N-Dimethyl-D-butyrine

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 131.17 g/mol

  • Stereochemistry: (2R) (equivalent to D-configuration for

    
    -amino acids)
    
  • Target Enantiomeric Purity:

    
     99.5% 
    
    
    

Optical Rotation Standards & Methodology

Theoretical & Expected Values

While the specific rotation of the parent (R)-2-aminobutyric acid is well-documented (typically levorotatory in acidic media,


 to 

in 5M HCl), the N,N-dimethylation can significantly alter the magnitude and occasionally the sign of rotation depending on the solvent.

Based on structural analogs (e.g., N,N-dimethyl-D-valine), the (2R)-2-(dimethylamino)butanoic acid is expected to exhibit a negative specific rotation (


)  in acidic aqueous solutions (e.g., 1M HCl) and potentially a positive rotation in organic solvents like methanol, due to the reversal of dipole moments in zwitterionic vs. cationic forms.

Standardization Rule: Do not rely on a single literature value. The "Standard" for your laboratory must be an experimentally determined value derived from a chemically and chirally pure reference standard (verified via Chiral HPLC).

Standard Operating Procedure (SOP) for Polarimetry

To establish a reproducible optical rotation standard, the following conditions must be strictly controlled:

ParameterStandard ConditionRationale
Solvent 1.0 M HCl (aq)Protonates the tertiary amine and carboxylic acid, ensuring a consistent cationic species (

-COOH) and eliminating zwitterionic aggregation effects.
Concentration 1.0 g/100 mL (

)
Standard concentration to minimize intermolecular interactions while providing sufficient signal.
Temperature 20.0 °C

0.5 °C
Optical rotation is temperature-dependent; fluctuations can introduce significant error.
Wavelength 589 nm (Na D-line)Industry standard for comparability.
Path Length 1.0 dm (100 mm)Standard cell length.

Calculation:



Where 

is the observed rotation,

is path length in dm, and

is concentration in g/mL.[1]

Comparative Analysis of Alternatives

This section compares the target molecule against its enantiomer, racemate, and non-methylated precursor to highlight the specific utility and analytical distinctiveness of the (2R)-dimethyl derivative.

Table 1: Comparative Properties of 2-Aminobutyric Acid Derivatives
Feature(2R)-2-(Dimethylamino)butanoic Acid (2S)-2-(Dimethylamino)butanoic Acid(R)-2-Aminobutyric Acid (Parent)Racemic 2-(Dimethylamino)butanoic Acid
Configuration D- (R-)L- (S-)D- (R-)DL- (Racemic)
CAS Number 2059912-62-6N/A (Analogous L-form)2623-91-8170941-86-3
Optical Rotation (1M HCl) Negative (-) (Expected)Positive (+) (Expected)Negative (-)Zero (0°)
Primary Application D-peptide synthesis, protease resistanceNatural product analogs (e.g., Dolastatin)General chiral synthonLow-cost intermediate (requires resolution)
Solubility High (Organic/Aq)High (Organic/Aq)Moderate (Aq)High
pKa (approx) ~2.3 (COOH), ~9.7 (NMe

)
~2.3, ~9.7~2.3, ~9.6 (NH

)
Same
Performance vs. Alternatives
  • Vs. (2S)-Enantiomer: The (2S) form is the "natural" L-configuration analog. In biological assays, the (2R) isomer is often used to induce

    
    -turns in peptides or to prevent enzymatic degradation, as most proteases do not recognize D-amino acids.
    
  • Vs. Parent Amino Acid: The N,N-dimethyl group eliminates the hydrogen bond donor capability of the amine, altering the solvation shell and secondary structure propensity of derived peptides. It also significantly increases solubility in organic solvents (DCM, THF) compared to the parent amino acid.

Experimental Protocols

Synthesis of Reference Standard

To generate a high-purity standard for optical rotation calibration, the following reductive amination protocol is recommended. This method preserves the stereocenter of the starting material.

Reagents: (R)-2-Aminobutyric acid, Formaldehyde (37% aq), Pd/C (10%), Hydrogen gas (H


), Methanol.
  • Dissolution: Dissolve (R)-2-aminobutyric acid (10 mmol) in Methanol (50 mL).

  • Addition: Add Formaldehyde (30 mmol, 3 eq) and Pd/C catalyst (10 wt%).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure or 1-3 bar) at room temperature for 12–24 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via Ion-Exchange Chromatography (Dowex 50W) to remove unreacted formaldehyde and monomethyl byproducts.

  • Validation: Verify structure via

    
    H-NMR (singlet for NMe
    
    
    
    at
    
    
    ppm).
Chiral Purity Analysis (HPLC)

Before accepting a specific rotation value, the enantiomeric purity must be confirmed.

  • Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase (specifically designed for underivatized amino acids).

  • Mobile Phase: MeOH/MeCN/H

    
    O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
    
  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) if UV absorption is weak (no chromophore). Alternatively, derivatize with Marfey's Reagent (FDAA) for UV detection at 340 nm on a C18 column.

Visualization of Workflows

Synthesis & Validation Pathway

The following diagram outlines the logical flow from starting material to validated standard.

G Start (R)-2-Aminobutyric Acid (Starting Material) Reaction Reductive Amination (HCHO / H2 / Pd/C) Start->Reaction Methylation Product Crude (2R)-2-(dimethylamino) butanoic acid Reaction->Product Purification Purification (Ion Exchange/Crystallization) Product->Purification Remove impurities Validation Validation Step 1. Chiral HPLC (>99.5% ee) 2. 1H-NMR Purification->Validation Pure Isomer Validation->Purification Fail (<99% ee) Standard Certified Optical Rotation Standard [α] determined Validation->Standard Pass

Caption: Workflow for synthesizing and validating the (2R)-2-(dimethylamino)butanoic acid optical rotation standard.

Analytical Decision Tree

How to determine if your batch meets the standard.

Analysis Sample Batch Sample Polarimetry Measure Optical Rotation [α] (1M HCl) Sample->Polarimetry HPLC Chiral HPLC Analysis Sample->HPLC Decision Compare with Standard Polarimetry->Decision HPLC->Decision Pass Release Batch (Pure 2R) Decision->Pass [α] matches & ee > 99% Fail Reject/Reprocess (Racemized) Decision->Fail [α] low or ee < 99%

Caption: Analytical decision tree for quality control of (2R)-2-(dimethylamino)butanoic acid.

References

  • BenchChem. (2025).[2] Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution. PubMed. Retrieved from

  • CymitQuimica. (2025). Product Catalog: 2-(dimethylamino)butanoic acid. Retrieved from

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from

  • ChemicalBook. (2025). 2,2-Dimethylbutyric acid synthesis and properties. Retrieved from

Sources

Comparative

A Comparative Guide to Purity Validation of (2R)-2-(dimethylamino)butanoic acid via Thin-Layer Chromatography

For Immediate Release In the landscape of pharmaceutical development and scientific research, establishing the purity of chiral molecules is a cornerstone of quality control and experimental validity. This is particularl...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and scientific research, establishing the purity of chiral molecules is a cornerstone of quality control and experimental validity. This is particularly true for compounds like (2R)-2-(dimethylamino)butanoic acid, a chiral amino acid derivative where enantiomeric purity is critical. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, Thin-Layer Chromatography (TLC) presents a rapid, cost-effective, and complementary method for purity assessment. This guide provides a comprehensive comparison of TLC-based methodologies for validating the purity of (2R)-2-(dimethylamino)butanoic acid, offering detailed protocols and data-driven insights for researchers, scientists, and drug development professionals.

The Significance of Purity for Chiral Compounds

The biological activity of chiral molecules is often stereospecific, meaning that one enantiomer may exhibit therapeutic effects while the other could be inactive or even elicit adverse reactions. Therefore, rigorous purity analysis, including the detection of enantiomeric impurities, is a non-negotiable aspect of the development of chiral drugs and fine chemicals.

Principles of TLC for Amino Acid Separation

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (a solvent system). For polar molecules like amino acids, the separation is governed by their relative polarity. More polar amino acids will have a stronger affinity for the stationary phase and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will move further with the mobile phase, yielding a higher Rf value.

Comparative Analysis of TLC Methodologies

The successful separation of (2R)-2-(dimethylamino)butanoic acid from potential impurities, including its (S)-enantiomer, hinges on the careful selection of the stationary and mobile phases.

Stationary Phase Selection
  • Standard Silica Gel 60 F254 Plates: These are the most common and versatile plates for the analysis of amino acids. The silica gel acts as a polar stationary phase.

  • Chiral TLC Plates: For the specific challenge of separating enantiomers, chiral stationary phases (CSPs) or the use of chiral mobile phase additives (CMPAs) are necessary. Commercially available chiral plates, often based on ligand exchange, can provide excellent resolution of amino acid enantiomers.

Mobile Phase Optimization

The composition of the mobile phase is a critical parameter that dictates the separation efficiency. For polar amino acids, a mixture of a moderately polar organic solvent, an acid, and water is often effective.

Mobile Phase SystemComposition (v/v/v)RationaleSuitability for (2R)-2-(dimethylamino)butanoic acid
System A: Butanol/Acetic Acid/Water 4:1:1 or 4:1:5A classic and robust system for amino acid separation. The butanol provides the non-polar character, acetic acid helps to suppress the ionization of the carboxylic acid group, and water maintains the polarity of the mobile phase.High. This system is a good starting point for achieving separation from common impurities.
System B: Chloroform/Methanol/Ammonia 36:4:0.60This system offers a different selectivity profile and can be effective for separating basic compounds.Moderate. The basic nature of the analyte may lead to better solubility in this system, potentially requiring further optimization for good separation.
System C: Dichloromethane/Methanol 9:1A less polar system that can be useful for separating less polar impurities.Low. This system is likely too non-polar for the highly polar (2R)-2-(dimethylamino)butanoic acid, which would likely remain at the baseline.

Experimental Workflow for Purity Validation

The following diagram outlines a comprehensive workflow for the TLC-based purity validation of (2R)-2-(dimethylamino)butanoic acid.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Sample_Prep Sample Preparation (Dissolve in suitable solvent) Spotting Spotting (Apply samples and standards) Sample_Prep->Spotting Standard_Prep Standard Preparation (Pure (2R) and potential impurities) Standard_Prep->Spotting TLC_Plate_Prep TLC Plate Preparation (Draw baseline) TLC_Plate_Prep->Spotting Development_Chamber Development (Place plate in saturated chamber) Spotting->Development_Chamber Drying Drying (Remove and dry the plate) Development_Chamber->Drying Visualization Visualization (Ninhydrin spray and heat) Drying->Visualization Rf_Calculation Rf Value Calculation (Measure distances) Visualization->Rf_Calculation Purity_Assessment Purity Assessment (Compare sample to standards) Rf_Calculation->Purity_Assessment

Caption: Workflow for TLC Purity Validation.

Detailed Experimental Protocol

This protocol details a validated method for assessing the purity of (2R)-2-(dimethylamino)butanoic acid using a standard silica gel TLC plate.

Materials:

  • TLC Silica Gel 60 F254 plates

  • (2R)-2-(dimethylamino)butanoic acid sample

  • Reference standards of (2R)-2-(dimethylamino)butanoic acid and potential impurities (e.g., the (S)-enantiomer, starting materials from synthesis).

  • Mobile Phase: n-Butanol: Glacial Acetic Acid: Water (4:1:1 v/v/v)

  • Visualization Reagent: 0.2% Ninhydrin in ethanol

  • Developing chamber

  • Capillary tubes for spotting

  • Heating device (hot plate or oven)

Procedure:

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Sample Preparation: Prepare solutions of the (2R)-2-(dimethylamino)butanoic acid sample and reference standards at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Spotting: Using a capillary tube, carefully apply a small spot of each solution onto the marked points on the baseline of the TLC plate. Allow the spots to dry completely.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Spray the dried plate evenly with the ninhydrin solution. Heat the plate at approximately 100-110°C for 5-10 minutes until colored spots appear. Most amino acids will produce a purple or violet spot.

  • Analysis: Measure the distance traveled by each spot and the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity Assessment: Compare the Rf value and color of the spot from the sample to those of the reference standards. The presence of additional spots in the sample lane indicates the presence of impurities.

Quantitative Analysis with TLC-Densitometry

For a more quantitative assessment of purity, TLC can be coupled with densitometry. This technique measures the absorbance of the separated spots on the TLC plate, allowing for the quantification of the main compound and any impurities. The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, and precision.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main compound from potential impurities.
Linearity A linear relationship (correlation coefficient r > 0.99) should be established between the concentration and the peak area.
Accuracy The recovery should be within a predefined range (e.g., 98-102%).
Precision The relative standard deviation (RSD) for replicate measurements should be low (e.g., <2%).

Comparison with Alternative Methods: HPLC

While TLC is a valuable tool, it is important to understand its position relative to other analytical techniques, primarily HPLC.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on a planar surface based on differential partitioning.Separation in a packed column based on differential partitioning.
Resolution Generally lower than HPLC.High resolution, capable of separating complex mixtures.
Speed Rapid, with multiple samples analyzed simultaneously.Slower, with sequential sample analysis.
Cost Low initial investment and running costs.High initial investment and running costs.
Quantitative Capability Semi-quantitative by visual comparison; quantitative with a densitometer.Highly quantitative with various detectors (e.g., UV, MS).
Enantiomeric Separation Requires chiral stationary phases or mobile phase additives.A wide variety of chiral columns are available for excellent enantiomeric separation.

Conclusion

Thin-Layer Chromatography is a powerful and versatile technique for the purity validation of (2R)-2-(dimethylamino)butanoic acid. Its simplicity, speed, and cost-effectiveness make it an ideal method for routine screening and in-process control. When higher resolution and quantitative accuracy are required, TLC-densitometry provides a validated and reliable approach. While HPLC remains the benchmark for high-resolution chiral separations, TLC serves as an indispensable and complementary tool in the analytical arsenal of researchers and drug development professionals, ensuring the quality and integrity of chiral compounds.

References

  • Enantioseparation by Thin-Layer Chromatography - PubMed. (n.d.).
  • A modified spray reagent for the detection of amino acids on thin layer chromatography plates - PubMed. (n.d.).
  • Modified ninhydrin spray reagent for the identification of amino acids on TLC plates - Zenodo. (n.d.).
  • Modified Ninhydrin reagent for the detection of amino acids on TLC plates. (2013, June 1).
  • TLC Visualization Reagents - EPFL. (n.d.).
  • NINHYDRIN SOLUTION FOR TLC SPRAY - DUBI CHEM. (n.d.).
  • TLC densitometric method: Significance and symbolism. (2025, July 31).
  • Thin-Layer Chromatography/Densitometry. (n.d.).
  • Chiral Separation of Amino Acid Enantiomers | 12 | Thin Layer Chromatography. (n.d.).
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons. (2025, September 18).
  • TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations - PMC. (2022, August 18).
  • Exploring the Polarity of Amino Acids With Thin layer Chromatography - IMSA digital commons. (n.d.).
  • NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS - ResearchGate. (n.d.).
  • (PDF) Comparative Study of Densitometry and Videodensitometry for Quantitating the Active Pharmaceutical Ingredients Using Thin Layer Chromatography – Systematic Review - ResearchGate. (2026, January 6).
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines - Benchchem. (n.d.).
  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives - MDPI. (2025, June 7).
  • Separation of Enantiomers by Thin-Layer Chromatography | Springer Nature Experiments. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOkpu5EaTa5R9LN35b9HGDkQKbHjA6P5ZRLuvy6rh9mhMgwUMdVNL9vlkc4lh8hDOw9oS0d1CGax5ZHXPDogEwPuOJeQdm5nqowD9gEjDC4QJcNH_QtdziDVLny-5QlsiQX5so-6uLSw7Gk5N-b5VG8UNUmWGwt7t52XdYzRI88wgM0Bo=](

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2R)-2-(dimethylamino)butanoic acid

Executive Summary & Immediate Action Do not dispose of (2R)-2-(dimethylamino)butanoic acid down the drain. While amino acids are often viewed as benign, the N,N-dimethyl functionality of this compound introduces specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of (2R)-2-(dimethylamino)butanoic acid down the drain. While amino acids are often viewed as benign, the N,N-dimethyl functionality of this compound introduces specific aquatic toxicity risks and chemical incompatibilities (specifically nitrosamine formation) that mandate strict segregation from municipal waste streams.

Disposal Classification:

  • Primary Stream: Organic Chemical Waste (Non-Halogenated).

  • Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

  • RCRA Status: Non-listed (unless mixed with listed solvents), but treated as "Unregulated Chemical Waste" requiring professional disposal.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the specific state of your waste. This compound is amphoteric (zwitterionic), meaning it can react with both strong acids and bases.

GHS Classification (for Waste Labeling)
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation Cat 2H315: Causes skin irritationWARNING
Eye Irritation Cat 2AH319: Causes serious eye irritationWARNING
STOT-SE Cat 3H335: May cause respiratory irritationWARNING
Critical Chemical Incompatibilities[1]
  • Nitrosating Agents (CRITICAL): Do not mix with sodium nitrite, nitrates, or nitrosating agents. The secondary/tertiary amine structure can form N-nitrosamines , which are potent carcinogens.

  • Strong Oxidizers: Incompatible with perchlorates, peroxides, and permanganates.

  • Acid Chlorides/Anhydrides: Will react exothermically to form amides.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Most common form: White to off-white crystalline solid.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Attach a hazardous waste label.[1]

    • Chemical Name: Write out "(2R)-2-(dimethylamino)butanoic acid". Do not use abbreviations like "DMABA".

    • Constituents: 100%.[2]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Segregation: Place the container in the Solid Organic Waste bin. Ensure it is physically separated from oxidizer waste bins.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Compound dissolved in solvents (e.g., DCM, Methanol, Water).

  • pH Check:

    • If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it is RCRA Corrosive (D002) .[3]

    • Action: Do not neutralize in the waste container unless you have a specific treatment permit. Label as "Corrosive" and segregate.

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Ethyl Acetate -> Non-Halogenated Organic Waste Stream .

    • Aqueous: If dissolved in water/buffer -> Aqueous Chemical Waste . Note: Do not pour down sink even if aqueous.

Scenario C: Spills & Contaminated Debris
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if dealing with fine powder.

  • Containment:

    • Solid: Gently sweep into a dustpan. Avoid raising dust.[4][5]

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all contaminated wipes, gloves, and scoopers into a clear heavy-duty plastic bag (6 mil), seal it, and place it inside the Solid Hazardous Waste drum.

Decision Logic & Workflow (Visual)

The following diagram outlines the decision-making process for segregating this specific compound to ensure compliance and safety.

DisposalWorkflow Start Start: Waste Generation (2R)-2-(dimethylamino)butanoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin DISPOSAL: Solid Organic Waste Bin (Label: Irritant) Solid->SolidBin NitriteCheck Contains Nitrites/Nitrates? Liquid->NitriteCheck SolventCheck Solvent Type? Halo Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HaloBin DISPOSAL: Halogenated Waste Carboy (Label: Toxic/Irritant) Halo->HaloBin NonHaloBin DISPOSAL: Non-Halo Organic Carboy (Label: Flammable/Irritant) NonHalo->NonHaloBin AqBin DISPOSAL: Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->AqBin NitriteCheck->SolventCheck No Segregate CRITICAL: Segregate Immediately Potential Carcinogen (Nitrosamine) NitriteCheck->Segregate Yes

Caption: Decision tree for segregating (2R)-2-(dimethylamino)butanoic acid waste streams based on physical state and solvent composition.

Regulatory & Compliance Data

RCRA Waste Codes (USA)

While this specific compound is not P-listed or U-listed, the final waste mixture often triggers characteristic codes.

CharacteristicCodeApplicability to this Compound
Ignitability D001 Applicable if dissolved in flammable solvents (Flash point < 60°C).
Corrosivity D002 Applicable if solution pH is < 2 or > 12.[3]5.
Toxicity None Not TCLP listed, but treat as toxic due to amine functionality.
F-Codes F002/F003 Applicable if mixed with spent solvents (e.g., Acetone, DCM).
Transportation (DOT)

If shipping waste off-site (via contractor):

  • Proper Shipping Name: Waste Chemical Solids, N.O.S. (contains (2R)-2-(dimethylamino)butanoic acid).[6]

  • Hazard Class: Class 9 (Miscellaneous) or Non-Regulated depending on concentration and quantity.

  • Packing Group: III

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. Compound Summary: (2R)-2-(dimethylamino)butanoic acid.[6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling (2R)-2-(dimethylamino)butanoic acid

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for (2R)-2-(dimethylamino)butanoic acid .[1] As a Senior Application Scientist, I have structured this no...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for (2R)-2-(dimethylamino)butanoic acid .[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based containment strategy . This compound—an


-dimethylated 

-amino acid—presents specific challenges: it combines the corrosivity potential of short-chain organic acids with the volatility and sensitizing potential of tertiary amines.

Part 1: Hazard Assessment & Risk Logic

Before selecting PPE, we must define the "Why." This molecule is a chiral building block often used in peptide synthesis and drug development. Its handling profile is governed by three factors:

  • Zwitterionic Nature: While often stable as a solid, it can exhibit aggressive pH behavior in solution.

  • Amine Functionality: Potential for respiratory irritation and "fishy" amine odor (stench), requiring fume hood containment.

  • Hygroscopicity: Like many amino acid derivatives, it likely absorbs moisture, which can lead to hydrolysis or caking, increasing the risk of particulate dispersion during weighing.

Core Safety Assumption: Treat this substance as a Skin/Eye Corrosive (Category 1B) and Respiratory Irritant until specific lot-analysis proves otherwise. This conservative approach prevents "irritant creep" where safety standards relax over time.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[2] Use this task-specific matrix to determine the required protection level.

Table 1: Task-Based PPE Specifications
ComponentStandard Handling (Weighing/Transfer)High-Risk Operations (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (If handling concentrated solutions or large spills)Short-chain organic acids can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate outer glove removal upon contamination.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient. The fine powder nature creates a risk of airborne particulate entering the eye from the side or under frames.
Respiratory Fume Hood Use Mandatory (Sash at 18")N95 or P100 Respirator (Only if hood work is impossible)The tertiary amine moiety poses an inhalation risk. Engineering controls (hood) are primary; respirators are a last-resort backup.
Body Defense Lab Coat (Buttoned) Cotton/Poly blendChemical-Resistant Apron (Tyvek or PVC)Protects personal clothing from corrosive splashes. An apron is critical during liquid transfers to prevent "soak-through" burns.

Part 3: Operational Handling Protocol

This workflow is designed to minimize exposure duration and containment breach.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Neutralization Prep: Prepare a beaker of saturated sodium bicarbonate (for acid neutralization) or dilute citric acid (for amine neutralization) depending on the dominant pH of your specific derivative form (HCl salt vs. free zwitterion).

  • Balance Isolation: Place the analytical balance inside the fume hood or use a static-dissipative weighing funnel to prevent powder fly-off.

Phase 2: The "Clean-Transfer" Method
  • Step 1: Open the secondary container only inside the hood.

  • Step 2: Inspect the material. If caked (hygroscopic), do not chip at it aggressively. Dissolve in solvent within the container if the protocol allows, or use a plastic spatula to gently break it apart.

  • Step 3: Transfer. Avoid pouring. Use a spatula to transfer solid to a tared vessel.

  • Step 4: Wipe Down. Immediately wipe the threads of the stock bottle with a dry Kimwipe before recapping. This prevents "crust" formation that compromises the seal later.

Phase 3: Waste & Disposal
  • Segregation: Dispose of as Halogenated Organic Waste if it is an HCl salt, or Non-Halogenated Organic Waste if free acid (verify local EHS codes).

  • Quenching: Do not mix directly with strong oxidizers (e.g., nitric acid) in the waste stream, as the amine group can form unstable N-nitroso compounds.

Part 4: Visualization & Logic Flows

Figure 1: PPE Selection Logic

This flowchart guides the researcher through the decision-making process for PPE based on the physical state of the chemical.

PPE_Selection Start Start: Handling (2R)-2-(dimethylamino)butanoic acid StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution/Melt) StateCheck->Liquid Risk_Dust Risk: Inhalation of Particulates Solid->Risk_Dust Risk_Splash Risk: Corrosive Splash/Absorption Liquid->Risk_Splash Action_Solid Protocol A: 1. Fume Hood (Sash Low) 2. Double Nitrile Gloves 3. Goggles (Indirect Vent) Risk_Dust->Action_Solid Action_Liquid Protocol B: 1. Fume Hood 2. Silver Shield/Laminate Gloves 3. Face Shield + Goggles 4. Chemical Apron Risk_Splash->Action_Liquid

Caption: Decision matrix for selecting appropriate PPE based on the physical state and associated primary risks of the compound.

Figure 2: Emergency Spill Response Workflow

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location (Inside vs. Outside Hood) Spill->Assess Small_Hood Small (<50mL) & Inside Hood Assess->Small_Hood Large_Floor Large (>50mL) or Outside Hood Assess->Large_Floor Absorb Cover with Absorbent Pads (Do not use paper towels) Small_Hood->Absorb Evacuate EVACUATE LAB Call EHS/Emergency Large_Floor->Evacuate Neutralize Apply Neutralizer (Citric Acid or NaHCO3) Absorb->Neutralize Collect Collect as Hazardous Waste Double Bag Neutralize->Collect

Caption: Step-by-step response protocol distinguishing between manageable minor spills and major containment breaches requiring evacuation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12571756, (2R)-2-(Methylamino)butanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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(2R)-2-(dimethylamino)butanoic acid
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(2R)-2-(dimethylamino)butanoic acid
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